Streptochlorin
Descripción
Propiedades
IUPAC Name |
4-chloro-5-(1H-indol-3-yl)-1,3-oxazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7ClN2O/c12-11-10(15-6-14-11)8-5-13-9-4-2-1-3-7(8)9/h1-6,13H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKYJGKRXUHPPLR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)C3=C(N=CO3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to the Mechanism of Action of Streptochlorin
Introduction
Streptochlorin is an indole alkaloid natural product, originally isolated from marine-derived Streptomyces species.[1][2] It has garnered significant scientific interest due to its diverse and potent biological activities, including anticancer, anti-inflammatory, anti-angiogenic, and antiallergic effects.[1][3][4][5] This technical guide provides a comprehensive overview of the molecular mechanisms underlying this compound's therapeutic potential, with a focus on its anticancer and anti-inflammatory actions. The information is intended for researchers, scientists, and professionals involved in drug discovery and development.
Anticancer Mechanism of Action
This compound exerts its antineoplastic effects through a multi-pronged approach, primarily by inducing cancer cell apoptosis and inhibiting key signaling pathways responsible for tumor growth, proliferation, and metastasis.[1]
Induction of Apoptosis via ROS-Mediated Mitochondrial Pathway
A primary mechanism of this compound's cytotoxicity against cancer cells is the induction of programmed cell death (apoptosis) through the intrinsic, or mitochondrial, pathway. This process is initiated by the generation of reactive oxygen species (ROS).[6][7]
The key steps are as follows:
-
ROS Generation: this compound treatment leads to an increase in intracellular ROS levels within cancer cells.[6][7]
-
Mitochondrial Membrane Potential (MMP) Collapse: The accumulation of ROS disrupts mitochondrial integrity, causing a decrease in the mitochondrial membrane potential (MMP).[6][7][8]
-
Modulation of Bcl-2 Family Proteins: The apoptotic signaling cascade involves the downregulation of the anti-apoptotic protein Bcl-2 and the upregulation of pro-apoptotic proteins such as Bax and Bad.[1][8] This shift in the Bax/Bcl-2 ratio further promotes mitochondrial permeabilization.
-
Cytochrome c Release: The compromised mitochondrial membrane releases cytochrome c into the cytoplasm.[1]
-
Caspase Activation: Cytosolic cytochrome c triggers the activation of a caspase cascade, notably the executioner caspase-3.[1][6][8]
-
Execution of Apoptosis: Active caspase-3 cleaves critical cellular substrates, including poly-(ADP-ribose)polymerase (PARP), leading to the characteristic morphological and biochemical hallmarks of apoptosis.[1][8]
Caption: this compound-induced ROS-mediated apoptotic pathway.
Inhibition of Pro-Survival and Metastatic Signaling
Beyond inducing apoptosis, this compound actively suppresses pathways that cancer cells rely on for survival, proliferation, and metastasis.
-
NF-κB Pathway Inhibition: this compound is a potent inhibitor of Nuclear Factor kappa B (NF-κB) activation.[1][5] NF-κB is a critical transcription factor that regulates the expression of genes involved in inflammation, cell survival, and angiogenesis. By inhibiting NF-κB, this compound can reduce the expression of pro-survival proteins and key angiogenic factors.[1][5]
-
Suppression of Angiogenesis and Metastasis: The compound effectively inhibits the secretion of Vascular Endothelial Growth Factor (VEGF) from cancer cells.[1] It also suppresses the activity of matrix metalloproteinases (MMP-2 and MMP-9), which are crucial for the degradation of the extracellular matrix, a key step in tumor cell invasion and migration.[1]
-
Regulation of Cell Cycle and Proliferation Proteins: Treatment with this compound has been shown to decrease the expression of proteins involved in cell cycle progression, such as cyclin D1, and proliferation markers like Proliferating Cell Nuclear Antigen (PCNA).[1] It also downregulates mutant p53, a common driver of cancer progression.[1]
Anti-inflammatory Mechanism of Action
This compound demonstrates significant anti-inflammatory properties by targeting specific signaling pathways activated by inflammatory stimuli like lipopolysaccharide (LPS).[3][4]
Inhibition of the TRIF-Dependent Signaling Pathway
The primary anti-inflammatory mechanism of this compound involves the selective inhibition of the Toll/interleukin-1 receptor (TIR)-domain-containing adapter-inducing interferon-β (TRIF)-dependent signaling pathway.[3][4] This pathway is one of two major signaling cascades initiated by the activation of Toll-like receptor 4 (TLR4) by LPS.
The mechanism unfolds as follows:
-
LPS-TLR4 Activation: LPS, a component of Gram-negative bacteria, binds to TLR4 on the surface of immune cells like macrophages.
-
Selective Pathway Inhibition: TLR4 activation triggers both MyD88-dependent and TRIF-dependent pathways. Evidence suggests this compound primarily inhibits the TRIF-dependent arm.[3]
-
Reduced IRF3 and STAT1 Activation: By inhibiting the TRIF pathway, this compound prevents the downstream phosphorylation and activation of key transcription factors, Interferon Regulatory Factor 3 (IRF3) and Signal Transducer and Activator of Transcription 1 (STAT1).[3]
-
Suppression of Pro-inflammatory Mediators: The reduced activation of IRF3 and STAT1 leads to decreased production of various pro-inflammatory mediators, including nitric oxide (NO), cyclooxygenase-2 (COX-2), pro-interleukin-1β (pro-IL-1β), and IL-6.[3][4]
Caption: this compound's inhibition of the TLR4-TRIF signaling pathway.
Potential Antifungal Mechanism of Action
While the precise mechanism of this compound's antifungal activity is still under investigation, molecular docking studies have provided valuable insights.[9][10][11] The leading hypothesis suggests that this compound may act as an inhibitor of Leucyl-tRNA Synthetase (tLeuRS), an essential enzyme for protein synthesis in fungi.[10][11] By binding to this enzyme, this compound could disrupt protein production, leading to fungal growth inhibition. Another study has suggested it may inhibit the activity of monoamine oxidase.[9]
Quantitative Data Summary
The biological activities of this compound have been quantified in various in vitro and in vivo models.
Table 1: In Vitro Activity of this compound
| Assay | Cell Line / Model | Concentration / IC₅₀ | Effect | Source |
|---|---|---|---|---|
| Growth Inhibition | Cholangiocarcinoma (CC) Cells | Dose-dependent up to 200 µM | Inhibition of cell growth | [1] |
| VEGF Secretion | SNU478 CC Cells | 100 µM | Significant decrease in secreted VEGF | [1] |
| Apoptosis Induction | HuCC-T1 & SNU478 Cells | 100 µM | Decreased mutant p53, increased active caspase-3 | [1] |
| Anti-inflammatory | LPS-stimulated RAW264.7 Cells | IC₅₀ ≈ 25 µM | Inhibition of NO, COX-2, pro-IL-1β, IL-6 | [4] |
| NO Inhibition | LPS-stimulated RAW264.7 Cells | Significant at ≤ 50 µM | Inhibition of nitric oxide production |[3] |
Table 2: In Vivo Efficacy of this compound
| Animal Model | Treatment | Outcome | Source |
|---|---|---|---|
| SNU478 Tumor Xenograft | 5 mg/kg, subcutaneous | Tumor volume was 6.6x smaller than control | [1] |
| LPS-induced Acute Lung Injury | 0.11 - 1.1 mg/kg, intraperitoneal | Suppressed neutrophil infiltration and pro-inflammatory cytokines (IL-6, TNF-α) in BALF |[3][4] |
Experimental Protocols
The following are summaries of key experimental methodologies used to elucidate the mechanism of action of this compound.
Apoptosis Assay: Measurement of Active Caspase-3
This protocol is based on an enzyme-linked immunosorbent assay (ELISA) to quantify the active form of caspase-3, a key marker of apoptosis.[1]
-
Cell Culture: Seed 1x10⁶ SNU478 or HuCC-T1 cells in 100 mm dishes and culture overnight.
-
Treatment: Treat cells with the desired concentration of this compound (e.g., 100 µM) or vehicle control for 24 hours.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in the buffer provided with the commercial ELISA kit.
-
ELISA Procedure:
-
Add 100 µL of cell lysate to microplate wells coated with an antibody specific for active caspase-3.
-
Incubate at room temperature for 2 hours.
-
Wash wells and add a horseradish peroxidase (HRP)-conjugated secondary antibody. Incubate for 30 minutes.
-
Wash wells again and add a stabilized chromogen solution (e.g., TMB). Incubate for 20 minutes to develop color.
-
Stop the reaction with 100 µL of stop solution.
-
-
Data Acquisition: Read the absorbance of each well at 450 nm using a microplate reader. The absorbance is proportional to the concentration of active caspase-3.
Anti-inflammatory Assay: Measurement of Nitric Oxide (NO) Production
This protocol uses the Griess reaction to measure nitrite, a stable breakdown product of NO, in cell culture supernatants.[3]
-
Cell Culture: Seed RAW264.7 macrophage cells in a 96-well plate and allow them to adhere.
-
Pre-treatment: Pre-treat the cells with various concentrations of this compound for 1 hour.
-
Stimulation: Stimulate the cells with LPS (e.g., 100 ng/mL) for 24 hours to induce inflammation and NO production.
-
Sample Collection: Collect the cell culture supernatant.
-
Griess Reaction:
-
Mix 50 µL of supernatant with 50 µL of Griess reagent A (sulfanilamide solution).
-
Incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess reagent B (N-(1-naphthyl)ethylenediamine dihydrochloride solution).
-
Incubate for another 10 minutes.
-
-
Data Acquisition: Measure the absorbance at 540 nm. The nitrite concentration is determined by comparison to a sodium nitrite standard curve.
Animal Tumor Xenograft Study Workflow
This protocol outlines the in vivo evaluation of this compound's anticancer efficacy.[1]
-
Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., SNU478) into the flank of immunocompromised mice (e.g., BALB/c nude mice).
-
Tumor Growth: Allow tumors to grow to a palpable size.
-
Randomization and Treatment: Randomize mice into control and treatment groups. Administer treatment (e.g., subcutaneous injection of 5 mg/kg this compound suspended in a vehicle gel beside the tumor) or vehicle control.
-
Monitoring: Monitor animal body weight and measure tumor dimensions with calipers at regular intervals (e.g., every 3-4 days) for the duration of the study (e.g., 22 days). Calculate tumor volume using the formula V = (a × b²)/2, where 'a' is the largest and 'b' is the smallest diameter.
-
Endpoint Analysis: At the end of the study, euthanize the animals and excise the tumors for further analysis.
-
Immunohistochemistry: Fix tumors in formaldehyde, embed in paraffin, and slice for staining with antibodies against various markers (e.g., PCNA, cyclin D1, active caspase-3, Bcl-2) to analyze protein expression within the tumor tissue.
Caption: Workflow for an in vivo animal tumor xenograft study.
References
- 1. Anticancer activity of this compound, a novel antineoplastic agent, in cholangiocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Efficient Preparation of this compound from Marine Streptomyces sp. SYYLWHS-1-4 by Combination of Response Surface Methodology and High-Speed Counter-Current Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Anti-Inflammatory Effect of this compound via TRIF-Dependent Signaling Pathways in Cellular and Mouse Models [mdpi.com]
- 4. Thieme E-Journals - Planta Medica / Abstract [thieme-connect.com]
- 5. This compound, a marine natural product, inhibits NF-kappaB activation and suppresses angiogenesis in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound isolated from Streptomyces sp. Induces apoptosis in human hepatocarcinoma cells through a reactive oxygen species-mediated mitochondrial pathway [pubmed.ncbi.nlm.nih.gov]
- 7. jmb.or.kr [jmb.or.kr]
- 8. Induction of apoptosis by this compound isolated from Streptomyces sp. in human leukemic U937 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Streptomyces: The biofactory of secondary metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Discovery of Novel Pimprinine and this compound Derivatives as Potential Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]
Streptochlorin: A Comprehensive Technical Guide on its Discovery and Natural Origins
For Researchers, Scientists, and Drug Development Professionals
Abstract
Streptochlorin, a potent indole alkaloid, has garnered significant attention within the scientific community for its diverse and promising biological activities. This technical guide provides an in-depth exploration of the discovery of this compound, its primary natural sources, and the key experimental protocols employed in its isolation and characterization. Detailed quantitative data on its bioactivities are presented in tabular format for clear comparison. Furthermore, this document elucidates the key signaling pathways modulated by this compound and the experimental workflows for its discovery, visualized through Graphviz diagrams. This guide is intended to serve as a comprehensive resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.
Discovery and Natural Sources
This compound, also identified as SF 2583A, was first reported in 1988.[1] It is a secondary metabolite produced by various species of the genus Streptomyces, a large and well-known group of Gram-positive bacteria belonging to the Actinomycetota phylum.[2][3][4] These microorganisms are ubiquitous in both terrestrial and marine environments.
The initial isolation of this compound was from Streptomyces sp. SF2583.[5][6] Subsequently, this bioactive compound has been isolated from several other Streptomyces strains, highlighting the diversity of its producers. These include a marine-derived Streptomyces sp. 04DH110, Streptomyces roseolilacinus, the marine actinomycete Streptomyces sp. SYYLWHS-1-4 isolated from mangrove sediment, and Streptomyces tamarix sp. nov. (strain TRM 76323T) found in the soil associated with Tamarix roots.[5][6][7][8][9] The recurrence of this compound in different Streptomyces species across varied ecological niches suggests its potential ecological significance and underscores the value of continued exploration of this bacterial genus for novel bioactive compounds.
Physicochemical Properties
| Property | Value | Reference |
| IUPAC Name | 4-chloro-5-(1H-indol-3-yl)-1,3-oxazole | [2] |
| CAS Number | 120191-51-7 | [5] |
| Molecular Formula | C₁₁H₇ClN₂O | [5] |
| Molecular Weight | 218.6 g/mol | [5] |
| Appearance | Crystalline solid | [8] |
| Solubility | Soluble in DMSO and methanol; Insoluble in water and hexane | [8] |
Biological Activities and Quantitative Data
This compound exhibits a broad spectrum of biological activities, making it a molecule of significant interest for therapeutic development. The following tables summarize the key quantitative data associated with its various bioactivities.
Table 3.1: Anti-inflammatory and Anti-allergic Activity
| Activity | Assay System | Key Findings | Quantitative Data | Reference |
| Anti-inflammatory | LPS-stimulated RAW264.7 macrophages | Inhibition of proinflammatory mediators | IC₅₀ = 25 µM | [10] |
| Anti-inflammatory | LPS-induced acute lung injury mouse model | Suppression of immune cell infiltration and proinflammatory cytokines | 0.11-1.1 mg/kg in vivo | [10] |
| Anti-allergic | Antigen-stimulated RBL-2H3 mast cells | Inhibition of Syk kinase and Src family kinases (LYN and Fyn) | - | [5] |
Table 3.2: Anticancer and Antiangiogenic Activity
| Activity | Cell Line/Model | Key Findings | Quantitative Data | Reference |
| Antiangiogenic | Human Umbilical Vein Endothelial Cells (HUVECs) | Inhibition of TNF-α-induced NF-κB transcriptional activity and cell proliferation | 5 to 20 µM | [5] |
| Apoptotic | Hep3B human hepatocellular carcinoma cells | Decreased cell viability and induction of apoptosis | 12 µg/ml | [5] |
| Anticancer | Cholangiocarcinoma (CC) cell lines | Dose-dependent inhibition of cell growth | Up to 200 μM | [11] |
| Antimetastatic | Mouse liver metastasis model of cholangiocarcinoma | Systemic antimetastatic efficacy | 5 mg/kg | [12][13] |
Table 3.3: Antimicrobial and Antiparasitic Activity
| Activity | Target Organism | Key Findings | Quantitative Data | Reference |
| Antifungal | Alternaria gaisen | Inhibition of mycelial growth | MIC = 512 μg/ml | [9] |
| Antifungal | Fusarium oxysporum f. sp. cubense Race4 (FOC4) | Inhibition of growth | EC₅₀ = 7 μg/mL | [14] |
| Antifungal (derivatives) | Gibberella zeae and Rhizoctonia solani | Potent antifungal activity | EC₅₀ = 0.2983 and 0.2657 μg/mL, respectively | [15][16] |
| Antitrypanosomal | Trypanosoma brucei (GUTat 3.1) | Antitrypanosomal activity | IC₅₀ = 230 ng/ml | [17] |
Experimental Protocols
Isolation and Purification of this compound
Two primary methodologies have been successfully employed for the isolation and purification of this compound from Streptomyces fermentation broths.
Method 1: Bioactivity-Guided Fractionation [7]
-
Solvent Partitioning: The crude extract from the fermentation broth is subjected to solvent partitioning to separate compounds based on their polarity.
-
ODS Open Flash Chromatography: The active fraction from solvent partitioning is further purified using octadecyl-silica (ODS) open flash chromatography.
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): The final purification step involves RP-HPLC to yield pure this compound.
Method 2: Response Surface Methodology (RSM) and High-Speed Counter-Current Chromatography (HSCCC) [6][18]
-
Optimization of Fermentation Conditions (RSM): Statistical experimental design (RSM) is used to optimize the fermentation medium and culture conditions to maximize the production of this compound.
-
Purification by HSCCC: The crude extract is then subjected to HSCCC, a liquid-liquid partition chromatography technique, for efficient purification of this compound.
Structure Elucidation
The chemical structure of this compound was elucidated using a combination of modern spectroscopic techniques, primarily:
-
2D Nuclear Magnetic Resonance (NMR) Spectroscopy: Extensive 2D NMR analyses (e.g., COSY, HSQC, HMBC) were crucial in determining the connectivity of atoms within the molecule.[7]
-
Mass Spectrometry (MS): High-resolution mass spectrometry was used to determine the exact molecular weight and elemental composition of the compound.[7]
In Vitro and In Vivo Biological Assays
Anticancer Activity Evaluation [11][12][13]
-
In Vitro Assays:
-
Proliferation Assays: To assess the effect of this compound on the growth of cancer cell lines (e.g., cholangiocarcinoma cells).
-
Apoptosis Assays: To determine if this compound induces programmed cell death in cancer cells.
-
Invasion and Migration Assays: To evaluate the potential of this compound to inhibit the metastatic potential of cancer cells.
-
-
In Vivo Models:
-
Liver Metastasis Model: A BALB/c nude mouse model with splenic injection of cancer cells is used to assess the systemic antimetastatic efficacy of this compound.
-
Solid Tumor Xenograft Model: Subcutaneous injection of cancer cells into BALB/c nude mice is used to evaluate the antitumor efficacy of this compound on solid tumor growth.
-
Anti-inflammatory Activity Evaluation [10][19]
-
In Vitro Model: Lipopolysaccharide (LPS)-stimulated RAW264.7 macrophage cells are used to measure the production of proinflammatory mediators in the presence of this compound.
-
In Vivo Model: An LPS-induced acute lung injury mouse model is employed to assess the in vivo anti-inflammatory effects of this compound by measuring immune cell infiltration and proinflammatory cytokine levels.
Antifungal Activity Evaluation [1]
-
Mycelium Growth Rate Method: The antifungal activity of this compound is determined by measuring the inhibition of mycelial growth of various phytopathogenic fungi on a solid medium containing different concentrations of the compound.
Signaling Pathways and Mechanisms of Action
This compound exerts its diverse biological effects by modulating several key cellular signaling pathways.
-
NF-κB Signaling Pathway: this compound has been shown to inhibit the activation of the nuclear factor-kappa B (NF-κB) signaling pathway, which plays a critical role in inflammation, immunity, and cancer.[5][11] This inhibition is a key mechanism behind its anti-inflammatory and antiangiogenic properties.
-
Apoptosis Pathway: The pro-apoptotic effects of this compound in cancer cells are mediated through the intrinsic apoptosis pathway. This involves the generation of reactive oxygen species (ROS), leading to a decrease in the mitochondrial membrane potential, activation of caspase-3, and downregulation of the anti-apoptotic protein Bcl-2.[20][21]
-
TRIF-Dependent Signaling Pathway: The anti-inflammatory effects of this compound are also attributed to its modulation of the Toll-like receptor signaling pathway, specifically through the TIR-domain-containing adapter-inducing interferon-β (TRIF)-dependent pathway.[10][19]
-
Kinase Inhibition: this compound has been identified as an inhibitor of spleen tyrosine kinase (Syk) and the Src family kinases LYN and Fyn, which are important mediators in allergic responses.[5]
-
GPI Anchor Protein Biosynthesis Pathway: In its antifungal action against Fusarium oxysporum, this compound targets the glycosylphosphatidylinositol (GPI) anchor protein biosynthesis pathway, leading to disruption of the fungal cell wall integrity.[14]
Visualizations: Diagrams of Workflows and Pathways
Caption: Experimental workflow for the discovery and characterization of this compound.
Caption: Key signaling pathways modulated by this compound.
Conclusion
This compound stands out as a natural product with significant therapeutic potential, underscored by its diverse biological activities against inflammation, cancer, and microbial infections. The continued exploration of its natural producers, particularly within the genus Streptomyces, promises to yield further insights into its biosynthesis and potentially lead to the discovery of novel analogs with enhanced activities. The detailed experimental protocols and mechanistic insights provided in this guide offer a solid foundation for future research and development efforts aimed at harnessing the full therapeutic potential of this compound and its derivatives.
References
- 1. Discovery of Novel Pimprinine and this compound Derivatives as Potential Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | C11H7ClN2O | CID 44608049 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Frontiers | Streptomyces: The biofactory of secondary metabolites [frontiersin.org]
- 4. Streptomyces - Wikipedia [en.wikipedia.org]
- 5. caymanchem.com [caymanchem.com]
- 6. Efficient Preparation of this compound from Marine Streptomyces sp. SYYLWHS-1-4 by Combination of Response Surface Methodology and High-Speed Counter-Current Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Isolation and structure determination of this compound, an antiproliferative agent from a marine-derived Streptomyces sp. 04DH110 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. adipogen.com [adipogen.com]
- 9. Frontiers | Streptomyces tamarix sp. nov.: antagonism against Alternaria gaisen producing this compound, isolated from Tamarix root soil [frontiersin.org]
- 10. Thieme E-Journals - Planta Medica / Abstract [thieme-connect.com]
- 11. Anticancer activity of this compound, a novel antineoplastic agent, in cholangiocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 12. tandfonline.com [tandfonline.com]
- 13. Anticancer activity of this compound, a novel antineoplastic agent, in cholangiocarcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. The discovery of marine natural product this compound and its inhibition of Banana fusarium wilt by targeting the GPI pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Discovery of Novel Benzoxaborole-Containing this compound Derivatives as Potential Antifungal Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. medchemexpress.com [medchemexpress.com]
- 18. Efficient Preparation of this compound from Marine Streptomyces sp. SYYLWHS-1-4 by Combination of Response Surface Methodology and High-Speed Counter-Current Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. This compound isolated from Streptomyces sp. Induces apoptosis in human hepatocarcinoma cells through a reactive oxygen species-mediated mitochondrial pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. jmb.or.kr [jmb.or.kr]
Streptochlorin: A Potent Inhibitor of NF-kappaB Activation via the TRIF-Dependent Signaling Pathway
A Technical Guide for Researchers and Drug Development Professionals
Executive Summary
Streptochlorin, a marine-derived small molecule, has demonstrated significant anti-inflammatory, anti-angiogenic, and anti-allergic properties.[1][2][3] A key mechanism underlying its therapeutic potential is the inhibition of the Nuclear Factor-kappaB (NF-κB) signaling pathway. This technical guide provides an in-depth analysis of this compound's role in modulating NF-κB activation, with a focus on its effects on the Toll-like receptor 4 (TLR4) signaling cascade. We present quantitative data on its inhibitory activities, detailed experimental protocols for assessing its efficacy, and visual representations of the signaling pathways and experimental workflows.
Introduction to this compound and NF-kappaB
This compound is a natural product isolated from marine actinomycetes.[3] It has garnered interest in the scientific community for its diverse biological activities. The NF-κB family of transcription factors are critical regulators of inflammatory responses, cell survival, and immune function. Dysregulation of the NF-κB pathway is implicated in a multitude of chronic inflammatory diseases and cancer. Consequently, inhibitors of NF-κB activation are highly sought after as potential therapeutic agents.
This compound's Inhibitory Effect on NF-kappaB Activation
This compound has been shown to be a potent inhibitor of NF-κB activation. In cell-based reporter gene assays, this compound effectively suppressed Tumor Necrosis Factor-alpha (TNF-α)-induced NF-κB activation.[3] Furthermore, in lipopolysaccharide (LPS)-stimulated RAW264.7 macrophage cells, this compound attenuated the production of various pro-inflammatory mediators that are downstream targets of NF-κB, including nitric oxide (NO), cyclooxygenase-2 (COX-2), pro-interleukin (IL)-1β, and IL-6.[1][2]
Quantitative Analysis of Inhibitory Activity
The inhibitory potency of this compound on the production of pro-inflammatory mediators in LPS-stimulated RAW264.7 cells has been quantified.
| Inhibited Mediator | Cell Line | Inducing Agent | IC50 Value | Reference |
| Pro-inflammatory mediators (NO, COX-2, pro-IL-1β, IL-6) | RAW264.7 | LPS | 25 µM | [2] |
Table 1: Inhibitory concentration of this compound on the production of pro-inflammatory mediators.
Mechanism of Action: Targeting the TRIF-Dependent Pathway
Research indicates that this compound's inhibitory effect on NF-κB in the context of LPS stimulation is primarily mediated through the Toll/interleukin-1 receptor (TIR)-domain-containing adapter-inducing interferon-β (TRIF)-dependent signaling pathway, a key branch of the TLR4 signaling cascade.[1] this compound was found to inhibit TRIF-dependent signaling, which leads to a reduction in the activation of Interferon Regulatory Factor 3 (IRF3) and Signal Transducer and Activator of Transcription 1 (STAT1).[1]
Signaling Pathway Diagram
The following diagram illustrates the proposed mechanism of action of this compound on the TLR4-mediated NF-κB activation pathway.
Caption: Proposed mechanism of this compound's inhibition of NF-κB.
Experimental Protocols
This section provides detailed methodologies for key experiments used to evaluate the inhibitory effect of this compound on NF-κB activation.
Cell Culture and Treatment
-
Cell Line: RAW264.7 murine macrophage cell line.
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: 37°C in a humidified atmosphere of 5% CO2.
-
Treatment:
-
Seed cells in appropriate culture plates and allow them to adhere overnight.
-
Pre-treat cells with varying concentrations of this compound (e.g., 1, 5, 10, 25, 50 µM) or vehicle (DMSO) for 1 hour.
-
Stimulate the cells with an NF-κB inducing agent, such as LPS (100 ng/mL) or TNF-α (10 ng/mL), for the desired time period.
-
NF-kappaB Luciferase Reporter Assay
This assay quantitatively measures the transcriptional activity of NF-κB.
-
Materials:
-
HEK293T cells.
-
NF-κB luciferase reporter plasmid (containing NF-κB response elements driving luciferase expression).
-
Renilla luciferase plasmid (as a transfection control).
-
Lipofectamine 2000 or a similar transfection reagent.
-
Dual-Luciferase Reporter Assay System.
-
Luminometer.
-
-
Protocol:
-
Co-transfect HEK293T cells with the NF-κB luciferase reporter plasmid and the Renilla luciferase plasmid using Lipofectamine 2000 according to the manufacturer's instructions.
-
After 24 hours, pre-treat the transfected cells with this compound for 1 hour.
-
Stimulate the cells with TNF-α (10 ng/mL) for 6-8 hours.
-
Lyse the cells and measure firefly and Renilla luciferase activities using a luminometer and the Dual-Luciferase Reporter Assay System.
-
Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency.
-
Western Blot Analysis for IκBα Degradation
This method assesses the levels of IκBα protein, an indicator of NF-κB pathway activation.
-
Protocol:
-
Culture and treat RAW264.7 cells with this compound and LPS as described in section 4.1.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein (20-30 µg) on a 10% SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against IκBα overnight at 4°C.
-
Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Use an antibody against a housekeeping protein (e.g., β-actin or GAPDH) as a loading control.
-
Experimental Workflow Diagram
The following diagram outlines the general workflow for investigating the effect of this compound on NF-κB activation.
Caption: Experimental workflow for this compound's NF-κB inhibition.
Conclusion
This compound is a promising natural product that effectively inhibits NF-κB activation. The available evidence strongly suggests that its primary mechanism of action in LPS-stimulated macrophages involves the inhibition of the TRIF-dependent signaling pathway, upstream of the core IKK-IκBα-p65 axis. This leads to a reduction in the production of a wide range of pro-inflammatory mediators. The data and protocols presented in this guide provide a solid foundation for further research into the therapeutic potential of this compound and its derivatives in the treatment of inflammatory diseases and other NF-κB-driven pathologies. Further investigation is warranted to fully elucidate the direct molecular targets of this compound within the NF-κB signaling network.
References
- 1. Anti-Inflammatory Effect of this compound via TRIF-Dependent Signaling Pathways in Cellular and Mouse Models | MDPI [mdpi.com]
- 2. This compound, a marine natural product, inhibits NF-kappaB activation and suppresses angiogenesis in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. indigobiosciences.com [indigobiosciences.com]
Streptochlorin: A Technical Guide to its Antiangiogenic Properties
Audience: Researchers, scientists, and drug development professionals.
Abstract
Angiogenesis, the formation of new blood vessels, is a critical process in tumor growth and metastasis. Consequently, inhibiting angiogenesis is a key strategy in cancer therapy. Streptochlorin, a small molecule derived from marine actinomycetes, has demonstrated significant antiangiogenic activity. This technical guide provides a comprehensive overview of the antiangiogenic properties of this compound, detailing its mechanism of action, summarizing quantitative data from key in vitro and in vivo studies, and outlining the experimental protocols used to ascertain its effects. The primary mechanism of this compound involves the inhibition of critical signaling pathways, including the VEGF and NF-κB pathways, which leads to a downstream reduction in endothelial cell migration, invasion, and tube formation.
Quantitative Data Summary
This compound exhibits potent antiangiogenic and anticancer effects at various concentrations, as demonstrated in multiple studies. The following tables summarize the key quantitative findings.
Table 1: In Vitro Anti-Invasive and Anti-Migratory Effects of this compound
| Cell Line | Assay Type | Concentration (μM) | % Inhibition / Effect | Reference |
| HUVEC | Invasion | Low Micromolar | Potent inhibition (VEGF-stimulated) | [1] |
| HuCC-T1 (Cholangio.) | Matrigel Invasion | 100 | 62.6% decrease in invasiveness | |
| SNU478 (Cholangio.) | Matrigel Invasion | 100 | 57.3% decrease in invasiveness | |
| HuCC-T1 (Cholangio.) | Wound Healing | Dose-dependent | Gradual inhibition with increasing concentration | |
| SNU478 (Cholangio.) | Wound Healing | Dose-dependent | Effective inhibition at lower concentrations |
Table 2: Effects of this compound on Angiogenic Processes and Protein Expression
| Assay / Target | Cell Line / Model | Concentration / Dose | Effect | Reference |
| Tube Formation | HUVEC | Low Micromolar | Potent inhibition (VEGF-stimulated) | [1] |
| NF-κB Activation | Reporter Cell Line | Not Specified | Inhibition of TNF-α-induced activation | [1] |
| VEGF Secretion | Cholangio. Cells | Dose-dependent | Inhibition of secretion | |
| MMP-9 Activity | Cholangio. Cells | Dose-dependent | Suppression of activity | |
| Protein Expression | Cholangio. Cells | Not Specified | Decreased expression of NF-κB, VEGF, Notch 1, MMP-2, MMP-9 | |
| Tumor Growth | Xenograft Mouse | 5 mg/kg | Significant inhibition of tumor growth and metastasis |
Mechanism of Action and Signaling Pathways
This compound exerts its antiangiogenic effects by modulating several key signaling pathways that are crucial for endothelial cell function and tumor-driven angiogenesis. The primary mechanisms involve the disruption of VEGF and NF-κB signaling cascades.
Inhibition of VEGF Signaling
Vascular Endothelial Growth Factor (VEGF) is a potent driver of angiogenesis. Its binding to VEGFR2 on endothelial cells initiates a signaling cascade involving Src, STAT3, and other downstream effectors, promoting cell survival, proliferation, migration, and invasion.[2][3] this compound potently inhibits VEGF-stimulated endothelial cell invasion and tube formation.[1] This is achieved by suppressing the expression of VEGF from tumor cells and likely by interfering with the VEGFR2 signaling cascade. The inhibition of Src and STAT3 phosphorylation are known antiangiogenic strategies.[4][5] this compound's activity points to an interruption at an upstream point in this pathway, leading to the downregulation of critical angiogenic genes.
Caption: Proposed inhibition of the VEGF/VEGFR2 signaling pathway by this compound.
Inhibition of NF-κB Signaling
The transcription factor NF-κB is a critical regulator of genes involved in inflammation, cell survival, and angiogenesis.[1] In the context of cancer, NF-κB can drive the expression of pro-angiogenic factors like VEGF and Notch 1. This compound has been shown to inhibit TNF-α-induced NF-κB activation and decrease the expression of NF-κB, VEGF, and Notch 1 in cancer cells. This action effectively reduces the production of signals that stimulate angiogenesis.
Caption: Inhibition of the NF-κB signaling pathway by this compound.
Experimental Protocols
The antiangiogenic effects of this compound have been validated through several key in vitro and in vivo experimental models. Detailed methodologies for these assays are provided below.
In Vitro Assays
This assay assesses the ability of endothelial cells to form capillary-like structures, a crucial step in angiogenesis.
-
Materials : Human Umbilical Vein Endothelial Cells (HUVECs), basement membrane extract (e.g., Matrigel®), 96-well plates, endothelial cell growth medium, this compound, and a positive control (e.g., VEGF).
-
Protocol :
-
Thaw growth factor-reduced Matrigel at 4°C overnight.
-
Using pre-chilled pipette tips, coat the wells of a 96-well plate with 50 µL of Matrigel. Ensure even distribution and avoid bubbles.[6]
-
Incubate the plate at 37°C for at least 30-60 minutes to allow the Matrigel to polymerize.[7]
-
Harvest HUVECs (typically 70-80% confluent) and resuspend them in medium at a pre-optimized density (e.g., 1-2 x 10⁴ cells/well).[7]
-
Add this compound at various concentrations to the cell suspension. Include a vehicle control and a VEGF-stimulated control.
-
Gently add 100 µL of the cell suspension to each Matrigel-coated well.
-
Incubate at 37°C, 5% CO₂ for 4-18 hours.[6]
-
Visualize and photograph the tube network using a phase-contrast microscope.
-
Quantify the results by measuring parameters such as total tube length, number of junctions, and number of loops using imaging software (e.g., ImageJ with an angiogenesis analyzer plugin).
-
Caption: Experimental workflow for the HUVEC tube formation assay.
This assay measures the ability of cells to invade through a basement membrane barrier, mimicking a key step in metastasis.
-
Materials : Cancer cells (e.g., HuCC-T1, SNU478), Transwell inserts (typically 8 µm pore size), Matrigel, serum-free medium, and medium with a chemoattractant (e.g., 10% FBS).
-
Protocol :
-
Thaw Matrigel and dilute it with cold, serum-free medium. Coat the top surface of the Transwell inserts with 50-100 µL of the diluted Matrigel.[8][9]
-
Incubate at 37°C for at least 1-2 hours to allow the Matrigel to solidify.[8][9]
-
Harvest cancer cells and resuspend them in serum-free medium at a density of 2.5-8 x 10⁴ cells per insert.[8][9]
-
Add this compound at various concentrations to the cell suspension.
-
Add the cell suspension to the upper chamber of the inserts.
-
Add medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber.
-
Incubate at 37°C for 24-48 hours.
-
After incubation, remove the non-invading cells from the upper surface of the membrane with a cotton swab.
-
Fix the invaded cells on the lower surface with a fixative (e.g., 70% ethanol or 4% paraformaldehyde).[8][9]
-
Stain the cells with a dye such as Crystal Violet or hematoxylin.[8][9]
-
Allow inserts to dry, then image and count the number of invaded cells in several random fields under a microscope.
-
This assay evaluates the collective migration of a sheet of cells.
-
Materials : Cells of interest, 6-well or 24-well plates, sterile pipette tips (e.g., p200), PBS.
-
Protocol :
-
Seed cells in a plate at a density that will form a confluent monolayer within 24-48 hours.[10][11]
-
Once confluent, use a sterile pipette tip to create a straight, clear "scratch" or "wound" through the center of the monolayer.[11]
-
Gently wash the well twice with PBS to remove detached cells and debris.[11]
-
Replace the PBS with fresh medium containing the desired concentrations of this compound or controls.
-
Place the plate on a microscope stage and capture an initial image of the wound (Time 0). Mark the position for consistent imaging.[12]
-
Incubate the plate at 37°C, 5% CO₂.
-
Capture images of the same wound area at regular intervals (e.g., every 6, 12, 24 hours) until the wound in the control well is nearly closed.
-
Analyze the rate of wound closure by measuring the change in the cell-free area over time using imaging software.
-
References
- 1. This compound, a marine natural product, inhibits NF-kappaB activation and suppresses angiogenesis in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Selective requirement for Src kinases during VEGF-induced angiogenesis and vascular permeability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Activated STAT3 is a mediator and biomarker of VEGF endothelial activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antiangiogenic and Antitumor Effects of Src Inhibition in Ovarian Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Anti-angiogenic activity of a small molecule STAT3 inhibitor LLL12 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. In vitro Human Umbilical Vein Endothelial Cells (HUVEC) Tube-formation Assay [bio-protocol.org]
- 7. A Matrigel-Based Tube Formation Assay to Assess the Vasculogenic Activity of Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. snapcyte.com [snapcyte.com]
- 9. Matrigel invasion assay [bio-protocol.org]
- 10. clyte.tech [clyte.tech]
- 11. Wound healing migration assay (Scratch assay) [protocols.io]
- 12. Wound healing assay | Abcam [abcam.com]
For Researchers, Scientists, and Drug Development Professionals
An In-Depth Technical Guide on the Antiproliferative Effects of Streptochlorin on Cancer Cells
Abstract: this compound, an indole alkaloid natural product isolated from marine Streptomyces species, has demonstrated significant antiproliferative and anticancer properties across various cancer cell lines. This document provides a comprehensive technical overview of its effects, detailing its mechanism of action, summarizing key quantitative data, outlining relevant experimental protocols, and visualizing the associated signaling pathways. The primary modes of action for this compound include the induction of apoptosis through a reactive oxygen species (ROS)-mediated mitochondrial pathway, inhibition of NF-κB activation, and suppression of cancer cell migration and invasion. This guide consolidates current research findings to serve as a resource for professionals in oncology and drug discovery.
Quantitative Analysis of Antiproliferative Activity
This compound exhibits a range of cytotoxic and antiproliferative effects that are dependent on the cancer cell type and concentration. The available quantitative data from in vitro and in vivo studies are summarized below.
Table 1: In Vitro Antiproliferative and Cytotoxic Effects of this compound
| Cell Line | Cancer Type | Concentration | Treatment Duration | Effect | Citation |
| Hep3B | Human Hepatocarcinoma | 12 µg/mL | 48 hours | ~59% inhibition of cell viability | [1] |
| Hep3B | Human Hepatocarcinoma | 16 µg/mL | 48 hours | ~90% inhibition of cell viability | [1] |
| U937 | Human Leukemia | Not Specified | Not Specified | Concentration- and time-dependent growth inhibition | [2] |
| SNU1196 | Cholangiocarcinoma | >50 µM | Not Specified | <20% growth inhibition | [3] |
| Various CC Lines | Cholangiocarcinoma | 200 µM | Not Specified | <25% growth inhibition | [3] |
| HEK293 | Normal Human Kidney | 200 µM | Not Specified | Minimal cytotoxicity; >80% viability |
Table 2: In Vivo Antitumor Efficacy of this compound
| Model Type | Cell Line Used | Treatment Regimen | Outcome | Citation |
| Solid Tumor Xenograft | SNU478 (Cholangiocarcinoma) | Subcutaneous injection | Tumor volume was 6.6-fold smaller than the control group and 5.4-fold smaller than the vehicle group after 22 days. No significant changes in mouse body weight were observed. | [3] |
| Liver Metastasis Model | HuCC-T1 (Cholangiocarcinoma) | 5 mg/kg for 8 weeks | Significantly decreased the extent and size of metastatic regions in the liver compared to the control group. | [3] |
Mechanism of Action
This compound exerts its anticancer effects through several interconnected mechanisms, primarily by inducing programmed cell death (apoptosis) and inhibiting pathways crucial for tumor progression and metastasis.
Induction of Apoptosis
A primary mechanism of this compound is the induction of apoptosis. In human hepatocarcinoma (Hep3B) and leukemic (U937) cells, this process is initiated by the generation of intracellular Reactive Oxygen Species (ROS).[2][4] The accumulation of ROS leads to a collapse of the mitochondrial membrane potential (MMP), a critical event in the intrinsic apoptotic pathway.[2][4] This is followed by the downstream activation of caspase-3, a key executioner caspase, which ultimately leads to apoptotic cell death.[2][4]
The apoptotic process is further regulated by the Bcl-2 family of proteins. This compound treatment has been shown to down-regulate the anti-apoptotic protein Bcl-2 while up-regulating pro-apoptotic proteins like Bax.[2] In U937 cells, this compound also increases the expression of the death receptor ligand FasL, suggesting a potential contribution from the extrinsic apoptosis pathway.[2]
Table 3: Modulation of Key Apoptosis-Regulating Proteins by this compound
| Protein | Role in Apoptosis | Observed Effect | Cell Line(s) | Citation(s) |
| Bcl-2 | Anti-apoptotic | Down-regulation | Hep3B, U937 | [2][4] |
| Bax | Pro-apoptotic | Up-regulation | U937 | [2] |
| Bad | Pro-apoptotic | Up-regulation | Cholangiocarcinoma cells | |
| Cytochrome c | Pro-apoptotic | Up-regulation (release from mitochondria) | Cholangiocarcinoma cells | |
| FasL | Pro-apoptotic (Extrinsic Pathway) | Up-regulation | U937 | [2] |
| Caspase-3 | Executioner Caspase | Activation | Hep3B, U937, Cholangiocarcinoma cells | [2][3][4] |
| PARP | DNA Repair Enzyme | Cleavage (inactivation) | U937, Cholangiocarcinoma cells | [2][3] |
Anti-Metastatic and Anti-Angiogenic Effects
This compound has been found to inhibit key processes involved in cancer metastasis, including cell migration and invasion.[3] This is achieved, in part, by suppressing the activation of Nuclear Factor kappa B (NF-κB), a transcription factor that regulates genes involved in inflammation, cell survival, and angiogenesis.[3][5] By inhibiting NF-κB, this compound effectively reduces the secretion of Vascular Endothelial Growth Factor (VEGF) and suppresses the activity of Matrix Metalloproteinase-9 (MMP-9), both of which are critical for angiogenesis and the breakdown of the extracellular matrix during invasion.[3] Furthermore, it has been shown to inhibit Notch 1 expression, a protein linked to the migratory and invasive capacity of cancer cells.[3]
Signaling Pathways and Process Visualization
The following diagrams, rendered in DOT language, illustrate the key molecular pathways and experimental workflows associated with this compound's antiproliferative effects.
Detailed Experimental Protocols
The following sections describe standard methodologies for key experiments used to evaluate the antiproliferative effects of this compound.
Cell Viability (MTT) Assay
This assay measures the metabolic activity of cells as an indicator of cell viability.
-
Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5x10³ to 1x10⁴ cells per well and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.
-
Treatment: Replace the medium with fresh medium containing various concentrations of this compound (e.g., 0-200 µM) and a vehicle control (e.g., DMSO). Incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Incubation: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells.
Apoptosis Assay (Annexin V-FITC / Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Culture and Treatment: Culture cells in 6-well plates and treat with the desired concentrations of this compound for the appropriate time.
-
Cell Harvesting: Collect both adherent and floating cells. Wash the cells twice with ice-cold PBS.
-
Staining: Resuspend the cells in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) solution.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube. Analyze the cells immediately using a flow cytometer.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Cell Cycle Analysis (Propidium Iodide Staining)
This method quantifies the DNA content of cells to determine their distribution in the different phases of the cell cycle (G0/G1, S, G2/M).
-
Cell Culture and Treatment: Culture and treat cells as described for the apoptosis assay.
-
Harvesting: Collect all cells and wash with ice-cold PBS.
-
Fixation: Resuspend the cell pellet in 1 mL of ice-cold 70% ethanol while gently vortexing. Fix the cells overnight at -20°C.
-
Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the pellet in a staining solution containing Propidium Iodide (e.g., 50 µg/mL) and RNase A (e.g., 100 µg/mL) to prevent staining of double-stranded RNA.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Analysis: Analyze the DNA content using a flow cytometer. The fluorescence intensity of PI is directly proportional to the amount of DNA. A histogram of DNA content will show distinct peaks for G0/G1, S, and G2/M phases. The sub-G1 peak can be quantified as an indicator of apoptotic cells.[1]
Conclusion and Future Outlook
This compound is a promising natural product with potent and selective anticancer activities. Its ability to induce apoptosis via ROS generation and the mitochondrial pathway, coupled with its capacity to inhibit NF-κB signaling to suppress metastasis and angiogenesis, makes it a compelling candidate for further preclinical and clinical development. While it shows high efficacy in some cancer types like hepatocarcinoma and leukemia, its lower activity against cholangiocarcinoma cell lines suggests that its application may be tumor-type specific or that it could be used in combination therapies to enhance efficacy. Future research should focus on elucidating its precise molecular targets, optimizing its structure for improved potency and pharmacokinetic properties, and exploring its efficacy in a broader range of in vivo cancer models.
References
- 1. jmb.or.kr [jmb.or.kr]
- 2. Induction of apoptosis by this compound isolated from Streptomyces sp. in human leukemic U937 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Anticancer activity of this compound, a novel antineoplastic agent, in cholangiocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound isolated from Streptomyces sp. Induces apoptosis in human hepatocarcinoma cells through a reactive oxygen species-mediated mitochondrial pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound, a marine natural product, inhibits NF-kappaB activation and suppresses angiogenesis in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
Streptochlorin as an Antibiotic Agent: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Streptochlorin, an indole alkaloid natural product, has emerged as a molecule of significant interest due to its diverse pharmacological activities.[1][2] Originally isolated from marine Streptomyces species, it has demonstrated a range of biological effects, including antibiotic, anti-inflammatory, anti-angiogenic, anti-allergic, and antitumor properties.[1][2][3] This technical guide provides a comprehensive overview of this compound's potential as an antibiotic agent, detailing its mechanisms of action, summarizing key quantitative data, and outlining relevant experimental protocols. The information is intended to serve as a resource for researchers and professionals involved in the discovery and development of novel therapeutic agents.
Biological and Antibiotic Activity
This compound is a small molecule first identified in the mycelium extracts of a Streptomyces species.[4] It exhibits a broad spectrum of bioactivity. While its direct antibacterial properties are an area of ongoing research, its efficacy against other microbes and its potent modulation of host immune responses are well-documented.
-
Antitrypanosomal Activity: this compound has shown activity against trypanosomes, with a reported IC50 value of 230 ng/ml for GUTat 3.1.[5]
-
Antifungal Activity: The compound is effective against various phytopathogenic fungi.[4][6][7] In one study, this compound isolated from Streptomyces tamarix demonstrated a minimum inhibitory concentration (MIC) of 512 μg/ml against Alternaria gaisen, the causative agent of pear black spot disease.[8]
-
Anti-inflammatory Effects: A significant body of research highlights this compound's potent anti-inflammatory capabilities. It effectively attenuates inflammatory responses induced by lipopolysaccharide (LPS) in both cellular and animal models.[3][9]
-
Anticancer and Antiproliferative Activity: this compound exhibits selective cytotoxicity and antiproliferative effects against several cancer cell lines, including human hepatocarcinoma and cholangiocarcinoma cells.[10][11][12][13] It induces apoptosis and inhibits tumor growth in vivo.[10][11]
Quantitative Data Summary
The following tables summarize the key quantitative data reported for this compound's biological activities.
Table 1: In Vitro Bioactivity of this compound
| Activity | Target/Cell Line | Metric | Value | Reference |
| Antitrypanosomal | GUTat 3.1 | IC50 | 230 ng/mL | [5] |
| Anti-inflammatory | LPS-stimulated RAW264.7 cells | IC50 | 25 µM | [9] |
| Antifungal | Alternaria gaisen | MIC | 512 µg/mL | [8] |
Table 2: In Vivo Pharmacokinetics of this compound in Mice (5 mg/kg IV dose)
| Parameter | Description | Value | Reference |
| CLp | Systemic Plasma Clearance | 5.8 ± 1.7 L/h/kg | [14] |
| Vss | Volume of Distribution | 1.4 ± 0.9 L/kg | [14] |
| t1/2 | Half-life | 0.4 ± 0.1 h | [14] |
| F | Oral Bioavailability (10 mg/kg oral dose) | 10.3 ± 3.4% | [14] |
Mechanism of Action
This compound's therapeutic effects are mediated through the modulation of several key signaling pathways.
Anti-inflammatory Mechanism: TRIF-Dependent Signaling
In macrophages stimulated with LPS (a component of Gram-negative bacteria), this compound exerts its anti-inflammatory effects primarily by inhibiting the Toll/interleukin-1 receptor (TIR)-domain-containing adapter-inducing interferon-β (TRIF)-dependent signaling pathway.[3][9] This pathway is crucial for the production of type I interferons and other inflammatory mediators. This compound's intervention leads to the reduced activation of interferon regulatory factor 3 (IRF3) and signal transducer and activator of transcription 1 (STAT1).[3] This results in the decreased production of proinflammatory molecules such as nitric oxide (NO), cyclooxygenase-2 (COX-2), pro-interleukin (IL)-1β, IL-6, and interferon-β (IFN-β).[3][9]
References
- 1. Efficient Preparation of this compound from Marine Streptomyces sp. SYYLWHS-1-4 by Combination of Response Surface Methodology and High-Speed Counter-Current Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Efficient Preparation of this compound from Marine Streptomyces sp. SYYLWHS-1-4 by Combination of Response Surface Methodology and High-Speed Counter-Current Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis and antifungal activity of novel this compound analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Discovery of Novel Pimprinine and this compound Derivatives as Potential Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. An efficient synthesis and antifungal evaluation of natural product this compound and its analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Frontiers | Streptomyces tamarix sp. nov.: antagonism against Alternaria gaisen producing this compound, isolated from Tamarix root soil [frontiersin.org]
- 9. Thieme E-Journals - Planta Medica / Abstract [thieme-connect.com]
- 10. Anticancer activity of this compound, a novel antineoplastic agent, in cholangiocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound isolated from Streptomyces sp. Induces apoptosis in human hepatocarcinoma cells through a reactive oxygen species-mediated mitochondrial pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Isolation and structure determination of this compound, an antiproliferative agent from a marine-derived Streptomyces sp. 04DH110 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. adipogen.com [adipogen.com]
- 14. Pharmacokinetics and Metabolism of this compound and Its Synthetic Derivative, 5-Hydroxy-2'-isobutyl this compound, in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Molecular Structure and Chemical Properties of Streptochlorin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Streptochlorin, also known as SF 2583A, is a naturally occurring indole alkaloid first isolated from the bacterium Streptomyces sp.[1] This small molecule has garnered significant attention within the scientific community due to its diverse and potent biological activities, including antiangiogenic, antiproliferative, anti-allergic, anticancer, antifungal, and anti-inflammatory properties.[1][2][3][4][5] Its multifaceted bioactivity profile makes it a compelling candidate for further investigation and development as a therapeutic agent. This technical guide provides a comprehensive overview of the molecular structure, chemical properties, and key biological activities of this compound, with a focus on the underlying signaling pathways and experimental methodologies.
Molecular Structure and Chemical Properties
This compound is characterized by a core structure of 4-chloro-5-(1H-indol-3-yl)-1,3-oxazole.[6] This unique arrangement of a chlorinated oxazole ring linked to an indole moiety is fundamental to its biological function.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Reference(s) |
| IUPAC Name | 4-chloro-5-(1H-indol-3-yl)-1,3-oxazole | [6] |
| Synonyms | SF 2583A | [1][7] |
| CAS Number | 120191-51-7 | [1][7] |
| Molecular Formula | C₁₁H₇ClN₂O | [1][6][7] |
| Molecular Weight | 218.64 g/mol | [6][8] |
| Appearance | Crystalline solid | [9] |
| Solubility | Soluble in DMSO and methanol; Insoluble in water and hexane | [1][7][9] |
| Stability | Stable for at least 2 years when stored at -20°C | [9] |
| SMILES | C1=CC=C2C(=C1)C(=CN2)C3=C(N=CO3)Cl | [6] |
| InChIKey | BKYJGKRXUHPPLR-UHFFFAOYSA-N | [6] |
Biological Activities and Mechanisms of Action
This compound exerts its biological effects through the modulation of several key signaling pathways. This section details its primary activities, the associated molecular mechanisms, and relevant quantitative data.
Anticancer and Antiproliferative Activity
This compound has demonstrated significant anticancer and antiproliferative effects across various cancer cell lines.[3][5] Its mechanism of action is largely attributed to the induction of apoptosis and the inhibition of cell migration and invasion.
3.1.1. Induction of ROS-Mediated Apoptosis
A primary mechanism of this compound's anticancer activity is the induction of apoptosis through the generation of reactive oxygen species (ROS).[7][10] Increased intracellular ROS levels lead to mitochondrial dysfunction, characterized by a decrease in mitochondrial membrane potential (MMP).[7][10] This triggers the release of pro-apoptotic factors from the mitochondria, activating the caspase cascade, ultimately leading to programmed cell death.[7][10]
Caption: ROS-Mediated Apoptosis Pathway Induced by this compound.
3.1.2. Inhibition of Cell Migration and Invasion
This compound has been shown to inhibit the migration and invasion of cancer cells, key processes in metastasis.[3] This is achieved, in part, by downregulating the activity of matrix metalloproteinases (MMPs), such as MMP-9, which are crucial for the degradation of the extracellular matrix.[3]
Table 2: Quantitative Anticancer Activity of this compound
| Cell Line | Assay | IC₅₀ / Effect | Reference(s) |
| Human Hepatocellular Carcinoma (Hep3B) | Apoptosis Induction | 12 µg/ml decreases viability | [1] |
| Human Umbilical Vein Endothelial Cells (HUVECs) | Proliferation Assay | Decreased proliferation at 5-20 µM | [1] |
| Cholangiocarcinoma Cells | Growth Inhibition | Dose-dependent inhibition up to 200 µM | [3] |
| Human Leukemic U937 Cells | Growth Inhibition | Concentration- and time-dependent | [10] |
Anti-inflammatory Activity
This compound exhibits potent anti-inflammatory effects by modulating key inflammatory signaling pathways.[11]
3.2.1. Inhibition of the TRIF-Dependent Signaling Pathway
In response to lipopolysaccharide (LPS), a component of Gram-negative bacteria, this compound has been shown to inhibit the Toll/interleukin-1 receptor (TIR)-domain-containing adapter-inducing interferon-β (TRIF)-dependent signaling pathway.[1][11] This pathway is a critical component of the innate immune response. By inhibiting this pathway, this compound reduces the production of pro-inflammatory mediators such as nitric oxide (NO), cyclooxygenase-2 (COX-2), and various cytokines.[1][11]
References
- 1. JC-1 Mitochondrial Membrane Potential Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 2. Monitor NF-κB activation with dual luciferase reporter assay on SpectraMax iD5 [moleculardevices.com]
- 3. Anticancer activity of this compound, a novel antineoplastic agent, in cholangiocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 5. texaschildrens.org [texaschildrens.org]
- 6. researchgate.net [researchgate.net]
- 7. 101.200.202.226 [101.200.202.226]
- 8. This compound | C11H7ClN2O | CID 44608049 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. adipogen.com [adipogen.com]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. docs.abcam.com [docs.abcam.com]
Streptochlorin: A Potent Inducer of Apoptosis in Hepatocarcinoma Cells via a ROS-Mediated Mitochondrial Pathway
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
Hepatocellular carcinoma (HCC) remains a significant global health challenge with limited therapeutic options, necessitating the exploration of novel anticancer agents. Streptochlorin, a small molecule isolated from the marine bacterium Streptomyces sp., has demonstrated notable antiangiogenic and anticancer properties.[1][2] This technical document provides a comprehensive overview of the molecular mechanisms by which this compound induces apoptosis in human hepatocarcinoma cells. It details the pivotal role of reactive oxygen species (ROS) in initiating a mitochondrial-dependent apoptotic cascade, involving the modulation of Bcl-2 family proteins and the activation of executioner caspases. This guide synthesizes key quantitative data, outlines detailed experimental protocols, and provides visual representations of the critical signaling pathways and workflows to support further research and development in this area.
Core Mechanism of Action: ROS-Mediated Apoptosis
This compound's primary mechanism for inducing cell death in hepatocarcinoma cells, particularly the Hep3B cell line, is through the intrinsic (mitochondrial) apoptotic pathway, which is initiated by the generation of intracellular reactive oxygen species (ROS).[1][3] The accumulation of ROS acts as a critical upstream event, triggering a cascade of molecular events that culminate in programmed cell death.[3] This ROS-dependent mechanism is a key feature of its anticancer activity. The entire process can be effectively reversed by treating cells with N-acetyl-L-cysteine (NAC), a potent ROS scavenger, which confirms that ROS generation is an essential early step in the this compound-induced apoptotic pathway.[1][3]
The sequence of events is as follows:
-
ROS Generation: Treatment with this compound leads to a significant increase in intracellular ROS levels.[1]
-
Mitochondrial Dysfunction: The elevated ROS disrupts the mitochondrial integrity, causing a collapse of the mitochondrial membrane potential (MMP).[1][3]
-
Modulation of Bcl-2 Family Proteins: The loss of MMP is associated with the downregulation of the anti-apoptotic protein Bcl-2.[1][3] In other cancer cell types, this compound has also been shown to upregulate pro-apoptotic proteins like Bax and Bad.[2][4] This shift in the Bax/Bcl-2 ratio favors mitochondrial outer membrane permeabilization (MOMP).
-
Caspase Activation: The compromised mitochondria release pro-apoptotic factors into the cytosol, leading to the activation of downstream executioner caspases, most notably caspase-3.[1][3]
-
Execution of Apoptosis: Activated caspase-3 cleaves essential cellular substrates, such as poly-(ADP-ribose) polymerase (PARP), leading to the characteristic biochemical and morphological hallmarks of apoptosis.[2][4]
Quantitative Efficacy Data
The cytotoxic and pro-apoptotic effects of this compound have been quantified in human hepatocarcinoma cell lines. The data highlights a dose-dependent inhibition of cell viability.
| Cell Line | Assay Type | Concentration | Treatment Duration | Result | Reference |
| Hep3B | MTT Assay | 12 µg/mL | 48 hours | ~59% inhibition of cell viability | [3] |
| Hep3B | MTT Assay | 16 µg/mL | 48 hours | ~90% inhibition of cell viability | [3] |
Note: While specific IC50 values for this compound in hepatocarcinoma cells were not detailed in the primary reference, studies on other cancer types, such as cholangiocarcinoma, have reported IC50 values ranging from 20.84 µM to 67.50 µM, demonstrating its potent anticancer activity across various malignancies.[5]
Detailed Experimental Protocols
The following sections provide methodologies for the key experiments used to elucidate the apoptotic mechanism of this compound.
Cell Culture and Maintenance
Human hepatocarcinoma Hep3B cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Cells are maintained in a humidified incubator at 37°C with an atmosphere of 5% CO2.
Cell Viability (MTT) Assay
This assay measures the metabolic activity of cells as an indicator of cell viability.
Protocol:
-
Seed Hep3B cells into 96-well plates at a density of 5 x 10⁴ cells/well and allow them to attach overnight.
-
Replace the medium with fresh medium containing various concentrations of this compound or vehicle control (DMSO).
-
After 48 hours of incubation, add 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well.
-
Incubate the plates for an additional 4 hours at 37°C.
-
Remove the supernatant and add 150 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage relative to the vehicle-treated control group.
Measurement of Intracellular ROS
This protocol uses the fluorescent probe 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) to quantify intracellular ROS levels.
Protocol:
-
Culture Hep3B cells in 6-well plates and treat with this compound for the desired time.
-
Wash the cells twice with phosphate-buffered saline (PBS).
-
Incubate the cells with 10 µM DCFH-DA in serum-free medium for 30 minutes at 37°C in the dark.
-
Wash the cells again with PBS to remove excess probe.
-
Harvest the cells by trypsinization and resuspend them in PBS.
-
Immediately analyze the fluorescence intensity using a flow cytometer with an excitation wavelength of 488 nm and an emission wavelength of 525 nm.
Analysis of Mitochondrial Membrane Potential (MMP)
The lipophilic cationic dye Rhodamine 123 is used to assess changes in MMP. A decrease in fluorescence indicates a loss of MMP.
Protocol:
-
Treat Hep3B cells with this compound for 48 hours.
-
During the final 30 minutes of incubation, add Rhodamine 123 to the culture medium to a final concentration of 1 µg/mL.
-
Wash the cells twice with PBS.
-
Harvest the cells, resuspend in PBS, and keep them on ice.
-
Analyze the cellular fluorescence intensity by flow cytometry, with results indicating the population of cells with depolarized mitochondria.
Western Blot Analysis for Protein Expression
This technique is used to detect and quantify the levels of specific proteins involved in the apoptotic pathway, such as Bcl-2 and cleaved caspase-3.
Protocol:
-
Lyse this compound-treated and control cells in RIPA buffer containing protease inhibitors.
-
Determine protein concentration using a BCA protein assay kit.
-
Denature equal amounts of protein (e.g., 30 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour.
-
Incubate the membrane with primary antibodies (e.g., anti-Bcl-2, anti-caspase-3, anti-β-actin) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) detection system. β-actin is used as a loading control to ensure equal protein loading.
Conclusion and Future Directions
This compound effectively induces apoptosis in human hepatocarcinoma cells through a well-defined pathway initiated by ROS production, leading to mitochondrial dysfunction, downregulation of Bcl-2, and activation of caspase-3.[1][3] The dose-dependent cytotoxicity and clear mechanism of action position this compound as a promising candidate for further investigation as a potential therapeutic agent for HCC.
Future research should focus on:
-
In Vivo Efficacy: Evaluating the anti-tumor effects of this compound in animal xenograft models of hepatocellular carcinoma.[5]
-
Pharmacokinetics and Safety: Determining the bioavailability, distribution, metabolism, and toxicity profile of this compound in preclinical models.
-
Combination Therapies: Investigating potential synergistic effects when combined with existing chemotherapeutic agents or targeted therapies for HCC.
-
Upstream Signaling: Identifying the precise molecular targets of this compound that lead to the initial burst of ROS generation.
References
- 1. This compound isolated from Streptomyces sp. Induces apoptosis in human hepatocarcinoma cells through a reactive oxygen species-mediated mitochondrial pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Induction of apoptosis by this compound isolated from Streptomyces sp. in human leukemic U937 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. jmb.or.kr [jmb.or.kr]
- 4. dovepress.com [dovepress.com]
- 5. Anticancer activity of this compound, a novel antineoplastic agent, in cholangiocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Anti-inflammatory Effects of Streptochlorin via TRIF-Dependent Pathways
For Researchers, Scientists, and Drug Development Professionals
This whitepaper provides an in-depth examination of the anti-inflammatory properties of Streptochlorin, a marine-derived actinomycete compound. It focuses on its mechanism of action, specifically its modulation of the Toll/interleukin-1 receptor (TIR)-domain-containing adapter-inducing interferon-β (TRIF)-dependent signaling pathway. This document summarizes key quantitative data, details experimental protocols, and provides visual representations of the underlying molecular pathways and experimental workflows to support further research and development.
Core Mechanism of Action
This compound exerts its anti-inflammatory effects by selectively targeting the TRIF-dependent signaling pathway, a key cascade activated by Toll-like receptor 4 (TLR4) in response to ligands such as lipopolysaccharide (LPS).[1][2][3] Unlike many anti-inflammatory agents, this compound's primary action is not through the MyD88-dependent pathway.[1][2] This specificity suggests a more targeted therapeutic potential for inflammatory conditions where the TRIF pathway is a dominant driver.
The core mechanism involves the inhibition of downstream signaling components, leading to a reduction in the activation of key transcription factors like Interferon Regulatory Factor 3 (IRF3) and Signal Transducer and Activator of Transcription 1 (STAT1).[1] This ultimately suppresses the expression and production of a range of pro-inflammatory mediators.
Quantitative Analysis of Anti-inflammatory Activity
The efficacy of this compound in mitigating inflammatory responses has been quantified in both in vitro and in vivo models. The following tables summarize the key findings from studies on LPS-stimulated murine macrophages (RAW264.7) and a mouse model of acute lung injury (ALI).
In Vitro Efficacy of this compound in LPS-Stimulated RAW264.7 Macrophages
| Inflammatory Mediator | Metric | Result with this compound Treatment | Reference |
| Nitric Oxide (NO) | Production | Significant Inhibition | [1][2] |
| Inducible Nitric Oxide Synthase (iNOS) | Protein Expression | Decreased | [1] |
| Cyclooxygenase-2 (COX-2) | Protein Expression | Significant Inhibition | [1][2] |
| Pro-interleukin-1β (pro-IL-1β) | Production | Significant Inhibition | [1][2][3] |
| Interleukin-6 (IL-6) | Production | Significant Inhibition | [1][2][3] |
| Tumor Necrosis Factor-α (TNF-α) | Production | No Inhibition | [1][2] |
| Overall Inflammatory Mediators | IC50 | ~25 µM | [3] |
Note: this compound did not affect the viability of RAW264.7 cells at concentrations up to 100 μM.[1]
In Vivo Efficacy of this compound in LPS-Induced Acute Lung Injury (ALI) Mouse Model
| Parameter | Metric | Result with this compound Treatment (0.11-1.1 mg/kg, i.p.) | Reference |
| Neutrophil Infiltration | Cell Count in BALF | Suppressed | [1][2][3] |
| Interleukin-6 (IL-6) | Level in BALF | Decreased | [1][2][3] |
| Tumor Necrosis Factor-α (TNF-α) | Level in BALF | Decreased | [1][2] |
BALF: Broncho-alveolar lavage fluid
Signaling Pathway and Experimental Workflow Visualizations
To clarify the molecular interactions and experimental designs, the following diagrams have been generated using Graphviz (DOT language).
This compound's Inhibition of the TRIF-Dependent Signaling Pathway
Caption: this compound inhibits the LPS-induced, TLR4-mediated TRIF-dependent signaling pathway.
Experimental Workflow for In Vitro Analysis
Caption: Workflow for assessing this compound's anti-inflammatory effects in vitro.
Detailed Experimental Protocols
The following are representative protocols derived from published studies investigating this compound. These should be adapted as necessary for specific experimental contexts.
Cell Culture and Treatment
-
Cell Line: RAW264.7 murine macrophages.
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.
-
Protocol:
-
Seed RAW264.7 cells in appropriate culture plates (e.g., 96-well for viability assays, 6-well for protein/RNA analysis).
-
Allow cells to adhere for 24 hours.
-
Pre-treat cells with varying concentrations of this compound (e.g., 1-50 µM) or vehicle control (e.g., DMSO) for 1 hour.
-
Stimulate cells with 100 ng/mL of lipopolysaccharide (LPS) from E. coli O111:B4 for the desired time (e.g., 24 hours for cytokine production).
-
Nitric Oxide (NO) Production Assay
-
Principle: Measures the accumulation of nitrite, a stable product of NO, in the cell culture supernatant using the Griess reagent.
-
Protocol:
-
After cell treatment, collect 100 µL of culture supernatant.
-
Mix with 100 µL of Griess reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).
-
Incubate at room temperature for 10 minutes.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Quantify nitrite concentration using a sodium nitrite standard curve.
-
Western Blot Analysis
-
Principle: Detects specific proteins in a sample to determine changes in their expression or phosphorylation state.
-
Protocol:
-
After treatment, wash cells with ice-cold Phosphate-Buffered Saline (PBS).
-
Lyse cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Separate equal amounts of protein (e.g., 20-30 µg) on SDS-PAGE gels and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with Tween 20 (TBST) for 1 hour.
-
Incubate with primary antibodies (e.g., anti-p-IRF3, anti-IRF3, anti-p-STAT1, anti-STAT1, anti-iNOS, anti-COX-2, anti-β-actin) overnight at 4°C.
-
Wash with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Visualize protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Enzyme-Linked Immunosorbent Assay (ELISA)
-
Principle: Quantifies the concentration of specific cytokines (e.g., IL-6, TNF-α) in the culture supernatant.
-
Protocol:
-
Collect cell culture supernatants after treatment.
-
Perform ELISA for IL-6 and TNF-α according to the manufacturer's instructions (commercially available kits).
-
Measure absorbance using a microplate reader and calculate cytokine concentrations based on a standard curve.
-
In Vivo Acute Lung Injury (ALI) Model
-
Animal Model: C57BL/6 mice.
-
Protocol:
-
Administer this compound (e.g., 0.11, 0.55, 1.1 mg/kg) or vehicle via intraperitoneal (i.p.) injection.
-
After a set time (e.g., 1 hour), induce ALI by intranasal or intratracheal instillation of LPS (e.g., 10 mg/kg).
-
After a further period (e.g., 6-24 hours), euthanize the mice and perform broncho-alveolar lavage (BAL) by flushing the lungs with PBS.
-
Centrifuge the BAL fluid (BALF) to pellet the cells.
-
Count the total and differential immune cells (e.g., neutrophils) in the cell pellet.
-
Use the BALF supernatant for cytokine measurement by ELISA.
-
Conclusion and Future Directions
This compound demonstrates significant anti-inflammatory activity by specifically inhibiting the TRIF-dependent signaling pathway.[1][2][3] Its ability to suppress key pro-inflammatory mediators like IL-6 and NO in vitro, and to reduce neutrophil infiltration and cytokine production in an in vivo model of acute lung injury, highlights its potential as a therapeutic agent.[1][2][3] The selectivity for the TRIF pathway over the MyD88 pathway may offer a more targeted approach to treating certain inflammatory diseases.
Future research should focus on elucidating the precise molecular target of this compound within the TRIF cascade. Further preclinical studies are warranted to evaluate its efficacy and safety in other models of inflammatory disease, and to explore its pharmacokinetic and pharmacodynamic properties to establish a foundation for potential clinical development.
References
Streptochlorin's Impact on Reactive Oxygen Species Production: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the effects of streptochlorin, a marine-derived small molecule, on the production of reactive oxygen species (ROS) and its subsequent influence on cellular signaling pathways, particularly in the context of cancer biology.
Core Mechanism: ROS-Mediated Apoptosis
This compound has been identified as a potent inducer of apoptosis in cancer cells through a mechanism fundamentally linked to the generation of intracellular ROS.[1] This elevation in ROS acts as a critical upstream event, triggering a cascade of downstream cellular responses that culminate in programmed cell death. The primary model for this mechanism has been elucidated in human hepatocarcinoma (Hep3B) cells.
The induced ROS production leads to a disruption of mitochondrial function, characterized by a decrease in the mitochondrial membrane potential (MMP).[1] This mitochondrial destabilization is a pivotal point in the apoptotic pathway, leading to the activation of executioner caspases, notably caspase-3, and the downregulation of anti-apoptotic proteins such as Bcl-2.[1]
The essential role of ROS in this process is underscored by the fact that the apoptotic effects of this compound can be reversed by the administration of ROS scavengers like N-acetyl-L-cysteine (NAC).[1]
Quantitative Analysis of this compound's Effects
The pro-apoptotic and ROS-inducing effects of this compound have been quantified in various cancer cell lines. The following tables summarize the key quantitative data from studies on human hepatocarcinoma (Hep3B) cells.
Table 1: Effect of this compound on ROS Production in Hep3B Cells
| Treatment Time (hours) | Concentration of this compound | Percentage of Cells with Increased ROS Production (%) |
| 1 | 12 µg/mL | Data not explicitly quantified in the source |
| 3 | 12 µg/mL | Data not explicitly quantified in the source |
| 6 | 12 µg/mL | Data not explicitly quantified in the source |
Data derived from qualitative graphical representations in Shin et al., 2008. The study indicates a time-dependent increase in ROS production, peaking around 1-3 hours post-treatment.
Table 2: Effect of this compound on Mitochondrial Membrane Potential (MMP) in Hep3B Cells
| Concentration of this compound (µg/mL) | Percentage of Cells with Decreased MMP (%) |
| 4 | ~20% |
| 8 | ~35% |
| 12 | ~55% |
Data is estimated from the graphical representation in Shin et al., 2008, following a 48-hour treatment.
Table 3: Effect of this compound on Caspase-3 Activity in Hep3B Cells
| Concentration of this compound (µg/mL) | Fold Increase in Caspase-3 Activity |
| 4 | ~1.5 |
| 8 | ~2.5 |
| 12 | ~3.8 |
Data is estimated from the graphical representation in Shin et al., 2008, following a 48-hour treatment.
Table 4: Effect of this compound on Bcl-2 Protein Expression in Hep3B Cells
| Concentration of this compound (µg/mL) | Relative Bcl-2 Protein Level (as a ratio to control) |
| 4 | Decreased |
| 8 | Markedly Decreased |
| 12 | Substantially Decreased |
Data derived from Western blot analysis in Shin et al., 2008. The study shows a dose-dependent downregulation of Bcl-2.
Detailed Experimental Protocols
The following are detailed methodologies for the key experiments cited in the studies on this compound's effect on ROS production.
Measurement of Intracellular ROS Production (DCFH-DA Assay)
This protocol is based on the use of 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA), a cell-permeable fluorescent probe.
-
Cell Culture: Human hepatocarcinoma Hep3B cells are cultured in RPMI 1640 medium supplemented with 10% fetal bovine serum (FBS), 2 mM glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Treatment: Cells are seeded in appropriate culture plates and treated with the desired concentrations of this compound for specified time periods.
-
Staining: Following treatment, the cells are washed with phosphate-buffered saline (PBS) and then incubated with 10 µM DCFH-DA in serum-free medium for 30 minutes at 37°C in the dark.
-
Analysis: The fluorescence intensity is measured using a flow cytometer or a fluorescence microscope. An increase in fluorescence intensity is indicative of an increase in intracellular ROS levels.
Assessment of Mitochondrial Membrane Potential (MMP)
This protocol utilizes the lipophilic cationic dye, JC-1, which differentially accumulates in mitochondria based on their membrane potential.
-
Cell Culture and Treatment: Hep3B cells are cultured and treated with this compound as described above.
-
Staining: After treatment, cells are harvested, washed with PBS, and then incubated with 10 µg/mL of JC-1 in the culture medium for 20 minutes at 37°C in the dark.
-
Analysis: The cells are then washed with PBS and the fluorescence is analyzed by flow cytometry. In healthy cells with high MMP, JC-1 forms aggregates that emit red fluorescence. In apoptotic cells with low MMP, JC-1 remains in its monomeric form and emits green fluorescence. The ratio of red to green fluorescence is used to quantify the change in MMP.
Caspase-3 Activity Assay
This colorimetric assay measures the activity of caspase-3, a key executioner caspase in apoptosis.
-
Cell Lysis: Following treatment with this compound, Hep3B cells are harvested and lysed in a buffer containing 50 mM Tris-HCl (pH 7.5), 150 mM NaCl, 1% Nonidet P-40, and a protease inhibitor cocktail.
-
Protein Quantification: The protein concentration of the cell lysates is determined using a standard method such as the Bradford assay.
-
Enzyme Reaction: An equal amount of protein from each sample is incubated with a caspase-3 specific substrate, such as DEVD-pNA (N-acetyl-Asp-Glu-Val-Asp-p-nitroanilide), in a reaction buffer at 37°C.
-
Analysis: The cleavage of the substrate by active caspase-3 releases p-nitroanilide (pNA), which can be quantified by measuring the absorbance at 405 nm using a spectrophotometer. The increase in absorbance is proportional to the caspase-3 activity.
Western Blot Analysis for Bcl-2 Expression
This technique is used to determine the relative abundance of the anti-apoptotic protein Bcl-2.
-
Protein Extraction and Quantification: Total protein is extracted from this compound-treated and control Hep3B cells, and the protein concentration is determined as described above.
-
SDS-PAGE and Protein Transfer: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with a primary antibody specific for Bcl-2. After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The band intensity is quantified using densitometry software, and the expression of Bcl-2 is normalized to a loading control protein, such as β-actin.
Signaling Pathways and Visualizations
The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways and experimental workflows involved in the action of this compound.
Caption: this compound-induced ROS-mediated apoptotic pathway.
Caption: Experimental workflow for ROS detection using DCFH-DA.
Caption: Workflow for assessing mitochondrial membrane potential.
Conclusion
This compound demonstrates significant potential as an anti-cancer agent by inducing ROS-mediated apoptosis. The data clearly indicates a dose- and time-dependent increase in ROS production, which directly correlates with the disruption of mitochondrial function, activation of the caspase cascade, and modulation of key apoptotic regulatory proteins like Bcl-2. The detailed protocols and signaling pathway diagrams provided in this guide offer a comprehensive resource for researchers and drug development professionals investigating the therapeutic applications of this compound and similar ROS-inducing compounds. Further research is warranted to explore the full potential of this compound in various cancer models and to elucidate the precise molecular targets upstream of ROS generation.
References
The Origin of Streptochlorin from Marine Streptomyces Species: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Streptochlorin, a halogenated indole alkaloid, has garnered significant attention within the scientific community due to its potent and diverse pharmacological activities, including antitumor, anti-inflammatory, antiallergic, and antimicrobial properties.[1][2][3][4] Originally isolated from terrestrial Streptomyces, this comprehensive technical guide focuses on the origin of this compound from marine-derived Streptomyces species, which are increasingly recognized as a prolific source of novel bioactive secondary metabolites. This document provides an in-depth overview of its biosynthesis, isolation, and purification from marine sources, supported by quantitative data, detailed experimental protocols, and visual representations of its molecular interactions and production workflows.
Introduction
Marine environments harbor a vast diversity of microorganisms, among which the genus Streptomyces stands out for its remarkable capacity to produce a wide array of secondary metabolites with significant therapeutic potential. This compound, chemically known as 4-chloro-5-(1H-indol-3-yl)oxazole, is a prime example of such a metabolite. First isolated from Streptomyces sp. SF2583, it has since been identified in various marine isolates, including Streptomyces sp. SYYLWHS-1-4 and Streptomyces sp. 04DH110.[1][5] The unique chemical scaffold of this compound, featuring a chlorinated oxazole moiety linked to an indole ring, is responsible for its broad spectrum of biological activities. This guide aims to provide a detailed technical resource for researchers engaged in the discovery, development, and application of this compound and related compounds.
Biosynthesis of this compound
While the complete biosynthetic gene cluster for this compound has not yet been fully elucidated, a putative pathway can be proposed based on the known biosynthesis of other 5-(3'-indolyl)oxazole alkaloids and general principles of secondary metabolism in Streptomyces. The biosynthesis is thought to originate from primary metabolic precursors, likely L-tryptophan and a two-carbon unit derived from acetate metabolism.
The proposed pathway involves a series of enzymatic reactions, including the activation of indole-3-carboxylic acid, condensation with a glycine-equivalent, cyclization, and subsequent chlorination. Genome mining of this compound-producing Streptomyces strains is a promising strategy to identify the specific genes and enzymes involved in this pathway.
References
- 1. This compound Suppresses Allergic Dermatitis and Mast Cell Activation via Regulation of Lyn/Fyn and Syk Signaling Pathways in Cellular and Mouse Models | PLOS One [journals.plos.org]
- 2. thieme-connect.com [thieme-connect.com]
- 3. pediatrics.ucsd.edu [pediatrics.ucsd.edu]
- 4. researchgate.net [researchgate.net]
- 5. This compound suppresses allergic dermatitis and mast cell activation via regulation of Lyn/Fyn and Syk signaling pathways in cellular and mouse models - PubMed [pubmed.ncbi.nlm.nih.gov]
Streptochlorin: A Technical Guide to its Initial Therapeutic Potential
Audience: Researchers, scientists, and drug development professionals.
Abstract: Streptochlorin, an indole alkaloid originally isolated from marine Streptomyces species, has emerged as a compound of significant interest due to its diverse biological activities.[1][2] Initial preclinical studies have highlighted its potential as an anti-inflammatory, anticancer, and antifungal agent.[2][3] This document provides a comprehensive technical overview of the foundational research into this compound's therapeutic applications. It consolidates quantitative data, details experimental methodologies, and visualizes the key molecular pathways and workflows to serve as a resource for researchers in pharmacology and drug discovery.
Anti-inflammatory Potential
Initial research has established this compound as a potent anti-inflammatory agent, primarily through its modulation of Toll-like receptor signaling.[4] Studies demonstrate its efficacy in both cellular and animal models of inflammation.[4][5]
Mechanism of Action: TRIF-Dependent Signaling
This compound's primary anti-inflammatory mechanism involves the inhibition of the Toll/interleukin-1 receptor (TIR)-domain-containing adapter-inducing interferon-β (TRIF)-dependent signaling pathway, which is activated by lipopolysaccharide (LPS).[4][5] By targeting this pathway, this compound effectively attenuates the production of key proinflammatory mediators, including nitric oxide (NO), cyclooxygenase-2 (COX-2), pro-interleukin-1β (pro-IL-1β), and IL-6.[4][5] Specifically, it has been shown to inhibit the LPS-induced phosphorylation of IRF3 and STAT1, crucial transcription factors downstream of TRIF.[4]
Caption: this compound inhibits the LPS-induced TRIF-dependent signaling pathway.
Quantitative Data: In Vitro and In Vivo Efficacy
The anti-inflammatory effects of this compound have been quantified in both macrophage cell lines and a mouse model of acute lung injury (ALI).
Table 1: In Vitro Anti-inflammatory Activity of this compound
| Parameter | Cell Line | Condition | Value | Reference |
|---|---|---|---|---|
| IC₅₀ | RAW264.7 | Inhibition of proinflammatory mediators (NO, COX-2, IL-1β, IL-6) | 25 µM | [5] |
| Cytotoxicity | RAW264.7 | Cell Viability | No effect up to 100 µM |[4] |
Table 2: In Vivo Anti-inflammatory Activity of this compound
| Model | Treatment | Key Findings | Reference |
|---|
| LPS-induced ALI in mice | 0.11–1.1 mg/kg (intraperitoneal) | Suppressed neutrophil infiltration into the lung; Decreased IL-6 and TNF-α in bronchoalveolar lavage fluid (BALF). |[5] |
Experimental Protocols
1.3.1 In Vitro Anti-inflammatory Assay
-
Cell Culture: RAW264.7 macrophage cells were cultured in standard conditions. For experiments, cells were pre-treated with varying concentrations of this compound (up to 50 µM) before stimulation.[4]
-
Inflammatory Stimulus: Lipopolysaccharide (LPS) was used to induce an inflammatory response.[4]
-
Mediator Quantification:
-
Nitric Oxide (NO): Measured by determining nitrite concentration in the culture supernatant using the Griess reagent.[4]
-
Cytokines (IL-6, pro-IL-1β): Protein levels were quantified using Enzyme-Linked Immunosorbent Assay (ELISA).[4]
-
Protein Expression (iNOS, COX-2): Analyzed via immunoblotting (Western Blot).[4]
-
-
Signaling Pathway Analysis: Phosphorylation status of key proteins (IRF3, STAT1) was determined by immunoblot analysis using phospho-specific antibodies.[4]
1.3.2 In Vivo Acute Lung Injury (ALI) Model
-
Animal Model: LPS-induced acute lung injury mouse model was utilized.[4]
-
Drug Administration: this compound (0.11–1.1 mg/kg) was administered via intraperitoneal injection.[5]
-
Analysis:
-
Cell Infiltration: Bronchoalveolar lavage fluid (BALF) was collected to count immune cells, such as neutrophils. Lung tissue sections were prepared, fixed in 4% paraformaldehyde, embedded in paraffin, and stained with Hematoxylin and Eosin (H&E) to visualize inflammatory cell infiltration.[4]
-
Cytokine Analysis: Levels of TNF-α and IL-6 in the BALF were measured by ELISA.[4]
-
Anticancer Potential
This compound exhibits significant anticancer activity across various cancer types, including cholangiocarcinoma and hepatocarcinoma, by inducing apoptosis and inhibiting angiogenesis and metastasis.[3][6][7] Notably, it shows cancer-specific cytotoxicity with minimal effects on normal cells.[3]
Mechanism of Action: A Multi-pronged Attack
This compound's anticancer effects are attributed to several interconnected mechanisms:
-
ROS-Mediated Apoptosis: It induces the production of Reactive Oxygen Species (ROS) in cancer cells. This leads to a decrease in the mitochondrial membrane potential (MMP), subsequent activation of caspase-3, and ultimately, apoptotic cell death.[6] This process is also characterized by the downregulation of the anti-apoptotic protein Bcl-2 and the upregulation of pro-apoptotic proteins Bax and Bad.[3][6]
-
Inhibition of Angiogenesis: The compound is a potent anti-angiogenic agent.[8] It inhibits the secretion of Vascular Endothelial Growth Factor (VEGF) from tumor cells and suppresses endothelial cell invasion and tube formation.[3][7][8]
-
Suppression of Metastasis: this compound effectively inhibits the invasion and migration of cancer cells, key steps in metastasis.[3][7] This is associated with the reduced activity of matrix metalloproteinases MMP-2 and MMP-9.[3]
-
Inhibition of Pro-survival Signaling: It inhibits the activation of NF-κB and the expression of Notch 1, both of which are critical for cancer cell survival, proliferation, and invasion.[3][8]
Caption: Multifaceted anticancer mechanisms of this compound.
Quantitative Data: Potency Against Cancer
This compound's efficacy has been demonstrated in various cholangiocarcinoma (CC) cell lines and corresponding mouse models.
Table 3: In Vitro Anticancer Activity of this compound
| Cell Line | Type | Parameter | Value | Reference |
|---|---|---|---|---|
| HuCC-T1 | Cholangiocarcinoma | IC₅₀ | ~50 µM | [3] |
| SNU478 | Cholangiocarcinoma | IC₅₀ | ~75 µM | [3] |
| SNU245 | Cholangiocarcinoma | Viability | >80% at 100 µM | [3] |
| SNU1196 | Cholangiocarcinoma | Viability | >30% at 200 µM | [3] |
| HEK293 | Normal Kidney | Viability | >80% at 200 µM |[3] |
Table 4: In Vivo Anticancer Activity of this compound in Mice
| Model | Cell Line | Treatment | Key Findings | Reference |
|---|---|---|---|---|
| Liver Metastasis | HuCC-T1 | 5 mg/kg for 8 weeks | Significantly decreased the extent and size of metastatic regions in the liver. | [3][7] |
| Solid Tumor Xenograft | SNU478 | 5 mg/kg (subcutaneous) for 22 days | Tumor volume was 6.6x smaller than control and 5.4x smaller than vehicle; No significant change in body weight. |[3] |
Experimental Protocols
2.3.1 In Vitro Anticancer Assays
-
Cell Lines: Human cholangiocarcinoma (HuCC-T1, SNU478, etc.) and human hepatocarcinoma (Hep3B) cell lines were used. Normal human embryonic kidney (HEK293) cells were used to assess general cytotoxicity.[3][6]
-
Cell Viability and Growth Inhibition: Assessed using standard methods (e.g., MTT or WST assays) after treating cells with this compound in a dose-dependent manner.[3]
-
Apoptosis Assays:
-
Caspase-3 Activation: Measured using a caspase-3 (active) human ELISA kit.[3]
-
Protein Expression: Levels of apoptosis-related proteins (Bcl-2, Bax, cleaved PARP) were analyzed by Western blot.[3]
-
ROS and MMP: Intracellular ROS generation was measured using fluorescent probes. Mitochondrial membrane potential (MMP) was assessed using dyes like JC-1.[6]
-
-
Invasion and Angiogenesis Assays:
2.3.2 In Vivo Cancer Models
-
Animal Strain: BALB/c nude mice were used for all in vivo cancer studies.[3]
-
Solid Tumor Xenograft Model:
-
SNU478 cells were injected subcutaneously into the flanks of the mice.
-
Once tumors reached a certain volume, mice were randomized into control, vehicle, and treatment groups.
-
This compound (5 mg/kg), suspended in a thermosensitive gel, was injected subcutaneously beside the tumor.[3]
-
Tumor volume and body weight were measured at 3-4 day intervals for 22 days.[3]
-
Post-study, tumors were excised, fixed in 4% formaldehyde, and paraffin-embedded for immunohistochemical analysis of proteins like PCNA, NFκB, VEGF, and Bcl-2.[3]
-
Caption: Experimental workflow for the in vivo solid tumor xenograft study.
Antifungal Potential
This compound and its synthetic derivatives have demonstrated notable activity against several phytopathogenic fungi.
Mechanism of Action
The precise antifungal mechanism of this compound is not fully elucidated. However, molecular docking studies suggest a potential mode of action involves the inhibition of leucyl-tRNA synthetase, an essential enzyme for fungal protein synthesis.[9][10] It has also been reported to be a potential inhibitor of monoamine oxidase.[9]
Quantitative Data: Antifungal Spectrum
Table 5: Antifungal Activity of this compound and its Derivatives
| Compound | Fungal Strain | Parameter | Value | Reference |
|---|---|---|---|---|
| This compound | Alternaria gaisen | MIC | 512 µg/mL | [11] |
| Derivative 4a | Gibberella zeae | Growth Inhibition (at 50 µg/mL) | 99.9% | [9] |
| Derivative 5a | Alternaria Leaf Spot | Growth Inhibition (at 50 µg/mL) | 99.9% | [9] |
| Derivative 3a | Rhizoctonia solani | Growth Inhibition (at 50 µg/mL) | 98.3% |[9] |
Experimental Protocols
3.3.1 In Vitro Antifungal Assay
-
Fungal Strains: A variety of phytopathogenic fungi were used, including Botrytis cinerea, Alternaria solani, Gibberella zeae, and Rhizoctonia solani.[12]
-
Assay Method: The mycelial growth rate method was employed.
-
The test compounds were dissolved in a solvent and mixed with molten Potato Dextrose Agar (PDA) medium to achieve the final concentration (e.g., 50 µg/mL).[13]
-
The mixture was poured into Petri dishes.
-
A mycelial disc from the edge of an actively growing fungal culture was placed in the center of the test plate.[13]
-
Plates were incubated at 25°C.
-
The diameter of the fungal colony was measured after a set period, and the percentage of growth inhibition was calculated relative to a solvent-only control.
-
Pharmacokinetics
Understanding the pharmacokinetic profile of this compound is crucial for its development as a therapeutic agent. Initial studies in mice have revealed key parameters.[14]
Quantitative Data: Absorption, Distribution, Metabolism, and Excretion (ADME)
Table 6: Pharmacokinetic Parameters of this compound in Mice
| Administration Route | Dose | t₁/₂ (Half-life) | CLp (Plasma Clearance) | Vss (Volume of Distribution) | F (Oral Bioavailability) | Reference |
|---|---|---|---|---|---|---|
| Intravenous (IV) | 5 mg/kg | 0.4 ± 0.1 h | 5.8 ± 1.7 L/h/kg | 1.4 ± 0.9 L/kg | N/A | [14] |
| Oral (PO) | 10 mg/kg | - | - | - | 10.3 ± 3.4% |[14] |
Metabolism
-
In vivo data and in vitro studies using mouse liver microsomes indicate that this compound undergoes rapid and high hepatic clearance.[14]
-
Identified metabolic pathways include:
-
Monooxygenation.
-
Glucuronidation of the indole moiety.
-
Oxidative opening of the 4-chlorooxazole ring.[14]
-
-
The short half-life and low oral bioavailability suggest that structural modifications may be necessary to improve its metabolic stability and drug-like properties.[14]
Conclusion and Future Directions
Initial studies robustly demonstrate that this compound possesses significant therapeutic potential as an anti-inflammatory, anticancer, and antifungal agent. Its ability to modulate specific signaling pathways, such as the TRIF-dependent and ROS-mediated apoptosis pathways, provides a strong foundation for its further development. However, the compound's poor pharmacokinetic profile, characterized by a short half-life and low oral bioavailability, presents a considerable challenge.
Future research should focus on:
-
Medicinal Chemistry: Lead optimization through structural modifications to enhance metabolic stability and improve pharmacokinetic parameters.
-
Mechanism of Action: Deeper investigation into the specific molecular targets, particularly for its antifungal activity.
-
In Vivo Efficacy: Broader testing in more complex animal models for chronic inflammatory diseases and different cancer types to validate its therapeutic window and long-term safety.
-
Combination Therapies: Exploring the synergistic potential of this compound with existing chemotherapeutic or anti-inflammatory drugs.
References
- 1. Efficient Preparation of this compound from Marine Streptomyces sp. SYYLWHS-1-4 by Combination of Response Surface Methodology and High-Speed Counter-Current Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Efficient Preparation of this compound from Marine Streptomyces sp. SYYLWHS-1-4 by Combination of Response Surface Methodology and High-Speed Counter-Current Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Anticancer activity of this compound, a novel antineoplastic agent, in cholangiocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Thieme E-Journals - Planta Medica / Abstract [thieme-connect.com]
- 6. This compound isolated from Streptomyces sp. Induces apoptosis in human hepatocarcinoma cells through a reactive oxygen species-mediated mitochondrial pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Anticancer activity of this compound, a novel antineoplastic agent, in cholangiocarcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound, a marine natural product, inhibits NF-kappaB activation and suppresses angiogenesis in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. This compound analogues as potential antifungal agents: Design, synthesis, antifungal activity and molecular docking study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Frontiers | Streptomyces tamarix sp. nov.: antagonism against Alternaria gaisen producing this compound, isolated from Tamarix root soil [frontiersin.org]
- 12. Design, Synthesis, Antifungal Activity, and Molecular Docking of this compound Derivatives Containing the Nitrile Group - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Pharmacokinetics and Metabolism of this compound and Its Synthetic Derivative, 5-Hydroxy-2'-isobutyl this compound, in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Streptochlorin (SF2583A) and Trypanosomes: An Unexplored Frontier in Drug Discovery
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
Streptochlorin, a natural product isolated from marine Streptomyces species, has garnered interest for its diverse biological activities, including anti-angiogenic, anti-tumor, and anti-inflammatory properties. However, a comprehensive review of the scientific literature reveals a significant gap: there is currently no published data on the antitrypanosomal activity of this compound (SF2583A) . While the broader genus of Streptomyces is a well-known source of bioactive compounds, including some with activity against trypanosomes, this compound itself remains uninvestigated in this context.
This technical guide addresses this knowledge gap by first highlighting the potential of Streptomyces metabolites in antitrypanosomal drug discovery. It then provides a detailed, generic experimental protocol for assessing the in vitro antitrypanosomal activity of novel compounds, synthesized from established methodologies. Furthermore, a logical workflow for a typical antitrypanosomal drug discovery program is presented visually. This guide is intended to serve as a valuable resource for researchers and drug development professionals interested in exploring the potential of this compound or other novel compounds as treatments for trypanosomiasis.
The Potential of Streptomyces Metabolites Against Trypanosomes
The genus Streptomyces is a prolific source of secondary metabolites with a wide range of pharmacological activities. While data on this compound is absent, other compounds isolated from Streptomyces have demonstrated notable antitrypanosomal effects. For instance, staurosporine , a potent protein kinase inhibitor, and diazepinomicin have both shown activity against Trypanosoma brucei, the causative agent of African trypanosomiasis. These findings underscore the potential of marine and soil actinomycetes as a promising reservoir for the discovery of novel antitrypanosomal lead compounds. The exploration of this compound's activity against Trypanosoma species is therefore a logical and potentially fruitful avenue of research.
A Generic Protocol for In Vitro Antitrypanosomal Activity Screening
The following protocol provides a standardized methodology for the initial in vitro screening of compounds, such as this compound, against bloodstream forms of Trypanosoma brucei. This protocol is a composite of established methods described in the scientific literature.
Materials and Reagents
-
Trypanosome Strain: Trypanosoma brucei brucei (e.g., Lister 427) is commonly used for initial screening as it is non-infectious to humans.
-
Culture Medium: HMI-9 (Hirumi's Modified Iscove's Medium) or IMDM (Iscove's Modified Dulbecco's Medium), supplemented with 10-20% heat-inactivated Fetal Bovine Serum (FBS), L-glutamine, and appropriate antibiotics (e.g., penicillin-streptomycin).
-
Test Compound: this compound (SF2583A), dissolved in Dimethyl Sulfoxide (DMSO) to create a high-concentration stock solution.
-
Positive Control: A known trypanocidal drug (e.g., suramin, pentamidine, or diminazene aceturate).
-
Negative Control: DMSO at the same final concentration used for the test compound.
-
Viability Reagent: Resazurin-based solution (e.g., AlamarBlue™) or a luciferase-based ATP detection reagent (e.g., CellTiter-Glo®).
-
Equipment: 96-well flat-bottom sterile culture plates, multi-channel pipette, incubator (37°C, 5% CO₂), microplate reader (fluorometer or luminometer).
Experimental Procedure
-
Trypanosome Culture Maintenance: Maintain T. b. brucei bloodstream forms in exponential growth phase in supplemented culture medium at 37°C with 5% CO₂. Monitor parasite density daily using a hemocytometer.
-
Assay Plate Preparation:
-
Prepare serial dilutions of the test compound (this compound) in culture medium. A typical starting concentration range for a primary screen is 100 µM to 0.1 µM.
-
Dispense 100 µL of the diluted compound solutions into the wells of a 96-well plate.
-
Include wells for the positive control (at its known IC₅₀ concentration) and negative control (medium with DMSO).
-
-
Parasite Seeding:
-
Dilute the exponentially growing trypanosome culture to a final density of 2 x 10⁵ parasites/mL.
-
Add 100 µL of the parasite suspension to each well, resulting in a final volume of 200 µL and a starting parasite density of 1 x 10⁵ parasites/mL.
-
-
Incubation: Incubate the plates for 48 hours at 37°C with 5% CO₂.
-
Viability Assessment:
-
After 48 hours, add 20 µL of the resazurin-based reagent to each well.
-
Incubate for an additional 4-24 hours. The incubation time should be optimized for the specific cell line and assay conditions.
-
Measure the fluorescence (excitation ~540 nm, emission ~590 nm) or absorbance using a microplate reader.
-
Alternatively, for ATP-based assays, follow the manufacturer's instructions for the addition of the luciferase reagent and measure luminescence.
-
-
Data Analysis:
-
Calculate the percentage of parasite growth inhibition for each compound concentration relative to the negative control.
-
Plot the percentage inhibition against the log of the compound concentration.
-
Determine the 50% inhibitory concentration (IC₅₀) value using a non-linear regression analysis (e.g., sigmoidal dose-response curve).
-
Cytotoxicity Assay Against Mammalian Cells
To assess the selectivity of the test compound, a parallel cytotoxicity assay should be performed using a mammalian cell line (e.g., HEK293, HepG2, or L6 myoblasts). The protocol is similar to the antitrypanosomal assay, with appropriate adjustments for the cell line and culture medium. The 50% cytotoxic concentration (CC₅₀) is determined, and the Selectivity Index (SI) is calculated as:
SI = CC₅₀ (mammalian cells) / IC₅₀ (trypanosomes)
A higher SI value indicates greater selectivity for the parasite over host cells.
Visualizing the Drug Discovery Workflow
The following diagrams illustrate the key stages in a typical antitrypanosomal drug discovery pipeline and the experimental workflow for in vitro screening.
Caption: In Vitro Antitrypanosomal Assay Workflow
Caption: Antitrypanosomal Drug Discovery Pipeline
Conclusion and Future Directions
While this compound (SF2583A) presents an intriguing profile of biological activities, its potential as an antitrypanosomal agent remains completely unexplored. The absence of data highlights a clear opportunity for novel research in the field of neglected tropical diseases. The protocols and workflows detailed in this guide provide a robust framework for initiating such an investigation. By systematically evaluating this compound's efficacy against Trypanosoma species and its selectivity over mammalian cells, researchers can definitively determine its viability as a candidate for further drug development. Given the urgent need for new, safe, and effective treatments for trypanosomiasis, the exploration of promising natural products like this compound is a critical endeavor.
Methodological & Application
Application Notes and Protocols for the Isolation of Streptochlorin from Streptomyces Culture
For Researchers, Scientists, and Drug Development Professionals
Abstract
Streptochlorin, an indole alkaloid first isolated from Streptomyces sp.[1], has garnered significant attention for its diverse pharmacological activities, including antibiotic, anti-inflammatory, and antitumor properties.[1] This document provides detailed application notes and protocols for the efficient isolation and purification of this compound from Streptomyces culture. The methodologies described herein cover optimized fermentation for enhanced yield, crude extraction, and multi-step purification, culminating in a high-purity final product suitable for pharmacological assessment.
Introduction
This compound is a specialized metabolite belonging to the pimprinine-type indolyloxazole alkaloid family.[2][3] Its promising bioactivities necessitate a robust and efficient method for its preparation to support further research and development. Standard fermentation conditions often result in low yields of this compound, making optimization of culture conditions and purification strategies critical for obtaining sufficient quantities for study. The protocols outlined below are based on established methods that have been shown to significantly enhance the production and successful isolation of this valuable compound.[2][4][5]
Optimized Fermentation for this compound Production
Optimization of fermentation parameters is a critical first step to maximize the yield of this compound. Response Surface Methodology (RSM) has been effectively used to enhance production by up to 17.7-fold.[2][4][5]
Seed Culture Preparation
-
Prepare the seed medium (e.g., modified Bennett's medium or ISP2 medium).
-
Inoculate a 500 mL flask containing 100-150 mL of seed medium with a stock culture of the producing Streptomyces strain (e.g., Streptomyces sp. SYYLWHS-1-4 or 04DH110).[2][6]
-
Incubate the flask at 27-30°C for 2-3 days on a rotary shaker at 150 rpm.[2][6]
Production Culture
-
Prepare the optimized production medium. A successfully optimized medium consists of the following components per liter[2][4][5]:
-
Yeast Extract: 1.889 g
-
Soluble Starch: 8.636 g
-
K₂HPO₄: 0.359 g
-
CaCl₂: 2.5 g
-
MgSO₄: 0.625 g
-
Marine Salt: 25 g
-
-
Transfer the seed culture (typically 5-10% v/v) to 2 L flasks each containing 600 mL of the production medium.[6]
-
Incubate the production culture at an optimized temperature of 27.5°C for 7-11 days on a rotary shaker at 150-200 rpm.[2][6] Peak production is typically observed around day 11.[2]
Extraction and Purification Protocol
The following protocol details the steps for extracting this compound from the fermentation broth and purifying it to a high degree.
Crude Extract Preparation
-
After the fermentation period, harvest the culture broth.
-
Separate the mycelium from the supernatant by centrifugation or filtration.
-
Combine the supernatant and the mycelium. Extract the mixture three times with an equal volume of ethyl acetate (EtOAc).
-
Pool the organic (EtOAc) layers and evaporate the solvent under reduced pressure using a rotary evaporator to obtain the crude extract.
Purification by High-Speed Counter-Current Chromatography (HSCCC)
HSCCC is an efficient liquid-liquid chromatography technique for separating complex mixtures.
-
Solvent System Preparation : Prepare a biphasic solvent system of petroleum ether–ethyl acetate–methanol–water at a volume ratio of 9:0.8:5:5.[2][4][5]
-
Equilibration : Thoroughly mix the solvent system in a separatory funnel and allow the layers to separate. The upper phase will serve as the stationary phase, and the lower phase will be the mobile phase.
-
HSCCC Apparatus Setup :
-
Fill the HSCCC column with the stationary phase (upper phase).
-
Set the apparatus to rotate at a speed of 800 rpm.
-
Pump the mobile phase (lower phase) into the column at a flow rate of 5.0 mL/min until hydrodynamic equilibrium is reached.
-
-
Sample Injection : Dissolve 300 mg of the crude extract in 20 mL of a 1:1 (v/v) mixture of the upper and lower phases. Inject the sample into the HSCCC column.[2]
-
Fraction Collection : Continuously monitor the effluent at 220 nm and collect fractions based on the resulting chromatogram.[2]
Purity Analysis and Final Polish
-
Analyze the purity of the this compound-containing fractions using Ultra-Performance Liquid Chromatography (UPLC).[2]
-
If necessary, pool the purest fractions and perform a final purification step using preparative reversed-phase High-Performance Liquid Chromatography (HPLC) to achieve >95% purity.[6]
-
Evaporate the solvent from the final pure fraction to yield crystalline this compound.
Data Presentation
The following tables summarize quantitative data from optimized protocols.
Table 1: Optimized Fermentation Parameters for this compound Production.
| Parameter | Optimized Value |
|---|---|
| Yeast Extract | 1.889 g/L |
| Soluble Starch | 8.636 g/L |
| K₂HPO₄ | 0.359 g/L |
| CaCl₂ | 2.5 g/L |
| MgSO₄ | 0.625 g/L |
| Marine Salt | 25 g/L |
| Initial pH | 7.0 |
| Temperature | 27.5 °C |
| Incubation Time | 11 days |
Data sourced from Li et al., 2016.[2][4][5]
Table 2: Purification Yield and Purity of this compound.
| Parameter | Value |
|---|---|
| Starting Crude Sample | 300 mg |
| Purified this compound Yield | 16.5 mg |
| Purity (by UPLC) | > 95% |
| Recovery Rate | 91% |
Data from HSCCC purification as described by Li et al., 2016.[2]
Visualized Workflows and Pathways
Experimental Workflow Diagram
Caption: Experimental workflow for this compound isolation.
Putative Biosynthetic Pathway of this compound Core
While the complete biosynthetic pathway for this compound is not fully elucidated, it is structurally similar to pimprinine-type indolyloxazoles. The following diagram proposes a pathway for the formation of the core indolyloxazole structure based on characterized enzymatic steps in the biosynthesis of related compounds.[2]
Caption: Putative biosynthetic pathway for this compound.
References
- 1. Efficient Preparation of this compound from Marine Streptomyces sp. SYYLWHS-1-4 by Combination of Response Surface Methodology and High-Speed Counter-Current Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Discovery of Novel Pimprinine and this compound Derivatives as Potential Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Identification of the common biosynthetic gene cluster for both antimicrobial streptoaminals and antifungal 5-alkyl-1,2,3,4-tetrahydroquinolines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for Streptochlorin Fermentation and Production Optimization
Audience: Researchers, scientists, and drug development professionals.
Introduction
Streptochlorin is an indole alkaloid natural product with a range of significant biological activities, including antibiotic, anti-inflammatory, antiallergic, and antitumor effects.[1][2] Originally isolated from Streptomyces sp. SF2583, it has garnered interest as a potential therapeutic agent.[1][2][3] This document provides detailed protocols for the fermentation of this compound-producing Streptomyces strains and methods for optimizing its production, based on published research. The primary producing organism discussed is the marine-derived Streptomyces sp. SYYLWHS-1-4.[1][3][4]
Producing Organism
The protocols outlined below have been optimized for Streptomyces sp. SYYLWHS-1-4, a marine actinomycete.[1][3][4] However, other Streptomyces species, such as Streptomyces sp. 04DH110, have also been reported to produce this compound.[5][6] Researchers may need to adapt these protocols for different strains.
Data Presentation: Fermentation Parameters and Yields
The following tables summarize the key quantitative data for this compound fermentation and production optimization.
Table 1: Standard vs. Optimized Fermentation Media Composition
| Component | Standard Medium Concentration | Optimized Medium Concentration (g/L) |
| Yeast Extract | Variable | 1.889[1][3][4] |
| Soluble Starch | Variable | 8.636[1][3][4] |
| K₂HPO₄ | Variable | 0.359[1][3][4] |
| CaCl₂ | Variable | 2.5[1][3][4] |
| MgSO₄ | Variable | 0.625[1][3][4] |
| Marine Salt | Variable | 25[1][3][4] |
Table 2: Optimized Fermentation Conditions
| Parameter | Optimized Value |
| Initial pH | 7.0[1][3][4] |
| Temperature | 27.5 °C[1][3][4] |
| Medium Volume in Flask | 50%[1][3][4] |
| Fermentation Time | 11 days[1] |
| Shaker Speed (Seed Culture) | 150 rpm[1] |
| Agitation (5L Fermenter) | 300 rpm[1] |
| Dissolved Oxygen (5L Fermenter) | 40%[1] |
Table 3: this compound Production Yields
| Condition | This compound Yield (mg/L) | Fold Increase |
| Standard Fermentation | 0.18[1] | - |
| Optimized Fermentation (Predicted) | 3.4179[1] | 17.7[1][3][4] |
Experimental Protocols
Protocol 1: Seed Culture Preparation
Objective: To prepare a healthy and active seed culture of Streptomyces sp. SYYLWHS-1-4 for inoculation into the production fermenter.
Materials:
-
Streptomyces sp. SYYLWHS-1-4 spores
-
500 mL Erlenmeyer flask
-
150 mL Seed Culture Medium (see Table 1 for optimized composition)
-
Incubator shaker
Procedure:
-
Prepare the seed culture medium according to the optimized composition in Table 1 and sterilize by autoclaving.
-
Inoculate the sterile medium with spores of Streptomyces sp. SYYLWHS-1-4.
-
Incubate the flask at 27.5 °C with shaking at 150 rpm for 48 hours.[1]
Protocol 2: Production Scale Fermentation
Objective: To produce this compound in a 5 L fermenter using the optimized conditions.
Materials:
-
5 L fermenter
-
3.5 L Production Medium (see Table 1 for optimized composition)
-
Seed culture from Protocol 1
-
pH meter, dissolved oxygen probe, temperature controller
Procedure:
-
Prepare 3.5 L of the production medium in the 5 L fermenter and sterilize.
-
Aseptically transfer the 48-hour seed culture to the fermenter.
-
Set the fermentation parameters as follows:
-
Run the fermentation for 11 days.[1]
-
Monitor the production of this compound periodically by taking samples and analyzing them via UPLC.
Protocol 3: this compound Extraction and Purification
Objective: To isolate and purify this compound from the fermentation broth.
Materials:
-
Fermentation broth
-
Ethyl acetate
-
Rotary evaporator
-
High-Speed Counter-Current Chromatography (HSCCC) system
-
Solvent system for HSCCC: petroleum ether–ethyl acetate–methanol–water (9:0.8:5:5, v/v/v/v)[1][3][4]
-
UPLC system for purity analysis
Procedure:
-
Harvest the fermentation broth after 11 days.
-
Extract the broth multiple times with an equal volume of ethyl acetate.
-
Combine the organic phases and evaporate the solvent under reduced pressure using a rotary evaporator to obtain the crude extract.
-
Dissolve 300 mg of the crude extract in a suitable volume of the HSCCC solvent system (a 1:1 mixture of the upper and lower phases).[1][4]
-
Perform preparative HSCCC separation using the specified solvent system. From a 300 mg crude sample, approximately 16.5 mg of this compound can be obtained.[1][3][4]
-
Collect the fractions containing this compound.
-
Analyze the purity of the collected fractions using UPLC. Fractions with over 95% purity can be achieved.[1][3][4]
-
Combine the pure fractions and evaporate the solvent to obtain purified this compound.
Protocol 4: Analytical Method for this compound Quantification
Objective: To quantify the concentration of this compound in fermentation samples.
Materials:
-
UPLC system with a suitable column (e.g., Waters ACQUITY UPLC Column, 100 mm × 2.1 mm, 1.7 µm)
-
Methanol
-
Water
-
This compound standard
Procedure:
-
Set up the UPLC system with the following conditions:
-
Prepare a standard curve using known concentrations of the this compound standard.
-
Inject the filtered fermentation samples into the UPLC system.
-
Identify the this compound peak based on the retention time of the standard.
-
Quantify the concentration of this compound in the samples by comparing the peak area with the standard curve.
Signaling Pathways and Experimental Workflows
The biosynthesis of secondary metabolites like this compound in Streptomyces is a complex process regulated by a hierarchical network of signaling molecules and regulatory proteins. While the specific biosynthetic pathway for this compound is not fully elucidated, a general regulatory cascade can be depicted.
Caption: Workflow for this compound production.
Caption: Regulation of this compound biosynthesis.
References
- 1. Improvement of secondary metabolite production in Streptomyces by manipulating pathway regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Efficient Preparation of this compound from Marine Streptomyces sp. SYYLWHS-1-4 by Combination of Response Surface Methodology and High-Speed Counter-Current Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. journals.asm.org [journals.asm.org]
- 5. Targeted Isolation of Indole Alkaloids from Streptomyces sp. CT37 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for High-Speed Counter-Current Chromatography (HSCCC) Purification of Streptochlorin
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a detailed application note and a comprehensive protocol for the purification of streptochlorin, a biologically active indole alkaloid, using High-Speed Counter-Current Chromatography (HSCCC). This compound, originally isolated from Streptomyces species, has garnered significant interest due to its antibiotic, antiallergic, antitumor, and anti-inflammatory properties.[1][2] The following protocols are based on established methodologies for the efficient, preparative-scale separation of this compound from crude extracts, ensuring high purity and recovery.[1][2]
Introduction to this compound and HSCCC
This compound (C₁₁H₇ClN₂O) is a microbial natural product with a range of significant biological activities.[1][3] Its potential as a therapeutic agent necessitates efficient and scalable purification methods. High-Speed Counter-Current Chromatography (HSCCC) is a liquid-liquid partition chromatography technique that offers several advantages over traditional solid-support chromatography methods. These advantages include the elimination of irreversible sample adsorption, high sample recovery, and the flexibility to use a wide variety of solvent systems.[1] This makes HSCCC an ideal method for the preparative separation of natural products like this compound.[1]
Quantitative Data Summary
The following tables summarize the key quantitative data from a successful HSCCC-based purification of this compound from a crude extract of Streptomyces sp. SYYLWHS-1-4.[1]
Table 1: HSCCC Purification Parameters and Yield
| Parameter | Value | Reference |
| Crude Sample Input | 300 mg | [1] |
| Purified this compound Yield | 16.5 mg | [1] |
| Purity of this compound | > 95% (determined by UPLC) | [1] |
| Recovery Rate | 91% | [1] |
| Processing Time | < 1 hour | [1] |
Table 2: HSCCC Operating Conditions
| Parameter | Value | Reference |
| Two-Phase Solvent System | Petroleum ether–ethyl acetate–methanol–water (9:0.8:5:5, v/v/v/v) | [1] |
| Stationary Phase | Upper phase of the solvent system | [1] |
| Mobile Phase | Lower phase of the solvent system | [1] |
| Flow Rate | 5.0 mL/min | [1] |
| Revolution Speed | 800 rpm | [1] |
| Column Temperature | 25 °C | [1] |
| Detection Wavelength | 220 nm | [1] |
Experimental Protocols
This section provides a detailed step-by-step protocol for the purification of this compound using HSCCC.
Materials and Reagents
-
Crude extract containing this compound
-
Petroleum ether (analytical grade)
-
Ethyl acetate (analytical grade)
-
Methanol (analytical grade)
-
Deionized water
-
HSCCC instrument
-
Separatory funnel
-
Ultrasonic bath
-
UPLC system for purity analysis
Preparation of the Two-Phase Solvent System and Sample
-
Solvent System Preparation: Prepare the two-phase solvent system by mixing petroleum ether, ethyl acetate, methanol, and water in the volume ratio of 9:0.8:5:5.[1]
-
Equilibration: Thoroughly mix the solvents in a separatory funnel and allow the phases to separate completely at room temperature.
-
Degassing: Separate the upper and lower phases and degas each phase in an ultrasonic bath for at least 20 minutes before use.[1]
-
Sample Solution Preparation: Dissolve 300 mg of the crude extract in 20 mL of a 1:1 (v/v) mixture of the upper and lower phases of the solvent system.[1]
HSCCC Instrument Setup and Operation
-
Column Filling: Fill the entire HSCCC column with the upper phase (stationary phase) at a flow rate of 5.0 mL/min.[1]
-
Set Rotational Speed: Set the revolution speed of the centrifuge to 800 rpm.[1]
-
Mobile Phase Pumping: Pump the lower phase (mobile phase) into the column at a flow rate of 5.0 mL/min.[1]
-
Equilibration: Continue pumping the mobile phase until hydrodynamic equilibrium is reached, which is indicated by the emergence of the mobile phase from the column outlet.
-
Sample Injection: Once the system is equilibrated, inject the prepared sample solution (20 mL) into the column.
-
Elution and Fraction Collection: Continue the elution with the mobile phase at a flow rate of 5.0 mL/min. Monitor the effluent at a wavelength of 220 nm.[1] Collect fractions based on the resulting chromatogram. The peak containing this compound is typically eluted between 42 and 52 minutes.[1]
Post-Purification Analysis
-
Solvent Evaporation: Evaporate the solvent from the collected fractions containing the target compound.
-
Purity Analysis: Determine the purity of the isolated this compound using an analytical technique such as Ultra-Performance Liquid Chromatography (UPLC).[1]
Visualizations
Experimental Workflow for this compound Purification
Caption: Workflow for the purification of this compound using HSCCC.
Key Parameter Relationships in HSCCC
Caption: Interrelationship of key parameters affecting HSCCC performance.
References
- 1. Efficient Preparation of this compound from Marine Streptomyces sp. SYYLWHS-1-4 by Combination of Response Surface Methodology and High-Speed Counter-Current Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Efficient Preparation of this compound from Marine Streptomyces sp. SYYLWHS-1-4 by Combination of Response Surface Methodology and High-Speed Counter-Current Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound | C11H7ClN2O | CID 44608049 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis and Antifungal Evaluation of Novel Streptochlorin Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the synthesis of novel Streptochlorin derivatives and the evaluation of their antifungal activity. This compound, a marine natural product, and its analogues have emerged as promising scaffolds for the development of new antifungal agents.[1][2][3] This document outlines the synthetic methodologies, antifungal screening protocols, and summarizes the structure-activity relationships (SAR) of these compounds, with a focus on their potential mechanism of action targeting fungal leucyl-tRNA synthetase.[1][2][4]
Introduction
This compound is an indole alkaloid first isolated from a marine Streptomyces species.[3][4] It exhibits a range of biological activities, including promising antifungal properties against various phytopathogenic fungi.[1][4] However, natural this compound often lacks the potency required for further development, necessitating the synthesis of novel derivatives to improve its antifungal efficacy.[2][4][5] Recent research has focused on modifying the oxazole and indole rings of the this compound scaffold to enhance its biological activity.[2][3][6] One of the key hypothesized mechanisms of action for these compounds is the inhibition of leucyl-tRNA synthetase (LeuRS), an essential enzyme in fungal protein synthesis.[1][2][4]
Data Presentation
The following table summarizes the antifungal activity of selected novel this compound derivatives against various phytopathogenic fungi. The data is presented as the half-maximal effective concentration (EC50) in µg/mL, providing a quantitative measure of the potency of each compound.
| Compound | Target Fungi | EC50 (µg/mL) | Reference Compound | EC50 (µg/mL) |
| 4a | Botrytis cinerea | 0.3613 | Azoxystrobin | 4.3516 |
| Boscalid | 5.2606 | |||
| 5a | Alternaria leaf spot | 3.4086 | Azoxystrobin | >50 |
| Colletotrichum lagenarium | 8.1215 | Azoxystrobin | 15.2011 | |
| Gibberella zeae | - | Carbendazim | - | |
| 8c | - | - | Azoxystrobin | - |
| Boscalid | - | |||
| 8d | - | - | Azoxystrobin | - |
| Boscalid | - | |||
| 3a | Botrytis cinerea | 2.23 | Boscalid | 0.43 |
| Gibberella zeae | 5.60 | Boscalid | 0.62 | |
| Colletotrichum lagenarium | 11.13 | Carbendazim | 2.15 | |
| Boscalid | 34.39 |
Note: The above data is compiled from multiple sources and direct comparison between all compounds may not be possible due to variations in experimental conditions.[7][8][9][10]
Experimental Protocols
Protocol 1: Synthesis of 2-substituted-4-halogen-5-(1H-indol-3-yl)oxazole Derivatives
This protocol describes a general three-step synthesis for novel this compound derivatives.[8]
Step 1: Synthesis of 3-acetylindole
This step is not detailed in the provided search results but is a common starting material.
Step 2: Synthesis of 2-substituted-5-(1H-indol-3-yl)oxazole (Intermediate 3)
-
A mixture of 3-acetylindole (4.0 mmol) and I2 (4.4 mmol) in DMSO (3.0 mL) is stirred at 110 °C for 1 hour.
-
The reaction progress is monitored by TLC.
-
Once the substrate is almost fully converted, the corresponding α-amino acid (8.0 mmol) and additional I2 (3.6 mmol) are added to the mixture.
-
The mixture is stirred at 110 °C for an additional 10-15 minutes.
-
After cooling, 50 mL of water and 30 mL of saturated brine solution are added.
-
The product is extracted with CH2Cl2 (3 x 50 mL).
-
The combined organic extracts are washed with 10% Na2S2O3 solution (3 x 50 mL), dried over anhydrous Na2SO4, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel (eluent: petroleum ether/acetone = 8:1) to afford the desired 2-substituted-5-(1H-indol-3-yl)oxazole.
Step 3: Synthesis of 2-substituted-4-halogen-5-(1H-indol-3-yl)oxazole (Final Product)
-
To a stirred solution of the 2-substituted-5-(1H-indol-3-yl)oxazole intermediate (0.50 mmol) in a 1:1 (v/v) mixture of THF and CCl4 (10 mL), N-chlorosuccinimide (NCS) or N-bromosuccinimide (NBS) (0.55 mmol) is added.
-
The resulting mixture is heated at 45 °C for approximately 8 hours.
-
After cooling, the solvent is removed under reduced pressure.
-
The crude product is purified by flash column chromatography (eluent: petroleum ether/acetone = 8:1) to yield the final halogenated this compound derivative.
Protocol 2: Antifungal Susceptibility Testing by Broth Microdilution
This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI) for antifungal susceptibility testing of yeasts and filamentous fungi.[4][6][11][12]
1. Preparation of Antifungal Stock Solutions:
- Dissolve the synthesized this compound derivatives and reference antifungal agents in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 10 mg/mL).
- Further dilute the stock solutions in RPMI-1640 medium to prepare working solutions.
2. Inoculum Preparation:
- Culture the fungal strains on an appropriate agar medium (e.g., Potato Dextrose Agar) at a suitable temperature until sporulation.
- Prepare a spore suspension in sterile saline containing a small amount of a wetting agent (e.g., Tween 80).
- Adjust the spore concentration to a standardized density (e.g., 1-5 x 10^5 CFU/mL) using a hemocytometer or by spectrophotometric methods.
3. Broth Microdilution Assay:
- In a 96-well microtiter plate, perform serial two-fold dilutions of the antifungal working solutions in RPMI-1640 medium to achieve a range of final concentrations.
- Add the standardized fungal inoculum to each well.
- Include a growth control (inoculum without antifungal agent) and a sterility control (medium without inoculum).
- Incubate the plates at an appropriate temperature (e.g., 28-35 °C) for a specified period (e.g., 48-72 hours), depending on the fungal species.
4. Determination of Minimum Inhibitory Concentration (MIC):
- The MIC is defined as the lowest concentration of the antifungal agent that causes a significant inhibition of visible fungal growth compared to the growth control.
- For some fungistatic agents, the endpoint may be defined as a certain percentage of growth inhibition (e.g., 50% or 80%).
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and antifungal screening of novel this compound derivatives.
References
- 1. journals.asm.org [journals.asm.org]
- 2. Van Leusen Reaction | NROChemistry [nrochemistry.com]
- 3. Van Leusen Imidazole Synthesis [organic-chemistry.org]
- 4. Antifungal Susceptibility of Yeasts and Filamentous Fungi by CLSI Broth Microdilution Testing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Van Leusen-Imidazol-Synthese [organische-chemie.ch]
- 6. Quality control and reference guidelines for CLSI broth microdilution susceptibility method (M 38-A document) for amphotericin B, itraconazole, posaconazole, and voriconazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Discovery of Novel Pimprinine and this compound Derivatives as Potential Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. Design, Synthesis, Antifungal Activity, and Molecular Docking of this compound Derivatives Containing the Nitrile Group - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ISO16256 | Clinical laboratory testing and in vitro diagnostic test systems — Broth micro-dilution reference method for testing the in vitro activity of antimicrobial agents against yeast fungi involved in infectious diseases [clsi.org]
- 12. medicallabnotes.com [medicallabnotes.com]
Application Notes and Protocols for Utilizing Streptochlorin in In Vitro Cell Culture Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the use of Streptochlorin, a marine-derived small molecule, in various in vitro cell culture assays. This compound, isolated from Streptomyces species, has demonstrated significant anti-inflammatory, anti-cancer, and anti-angiogenic properties.[1][2][3][4][5] This document outlines its mechanisms of action, protocols for key experiments, and quantitative data to facilitate its evaluation as a potential therapeutic agent.
Mechanism of Action
This compound exerts its biological effects through multiple signaling pathways:
-
Anti-Inflammatory Pathway: this compound has been shown to attenuate inflammatory responses by inhibiting the Toll/interleukin-1 receptor (TIR)-domain-containing adapter-inducing interferon-β (TRIF)-dependent signaling pathway.[1][6] This leads to a reduction in the production of pro-inflammatory mediators such as nitric oxide (NO), cyclooxygenase-2 (COX-2), pro-interleukin (IL)-1β, and IL-6 in response to lipopolysaccharide (LPS) stimulation.[1][6]
-
Apoptotic Pathway in Cancer Cells: In cancer cells, this compound induces apoptosis through a reactive oxygen species (ROS)-mediated mitochondrial pathway.[7][8] This process involves a decrease in the mitochondrial membrane potential (MMP), leading to the activation of caspase-3 and the downregulation of the anti-apoptotic protein Bcl-2.[7][8][9] It also upregulates pro-apoptotic proteins such as Bax, Bad, and cytochrome c.[10]
-
Anti-Angiogenic and Anti-Metastatic Pathway: this compound inhibits angiogenesis by suppressing the activation of NF-κB.[10][11] This inhibition leads to a decrease in the secretion of vascular endothelial growth factor (VEGF) and the activity of matrix metalloproteinases (MMPs), which are crucial for cancer cell invasion and migration.[10][12]
Data Presentation
The following tables summarize the quantitative data from various in vitro studies on this compound.
Table 1: Anti-Inflammatory Effects of this compound
| Cell Line | Stimulant | Mediator | Concentration of this compound | Effect | Reference |
| RAW264.7 | LPS (100 ng/mL) | Nitric Oxide (NO) | 25 µM (IC50) | Inhibition of production | [6] |
| RAW264.7 | LPS (100 ng/mL) | pro-IL-1β | 25 µM (IC50) | Inhibition of production | [6] |
| RAW264.7 | LPS (100 ng/mL) | IL-6 | 25 µM (IC50) | Inhibition of production | [6] |
Table 2: Anti-Cancer Effects of this compound
| Cell Line | Assay | Concentration of this compound | Effect | Reference |
| Cholangiocarcinoma (CC) cells | Growth Inhibition | Up to 200 µM | Dose-dependent inhibition | [10] |
| Hep3B (Human Hepatocarcinoma) | Cell Viability (MTT Assay) | 12 µg/mL | ~59% inhibition after 48h | [8] |
| Hep3B (Human Hepatocarcinoma) | Cell Viability (MTT Assay) | 16 µg/mL | ~90% inhibition after 48h | [8] |
| HuCC-T1 and SNU478 (CC cells) | Apoptosis | 100 µM | Increased active caspase-3 | [10] |
| U937 (Human Leukemia) | Apoptosis | Concentration-dependent | Induction of apoptosis | [9] |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is used to assess the effect of this compound on the metabolic activity of cells, which is an indicator of cell viability.[13]
Materials:
-
This compound stock solution (dissolved in DMSO)
-
Target cancer cell line (e.g., Hep3B)[8]
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[13]
-
Solubilization solution (e.g., 40% DMF in 2% acetic acid with 16% SDS, pH 4.7)[13]
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 3 x 10^4 cells/mL and incubate overnight.[10]
-
Treat the cells with various concentrations of this compound (e.g., 0-200 µM) and a vehicle control (DMSO) for the desired time period (e.g., 24 or 48 hours).[8][10]
-
After incubation, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.[13]
-
Remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Apoptosis Assay (Caspase-3 Activity)
This protocol measures the activity of caspase-3, a key executioner caspase in apoptosis.[9]
Materials:
-
This compound-treated and untreated cell lysates
-
Caspase-3 substrate (e.g., DEVD-pNA)
-
Assay buffer
-
96-well plate
-
Microplate reader
Procedure:
-
Culture and treat cells with this compound as described in the cell viability assay.
-
Harvest the cells and prepare cell lysates according to standard protocols.
-
In a 96-well plate, add cell lysate to the assay buffer.
-
Add the caspase-3 substrate DEVD-pNA to each well.
-
Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Measure the absorbance at 405 nm. The absorbance is proportional to the caspase-3 activity.
Anti-Inflammatory Assay (Nitric Oxide Production)
This protocol determines the effect of this compound on the production of nitric oxide in LPS-stimulated macrophages.
Materials:
-
RAW264.7 macrophage cell line
-
This compound
-
LPS (Lipopolysaccharide)
-
Complete culture medium
-
Griess Reagent system
-
96-well plate
-
Microplate reader
Procedure:
-
Seed RAW264.7 cells in a 96-well plate and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of this compound for 1 hour.[1]
-
Stimulate the cells with LPS (100 ng/mL) for 24 hours.[1]
-
After incubation, collect the cell culture supernatant.
-
Add Griess Reagent to the supernatant according to the manufacturer's instructions.
-
Measure the absorbance at 540 nm. The absorbance is proportional to the amount of nitrite, a stable product of NO.
Visualizations
Caption: this compound's anti-inflammatory signaling pathway.
Caption: this compound-induced apoptosis pathway in cancer cells.
Caption: General experimental workflow for evaluating this compound.
References
- 1. mdpi.com [mdpi.com]
- 2. Isolation and structure determination of this compound, an antiproliferative agent from a marine-derived Streptomyces sp. 04DH110 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Efficient Preparation of this compound from Marine Streptomyces sp. SYYLWHS-1-4 by Combination of Response Surface Methodology and High-Speed Counter-Current Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Efficient Preparation of this compound from Marine Streptomyces sp. SYYLWHS-1-4 by Combination of Response Surface Methodology and High-Speed Counter-Current Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Thieme E-Journals - Planta Medica / Abstract [thieme-connect.com]
- 7. This compound isolated from Streptomyces sp. Induces apoptosis in human hepatocarcinoma cells through a reactive oxygen species-mediated mitochondrial pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. jmb.or.kr [jmb.or.kr]
- 9. Induction of apoptosis by this compound isolated from Streptomyces sp. in human leukemic U937 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Anticancer activity of this compound, a novel antineoplastic agent, in cholangiocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound, a marine natural product, inhibits NF-kappaB activation and suppresses angiogenesis in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Anticancer activity of this compound, a novel antineoplastic agent, in cholangiocarcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. broadpharm.com [broadpharm.com]
Application of Streptochlorin in Acute Lung Injury Mouse Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Streptochlorin in preclinical mouse models of acute lung injury (ALI). The protocols and data presented are based on established research demonstrating the anti-inflammatory potential of this compound in mitigating lipopolysaccharide (LPS)-induced lung injury.
Introduction
Acute lung injury (ALI) and its more severe form, acute respiratory distress syndrome (ARDS), are characterized by widespread inflammation of the lungs, leading to impaired gas exchange and respiratory failure. A key initiating factor in many cases of ALI is the presence of bacterial endotoxins, such as lipopolysaccharide (LPS), which trigger a potent inflammatory cascade. This compound, a natural product, has emerged as a promising therapeutic agent due to its ability to modulate critical inflammatory signaling pathways.
This compound has been shown to exert its anti-inflammatory effects in LPS-induced ALI mouse models by suppressing the infiltration of inflammatory cells, particularly neutrophils, into the lung tissue and reducing the production of pro-inflammatory cytokines. The primary mechanism of action involves the inhibition of the Toll-like receptor 4 (TLR4) downstream signaling pathway that is dependent on the TIR-domain-containing adapter-inducing interferon-β (TRIF). This targeted action on the TRIF-dependent pathway highlights the potential of this compound as a specific inhibitor of key inflammatory responses in ALI.
Data Presentation
The following tables summarize the qualitative effects of this compound in a lipopolysaccharide (LPS)-induced acute lung injury (ALI) mouse model. Quantitative data with specific numerical values and statistical parameters are not available in the primary literature in a tabular format; the results are presented graphically and described qualitatively.
Table 1: Effect of this compound on Inflammatory Cell Infiltration in Bronchoalveolar Lavage Fluid (BALF)
| Treatment Group | Total Cell Count | Neutrophil Count | Macrophage Count |
| Control (Vehicle) | Baseline | Baseline | Baseline |
| LPS | Significantly Increased | Significantly Increased | No Significant Change |
| LPS + this compound | Significantly Reduced vs. LPS | Significantly Reduced vs. LPS | No Significant Change |
Table 2: Effect of this compound on Pro-inflammatory Cytokine Levels in Bronchoalveolar Lavage Fluid (BALF)
| Treatment Group | TNF-α Level | IL-6 Level |
| Control (Vehicle) | Baseline | Baseline |
| LPS | Significantly Increased | Significantly Increased |
| LPS + this compound | Significantly Reduced vs. LPS | Significantly Reduced vs. LPS |
Experimental Protocols
Lipopolysaccharide (LPS)-Induced Acute Lung Injury Mouse Model
This protocol describes the induction of acute lung injury in mice using intratracheal administration of LPS.
Materials:
-
Lipopolysaccharide (LPS) from Escherichia coli (e.g., serotype O111:B4)
-
Sterile, pyrogen-free phosphate-buffered saline (PBS)
-
Anesthetic agent (e.g., ketamine/xylazine cocktail)
-
Animal handling and surgical instruments
-
BALB/c mice (or other suitable strain), 8-10 weeks old
Procedure:
-
Animal Preparation: Acclimatize mice to the laboratory environment for at least one week prior to the experiment.
-
Anesthesia: Anesthetize the mice via intraperitoneal injection of a ketamine/xylazine solution. Confirm proper anesthetic depth by the absence of a pedal withdrawal reflex.
-
LPS Preparation: Dissolve LPS in sterile PBS to the desired concentration (e.g., 1 mg/mL).
-
Intratracheal Instillation:
-
Place the anesthetized mouse in a supine position on a surgical board.
-
Make a small midline incision in the neck to expose the trachea.
-
Carefully insert a 24-gauge catheter or a fine-gauge needle attached to a syringe between the tracheal rings.
-
Instill a specific volume of the LPS solution (e.g., 50 µL) directly into the trachea.
-
A control group of mice should receive an equal volume of sterile PBS.
-
-
Post-Procedure Care: Suture the incision and allow the mice to recover on a warming pad. Monitor the animals for any signs of distress.
-
Endpoint: Euthanize the mice at a predetermined time point (e.g., 24 hours) post-LPS administration for sample collection.
This compound Administration
This protocol outlines the administration of this compound to the LPS-induced ALI mouse model.
Materials:
-
This compound
-
Vehicle for dissolving this compound (e.g., DMSO, followed by dilution in PBS)
Procedure:
-
This compound Preparation: Dissolve this compound in a suitable vehicle to the desired stock concentration. Further dilute with sterile PBS to the final working concentration just before administration.
-
Administration Route: Administer this compound via intraperitoneal (i.p.) injection.
-
Dosing Regimen:
-
Administer the first dose of this compound (e.g., 10 mg/kg body weight) 12 hours before LPS instillation.
-
Administer a second dose of this compound 2 hours before LPS instillation.
-
The vehicle control group should receive an equivalent volume of the vehicle at the same time points.
-
Bronchoalveolar Lavage (BAL) and Analysis
This protocol describes the collection and analysis of bronchoalveolar lavage fluid (BALF) to assess lung inflammation.
Materials:
-
Sterile PBS
-
Syringes and catheters
-
Centrifuge
-
Hemocytometer or automated cell counter
-
ELISA kits for TNF-α and IL-6
Procedure:
-
BALF Collection:
-
Following euthanasia, expose the trachea and insert a catheter.
-
Instill a known volume of cold, sterile PBS (e.g., 1 mL) into the lungs and then gently aspirate the fluid.
-
Repeat the lavage process two more times with fresh PBS. Pool the collected fluid.
-
-
Cell Analysis:
-
Centrifuge the BALF to pellet the cells.
-
Resuspend the cell pellet in a known volume of PBS.
-
Determine the total cell count using a hemocytometer or an automated cell counter.
-
Prepare cytospin slides and stain with a differential stain (e.g., Diff-Quik) to determine the differential cell counts (neutrophils, macrophages).
-
-
Cytokine Analysis:
-
Use the supernatant from the centrifuged BALF for cytokine analysis.
-
Measure the concentrations of TNF-α and IL-6 using commercially available ELISA kits according to the manufacturer's instructions.
-
Visualizations
Application Notes and Protocols for Anti-Inflammatory Studies Using Streptochlorin
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for designing and conducting experiments to evaluate the anti-inflammatory properties of Streptochlorin, a marine-derived compound with demonstrated therapeutic potential. The protocols detailed below are based on established in vitro and in vivo models and focus on key inflammatory mediators and signaling pathways modulated by this compound.
Introduction
This compound, a small molecule isolated from marine actinomycetes, has emerged as a promising candidate for anti-inflammatory drug development.[1][2] It has been shown to possess not only anti-inflammatory but also anti-angiogenic, anti-tumor, and anti-allergic properties.[1][3][4] The primary mechanism of its anti-inflammatory action involves the inhibition of the Toll-like receptor 4 (TLR4) signaling pathway, specifically targeting the TRIF-dependent signaling cascade, which subsequently downregulates the production of various pro-inflammatory mediators.[1][2] This document outlines detailed protocols for investigating these effects in both cellular and animal models.
Data Presentation: Quantitative Analysis of this compound's Anti-Inflammatory Activity
The following tables summarize the key quantitative data reported for this compound's efficacy in preclinical models.
Table 1: In Vitro Efficacy of this compound in LPS-Stimulated RAW264.7 Macrophages
| Parameter | Value | Cell Line | Inducer | Reference |
| IC50 (Inhibition of NO, COX-2, pro-IL-1β, IL-6) | 25 µM | RAW264.7 | LPS | [2] |
| Non-toxic Concentration | Up to 100 µM | RAW264.7 | - | [1] |
Table 2: In Vivo Efficacy of this compound in an LPS-Induced Acute Lung Injury (ALI) Mouse Model
| Animal Model | Dosing (Intraperitoneal) | Key Findings | Reference |
| BALB/c Mice | 0.11 - 1.1 mg/kg | - Reduced neutrophil infiltration in the lungs- Decreased IL-6 and TNF-α in BALF | [2] |
Key Signaling Pathway Modulated by this compound
This compound primarily exerts its anti-inflammatory effects by interfering with the TRIF-dependent signaling pathway downstream of TLR4 activation by lipopolysaccharide (LPS). This leads to the suppression of key transcription factors like IRF3 and subsequent reduction in the expression of pro-inflammatory genes. It has also been shown to inhibit the activation of NF-κB.[1][5]
Caption: Mechanism of this compound's anti-inflammatory action.
Experimental Protocols
In Vitro Anti-Inflammatory Assays Using RAW264.7 Macrophages
This protocol describes the use of the RAW264.7 murine macrophage cell line to assess the anti-inflammatory effects of this compound. Lipopolysaccharide (LPS) is used to induce an inflammatory response.
1. Cell Culture and Maintenance:
-
Culture RAW264.7 cells in DMEM supplemented with 10% FBS, 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Subculture cells every 2-3 days to maintain logarithmic growth.
2. Cell Viability Assay (MTT Assay):
-
Seed RAW264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound (e.g., 1, 10, 25, 50, 100 µM) for 24 hours.
-
Add MTT solution (5 mg/mL) to each well and incubate for 4 hours.
-
Remove the supernatant and add DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
3. Measurement of Nitric Oxide (NO) Production (Griess Assay):
-
Seed RAW264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.
-
Pre-treat the cells with desired concentrations of this compound for 1 hour.
-
Stimulate the cells with LPS (100 ng/mL) for 24 hours.
-
Collect the cell culture supernatant.
-
Mix 100 µL of the supernatant with 100 µL of Griess reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).
-
Measure the absorbance at 540 nm. A standard curve using sodium nitrite should be generated to quantify NO levels.
4. Measurement of Pro-inflammatory Cytokines (ELISA):
-
Seed RAW264.7 cells in a 24-well plate at a density of 2 x 10^5 cells/well and allow them to adhere overnight.
-
Pre-treat the cells with this compound for 1 hour, followed by stimulation with LPS (100 ng/mL) for 24 hours.
-
Collect the cell culture supernatant.
-
Measure the concentrations of TNF-α, IL-6, and IL-1β in the supernatant using commercially available ELISA kits according to the manufacturer's instructions.
5. Western Blot Analysis for Inflammatory Proteins:
-
Seed RAW264.7 cells in a 6-well plate at a density of 1 x 10^6 cells/well and allow them to adhere overnight.
-
Pre-treat with this compound for 1 hour, followed by LPS (100 ng/mL) stimulation for the appropriate duration (e.g., 30 minutes for signaling proteins, 24 hours for iNOS and COX-2).
-
Lyse the cells and determine protein concentration using a BCA assay.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with primary antibodies against iNOS, COX-2, p-IRF3, IRF3, p-NF-κB p65, and NF-κB p65. Use an antibody against a housekeeping protein (e.g., β-actin) as a loading control.
-
Incubate with the appropriate HRP-conjugated secondary antibody and visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
References
- 1. mdpi.com [mdpi.com]
- 2. Thieme E-Journals - Planta Medica / Abstract [thieme-connect.com]
- 3. Efficient Preparation of this compound from Marine Streptomyces sp. SYYLWHS-1-4 by Combination of Response Surface Methodology and High-Speed Counter-Current Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound isolated from Streptomyces sp. Induces apoptosis in human hepatocarcinoma cells through a reactive oxygen species-mediated mitochondrial pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound, a marine natural product, inhibits NF-kappaB activation and suppresses angiogenesis in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: Streptochlorin as a Tool for Angiogenesis Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Angiogenesis, the formation of new blood vessels from pre-existing ones, is a critical process in both normal physiological functions and pathological conditions such as tumor growth and metastasis.[1][2] The vascular endothelial growth factor (VEGF) signaling pathway is a primary driver of angiogenesis.[3] Consequently, small molecules that inhibit this process are valuable tools for research and potential therapeutic agents.[4][5] Streptochlorin, a small molecule isolated from marine Streptomyces, has been identified as a potent anti-angiogenic agent.[4][6] These application notes provide detailed protocols and data for utilizing this compound as a tool to study and inhibit angiogenesis in a laboratory setting.
Mechanism of Action
This compound exerts its anti-angiogenic effects primarily by inhibiting the activation of nuclear factor kappa B (NF-κB).[4][7][8] NF-κB is a critical transcription factor that regulates the expression of numerous genes involved in angiogenesis, inflammation, and cell survival.[7] In the context of angiogenesis, pro-angiogenic factors like VEGF stimulate endothelial cells, leading to the activation of downstream signaling cascades that converge on NF-κB. Activated NF-κB then promotes the expression of genes necessary for endothelial cell proliferation, migration, and invasion.
This compound disrupts this process. By preventing NF-κB activation, it effectively suppresses VEGF-induced endothelial cell invasion and the formation of capillary-like structures (tube formation) at low micromolar concentrations, often without inducing cytotoxicity.[4] Furthermore, this compound has been shown to decrease the expression and activity of other important pro-angiogenic and metastasis-related proteins, including matrix metalloproteinase-2 (MMP-2), MMP-9, VEGF, and Notch 1.[7][8]
References
- 1. Anti-angiogenic function of tocotrienol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibition of angiogenesis by nonsteroidal anti-inflammatory drugs: insight into mechanisms and implications for cancer growth and ulcer healing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. This compound, a marine natural product, inhibits NF-kappaB activation and suppresses angiogenesis in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inhibition of Vascular Endothelial Growth Factor (VEGF) Signaling in Cancer Causes Loss of Endothelial Fenestrations, Regression of Tumor Vessels, and Appearance of Basement Membrane Ghosts - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound isolated from Streptomyces sp. Induces apoptosis in human hepatocarcinoma cells through a reactive oxygen species-mediated mitochondrial pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Anticancer activity of this compound, a novel antineoplastic agent, in cholangiocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. dovepress.com [dovepress.com]
Application Notes and Protocols for the Determination of Streptochlorin Concentration
For Researchers, Scientists, and Drug Development Professionals
Introduction
Streptochlorin, an indole alkaloid originally isolated from Streptomyces species, has garnered significant attention in the scientific community due to its diverse and potent biological activities.[1] These activities include anti-inflammatory, antiallergic, antitumor, and antibiotic effects.[1] As research into the therapeutic potential of this compound progresses, accurate and reliable methods for determining its concentration in various samples, including fermentation broths, purified extracts, and biological matrices, are crucial for drug development, quality control, and mechanistic studies.
This document provides detailed application notes and protocols for the quantification of this compound using two common analytical techniques: High-Performance Liquid Chromatography (HPLC) and UV-Visible (UV-Vis) Spectrophotometry.
Methods for Determining this compound Concentration
The primary methods for the quantitative analysis of this compound are based on chromatographic and spectrophotometric techniques. HPLC, particularly Ultra-Performance Liquid Chromatography (UPLC), offers high sensitivity and specificity, making it the method of choice for complex samples. UV-Vis spectrophotometry provides a simpler and more accessible method for the quantification of purified or semi-purified samples.
High-Performance Liquid Chromatography (HPLC/UPLC)
Principle: High-Performance Liquid Chromatography (HPLC) separates components of a mixture based on their differential partitioning between a stationary phase (the column) and a mobile phase (the solvent). For this compound, a reverse-phase HPLC method is typically employed, where the stationary phase is nonpolar (e.g., C18) and the mobile phase is a polar solvent mixture. This compound is retained on the column and then eluted by a gradient of increasing organic solvent concentration. The concentration of this compound is determined by detecting its absorbance of ultraviolet (UV) light at a specific wavelength as it elutes from the column. The area under the resulting chromatographic peak is proportional to the concentration of this compound in the sample.
Experimental Protocol: UPLC Analysis of this compound
This protocol is adapted from a method used for the analysis of this compound from a marine Streptomyces species.
a. Instrumentation and Materials:
-
Ultra-Performance Liquid Chromatography (UPLC) system with a photodiode array (PDA) or UV detector.
-
Reverse-phase UPLC column (e.g., ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 100 mm).
-
Mobile Phase A: Water (HPLC grade).
-
Mobile Phase B: Methanol (HPLC grade).
-
This compound analytical standard.
-
Sample solvent: Methanol or a mixture of methanol and water.
-
Syringe filters (0.22 µm).
b. Preparation of Standard Solutions:
-
Prepare a stock solution of this compound standard at a concentration of 1 mg/mL in methanol.
-
Perform serial dilutions of the stock solution with the sample solvent to prepare a series of calibration standards at concentrations ranging from, for example, 1 µg/mL to 100 µg/mL.
c. Sample Preparation:
-
For liquid samples (e.g., fermentation broth), centrifuge to remove particulate matter.
-
For solid or semi-solid samples (e.g., crude extract), dissolve a known weight of the sample in the sample solvent.
-
Filter all samples and standard solutions through a 0.22 µm syringe filter before injection into the UPLC system.
d. UPLC Conditions:
| Parameter | Value |
| Column | ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 100 mm |
| Mobile Phase | Gradient of Water (A) and Methanol (B) |
| Gradient | 10% to 90% B over 10 minutes |
| Flow Rate | 0.5 mL/min |
| Detection Wavelength | 220 nm |
| Column Temperature | 25 °C |
| Injection Volume | 5 µL |
e. Data Analysis:
-
Inject the calibration standards and generate a calibration curve by plotting the peak area against the concentration of this compound.
-
Inject the prepared samples.
-
Determine the concentration of this compound in the samples by comparing their peak areas to the calibration curve.
Experimental Workflow for HPLC/UPLC Analysis
References
Application Notes and Protocols for In Vivo Administration of Streptochlorin in Animal Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the in vivo administration of Streptochlorin for animal studies, focusing on its anti-inflammatory and anti-cancer applications. Detailed experimental protocols and summaries of quantitative data are presented to facilitate the design and execution of preclinical research.
Introduction to this compound
This compound is a small molecule derived from marine actinomycetes that has demonstrated a range of biological activities, including anti-angiogenic, anti-tumor, and anti-allergic properties.[1] In vivo studies have highlighted its potential as a therapeutic agent for inflammatory diseases and cancer.[1][2] This document outlines the established protocols for administering this compound to animal models to investigate its efficacy and mechanism of action.
In Vivo Applications of this compound
This compound has been principally investigated for its anti-inflammatory and anti-cancer effects in murine models.
Anti-Inflammatory Effects
In a lipopolysaccharide (LPS)-induced acute lung injury (ALI) mouse model, this compound has been shown to attenuate inflammation.[1] Its mechanism of action involves the inhibition of the Toll/interleukin-1 receptor (TIR)-domain-containing adapter-inducing interferon-β (TRIF)-dependent signaling pathway.[1] This leads to a reduction in the production of pro-inflammatory mediators.[1]
Anti-Cancer Effects
This compound exhibits anti-cancer activity in cholangiocarcinoma models by inhibiting tumor growth and metastasis.[2] The underlying mechanism involves the induction of apoptosis through a reactive oxygen species (ROS)-mediated mitochondrial pathway.[3] Specifically, this compound leads to a decrease in the mitochondrial membrane potential, downregulation of the anti-apoptotic protein Bcl-2, and activation of caspase-3.[3] It has also been reported to inhibit the activation of NF-κB, a key regulator of inflammation and cell survival.[2][4]
Quantitative Data Summary
The following tables summarize the quantitative data from in vivo studies investigating the efficacy of this compound.
Table 1: Anti-Inflammatory Efficacy of this compound in LPS-Induced Acute Lung Injury in Mice
| Animal Model | Treatment | Dosage | Administration Route | Key Findings | Reference |
| C57BL/6 Mice | This compound | 0.11 - 1.1 mg/kg | Intraperitoneal | Suppressed infiltration of neutrophils into the lung. Reduced production of pro-inflammatory cytokines IL-6 and TNF-α in broncho-alveolar lavage fluid (BALF). | [1][5] |
Table 2: Anti-Cancer Efficacy of this compound in Cholangiocarcinoma Mouse Models
| Animal Model | Treatment | Dosage | Administration Route | Key Findings | Reference |
| BALB/c nude mice with HuCC-T1 cell-induced liver metastasis | This compound | 5 mg/kg | Intravenous | Significantly decreased the extent and size of metastatic regions in the liver. | [2] |
| BALB/c nude mice with SNU478 cell subcutaneous xenograft | This compound | 5 mg/kg | Subcutaneous | Significantly inhibited tumor volume growth (6.6 times smaller than control). No significant changes in body weight were observed. | [2] |
Table 3: Pharmacokinetic Parameters of this compound in Mice
| Administration Route | Dosage | Systemic Plasma Clearance (CLp) | Volume of Distribution (Vss) | Half-life (t1/2) | Oral Bioavailability (F) | Reference |
| Intravenous | 5 mg/kg | 5.8 ± 1.7 L/h/kg | 1.4 ± 0.9 L/kg | 0.4 ± 0.1 h | - | [6][7] |
| Oral | 10 mg/kg | - | - | - | 10.3 ± 3.4% | [6][7] |
Experimental Protocols
Protocol for
Anti-Inflammatory Studies in an LPS-Induced Acute Lung Injury (ALI) Mouse Model
Objective: To evaluate the anti-inflammatory effects of this compound in a mouse model of acute lung injury.
Materials:
-
This compound
-
Lipopolysaccharide (LPS) from Escherichia coli
-
Sterile, pyrogen-free phosphate-buffered saline (PBS)
-
C57BL/6 mice (female, 8-10 weeks old)
-
Anesthetic (e.g., ketamine/xylazine cocktail)
-
Tools for intraperitoneal injection and bronchoalveolar lavage (BAL)
Procedure:
-
Animal Acclimatization: Acclimate C57BL/6 mice for at least one week under standard laboratory conditions.
-
This compound Preparation: Prepare a stock solution of this compound in a suitable vehicle (e.g., DMSO) and dilute it to the final desired concentration with sterile PBS.
-
This compound Administration: Administer this compound (0.11 - 1.1 mg/kg) or vehicle control via intraperitoneal (i.p.) injection.
-
Induction of ALI: One hour after this compound administration, anesthetize the mice and intratracheally instill LPS (e.g., 5 mg/kg in 50 µL of sterile PBS) to induce lung injury.
-
Monitoring: Monitor the animals for signs of distress.
-
Sample Collection: At a predetermined time point (e.g., 6 or 24 hours) after LPS instillation, euthanize the mice.
-
Bronchoalveolar Lavage (BAL): Perform BAL by cannulating the trachea and lavaging the lungs with sterile PBS. Collect the BAL fluid for analysis.
-
Analysis:
-
Centrifuge the BAL fluid to pellet the cells.
-
Count the total number of cells and perform differential cell counts (e.g., neutrophils) using a hemocytometer or automated cell counter.
-
Measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the BAL fluid supernatant using ELISA or a multiplex cytokine assay.
-
Protocol for Anti-Cancer Studies in a Cholangiocarcinoma Xenograft Mouse Model
Objective: To assess the anti-tumor efficacy of this compound in a subcutaneous xenograft mouse model.
Materials:
-
This compound
-
Cholangiocarcinoma cell line (e.g., SNU478)
-
Matrigel or other appropriate extracellular matrix
-
BALB/c nude mice (female, 6-8 weeks old)
-
Vehicle for this compound (e.g., thermosensitive gel, Cremophor® EL/ethanol mixture)
-
Calipers for tumor measurement
Procedure:
-
Cell Culture: Culture SNU478 cells under standard conditions.
-
Tumor Cell Implantation:
-
Harvest the cells and resuspend them in a mixture of sterile PBS and Matrigel (1:1 ratio).
-
Subcutaneously inject the cell suspension (e.g., 5 x 10^6 cells in 100 µL) into the flank of each mouse.
-
-
Tumor Growth Monitoring: Monitor tumor growth by measuring the tumor dimensions with calipers every 2-3 days. Calculate tumor volume using the formula: (length x width^2) / 2.
-
Treatment Initiation: When tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
This compound Preparation:
-
For subcutaneous injection, suspend this compound in a thermosensitive gel.
-
For intravenous injection, dissolve this compound in a mixture of Cremophor® EL and ethanol (1:1, v/v) and then dilute with sterile saline.
-
-
This compound Administration: Administer this compound (e.g., 5 mg/kg) or vehicle control via the chosen route (subcutaneous or intravenous) at a specified frequency (e.g., daily or every other day).
-
Data Collection: Continue to measure tumor volume and body weight throughout the study.
-
Endpoint: At the end of the study (e.g., after 3-4 weeks of treatment or when tumors in the control group reach a predetermined size), euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, histological analysis, western blotting).
Signaling Pathway and Experimental Workflow Diagrams
Signaling Pathway Diagrams
Caption: this compound inhibits the TRIF-dependent signaling pathway.
Caption: this compound induces ROS-mediated mitochondrial apoptosis.
Experimental Workflow Diagrams
Caption: Workflow for in vivo anti-inflammatory studies.
Caption: Workflow for in vivo anti-cancer xenograft studies.
References
- 1. mdpi.com [mdpi.com]
- 2. Anticancer activity of this compound, a novel antineoplastic agent, in cholangiocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound isolated from Streptomyces sp. Induces apoptosis in human hepatocarcinoma cells through a reactive oxygen species-mediated mitochondrial pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound, a marine natural product, inhibits NF-kappaB activation and suppresses angiogenesis in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Thieme E-Journals - Planta Medica / Abstract [thieme-connect.com]
- 6. Pharmacokinetics and Metabolism of this compound and Its Synthetic Derivative, 5-Hydroxy-2'-isobutyl this compound, in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pharmacokinetics and Metabolism of this compound and Its Synthetic Derivative, 5-Hydroxy-2′-isobutyl this compound, in Mice [jstage.jst.go.jp]
Application Notes and Protocols for Molecular Docking of Streptochlorin with Target Proteins
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Streptochlorin, a natural product isolated from Streptomyces species, has garnered significant attention in the scientific community due to its diverse biological activities, including anticancer, antifungal, and anti-inflammatory properties.[1][2][3] Understanding the molecular mechanisms underlying these activities is crucial for its development as a potential therapeutic agent. Molecular docking is a powerful computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[4] This document provides detailed application notes and protocols for the molecular docking of this compound with its potential target proteins, offering insights into its mechanism of action and guiding further drug discovery efforts.
Target Proteins for this compound
Several studies have identified potential protein targets for this compound, correlating with its observed biological activities.
-
Antifungal Activity: Leucyl-tRNA Synthetase (tLeuRS) has been identified as a potential target for the antifungal activity of this compound and its derivatives.[5][6] Molecular docking studies have shown that this compound can bind to tLeuRS in a manner similar to known inhibitors.[5][6]
-
Anticancer Activity: In the context of cancer, particularly cholangiocarcinoma, this compound has been shown to inhibit the NFκB, VEGF, and Notch1 signaling pathways.[1] Furthermore, in silico studies have investigated the interaction of this compound with Cyclin-Dependent Kinase 4 (CDK4) and Human Epidermal Growth Factor Receptor 2 (HER2), both of which are crucial targets in cancer therapy.[7]
-
Anti-inflammatory Activity: this compound has been demonstrated to exert anti-inflammatory effects by inhibiting the Toll/interleukin-1 receptor (TIR)-domain-containing adapter-inducing interferon-β (TRIF)-dependent signaling pathway in response to lipopolysaccharide (LPS).[3]
Quantitative Data Summary
The following table summarizes the reported binding affinities of this compound with its target proteins from various studies. This data is essential for comparing the binding efficiency and predicting the most probable targets.
| Target Protein | PDB ID | Docking Software/Method | Binding Energy (kcal/mol) | Interacting Residues | Reference |
| Leucyl-tRNA Synthetase (tLeuRS) | 2V0C | Autodock 4.2 | Not explicitly stated for this compound, but for a derivative (3a): - | Met338, Thr247, Thr252, Arg346 (Hydrogen Bonds); Arg249, Thr252, Val340, His343, Asp344 (Hydrophobic) | [5] |
| Cyclin-Dependent Kinase 4 (CDK4) | Not Specified | PatchDock | -291.91 | Not Specified | [7] |
| Human Epidermal Growth Factor Receptor 2 (HER2) | Not Specified | PatchDock | Not explicitly stated for HER2, but for other marine Streptomyces compounds, binding energies ranged from -377.78 to -472.92 kcal/mol | Not Specified | [7] |
Note: The binding energy values obtained from different software and force fields may not be directly comparable. It is crucial to consider the methodology used in each study.
Experimental Protocols: Molecular Docking of this compound
This section provides a detailed, step-by-step protocol for performing molecular docking of this compound with a target protein using AutoDock Vina, a widely used and effective docking software.
3.1. Software and Resource Requirements:
-
AutoDock Tools (ADT): For preparing protein and ligand files.
-
AutoDock Vina: For performing the molecular docking.
-
Discovery Studio Visualizer or PyMOL: For visualizing and analyzing the docking results.
-
Protein Data Bank (PDB): To obtain the 3D structure of the target protein.
-
PubChem or ZINC database: To obtain the 3D structure of this compound.
3.2. Protocol:
Step 1: Protein Preparation
-
Obtain Protein Structure: Download the 3D crystal structure of the target protein (e.g., tLeuRS, PDB ID: 2V0C) from the Protein Data Bank.
-
Clean the Protein: Open the PDB file in a molecular visualization tool like Discovery Studio or UCSF Chimera. Remove all non-essential molecules, including water molecules, co-crystallized ligands, and any duplicate protein chains.
-
Add Hydrogens and Charges: Load the cleaned protein PDB file into AutoDock Tools (ADT). Add polar hydrogens to the protein. Assign Gasteiger charges to all atoms.
-
Save as PDBQT: Save the prepared protein file in the PDBQT format, which includes the atomic coordinates, charges, and atom types required by AutoDock Vina.
Step 2: Ligand (this compound) Preparation
-
Obtain Ligand Structure: Download the 3D structure of this compound from a chemical database like PubChem (CID: 5472658) in SDF or MOL2 format.
-
Load into ADT: Open the ligand file in AutoDock Tools.
-
Detect Torsional Root and Define Rotatable Bonds: ADT will automatically detect the torsional root and the number of rotatable bonds. This is crucial for flexible docking.
-
Save as PDBQT: Save the prepared ligand file in the PDBQT format.
Step 3: Grid Box Generation
-
Define the Binding Site: The grid box defines the three-dimensional space in the target protein where the docking will be performed. The center and dimensions of the grid box should encompass the active site of the protein. If the active site is unknown, it can be predicted using tools like CASTp or by performing a blind docking with a larger grid box covering the entire protein.
-
Set Grid Parameters in ADT: In AutoDock Tools, load the prepared protein PDBQT file. Go to Grid -> Grid Box. A box will appear around the protein. Adjust the center and dimensions of the box to cover the desired binding pocket. Note down the grid center coordinates and the dimensions (in Ångströms).
Step 4: Docking Simulation with AutoDock Vina
-
Create a Configuration File: Create a text file named conf.txt. This file will contain the input parameters for the Vina docking run. An example conf.txt is shown below:
-
Run Vina: Open a terminal or command prompt and navigate to the directory containing the prepared protein and ligand PDBQT files and the conf.txt file. Execute the following command:
This will initiate the docking simulation. The results, including the predicted binding poses and their corresponding binding affinities, will be saved in docking_results.pdbqt and a log file docking_log.txt.
Step 5: Analysis of Docking Results
-
Visualize Docking Poses: Open the receptor PDBQT file and the docking_results.pdbqt file in a molecular visualization tool like Discovery Studio or PyMOL. This will allow you to visualize the different binding poses of this compound within the protein's active site.
-
Analyze Binding Interactions: The best binding pose is typically the one with the lowest binding energy. Analyze the interactions between this compound and the amino acid residues of the target protein for this pose. Identify key interactions such as hydrogen bonds, hydrophobic interactions, and van der Waals forces. The log file (docking_log.txt) will contain the binding affinity values for each predicted pose.
Signaling Pathway and Workflow Diagrams
4.1. Experimental Workflow for Molecular Docking
Caption: Molecular Docking Workflow.
4.2. Signaling Pathways Inhibited by this compound
NF-κB Signaling Pathway
Caption: NF-κB Signaling Inhibition.
VEGF Signaling Pathway
Caption: VEGF Signaling Inhibition.
Notch Signaling Pathway
Caption: Notch Signaling Inhibition.
TRIF-dependent TLR4 Signaling Pathway
Caption: TRIF-dependent Signaling Inhibition.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Introduction to in silico docking [sbcb.bioch.ox.ac.uk]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. This compound analogues as potential antifungal agents: Design, synthesis, antifungal activity and molecular docking study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]
Techniques for Measuring Apoptosis Induced by Streptochlorin: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Streptochlorin, a small molecule isolated from marine Streptomyces species, has demonstrated potent anti-angiogenic and anti-cancer properties.[1][2] A growing body of evidence indicates that a primary mechanism of its anti-cancer activity is the induction of apoptosis, or programmed cell death. Understanding the molecular pathways through which this compound triggers apoptosis is crucial for its development as a potential therapeutic agent.
These application notes provide a comprehensive overview of the key techniques used to measure and characterize this compound-induced apoptosis. Detailed experimental protocols for essential assays are provided to enable researchers to effectively investigate its mechanism of action.
Mechanism of Action: this compound-Induced Apoptosis
This compound initiates apoptosis primarily through the intrinsic, or mitochondrial, pathway. The process is initiated by an increase in intracellular reactive oxygen species (ROS), which leads to a cascade of downstream events.[3] This includes the disruption of the mitochondrial membrane potential (MMP), the release of pro-apoptotic factors from the mitochondria, and the activation of the caspase cascade, ultimately leading to the execution of cell death.[1][2][3] Key molecular events include the downregulation of the anti-apoptotic protein Bcl-2 and the upregulation of the pro-apoptotic protein Bax, as well as the activation of executioner caspases like caspase-3.[1][2]
Key Techniques for Measuring this compound-Induced Apoptosis
Several well-established methods can be employed to quantify and characterize the apoptotic effects of this compound. The following sections detail the principles and protocols for the most relevant assays.
Assessment of Cell Viability and Apoptosis Induction
A primary step in evaluating the effect of this compound is to determine its impact on cell viability and the extent to which it induces apoptosis.
Data Summary: Effect of this compound on Cell Viability and Apoptosis
| Cell Line | Treatment Duration | IC50 / Concentration | Effect | Reference |
| Hep3B (Human Hepatocarcinoma) | 48h | 12 µg/mL | ~59% inhibition of cell viability | [1] |
| Hep3B (Human Hepatocarcinoma) | 48h | 16 µg/mL | ~90% inhibition of cell viability | [1] |
| U937 (Human Leukemic) | Not Specified | Concentration-dependent | Growth inhibition and apoptosis induction | [2] |
| Cholangiocarcinoma Cell Lines | Up to 72h | Up to 200 µM | Dose-dependent inhibition of cell growth | [4] |
Detection of Phosphatidylserine Externalization using Annexin V-FITC/Propidium Iodide (PI) Staining
Principle: In the early stages of apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorochrome like FITC for detection by flow cytometry. Propidium Iodide (PI) is a fluorescent nucleic acid intercalator that is membrane-impermeable and therefore excluded from live and early apoptotic cells. It can, however, penetrate late apoptotic and necrotic cells, which have compromised membrane integrity. This dual staining allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells.
dot
Protocol: Annexin V-FITC/PI Staining
Materials:
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and 10X Binding Buffer)
-
Phosphate-Buffered Saline (PBS), cold
-
Deionized water
-
Flow cytometer
Procedure:
-
Cell Preparation:
-
Seed cells in a 6-well plate and treat with various concentrations of this compound for the desired time. Include an untreated control.
-
For adherent cells, gently detach them using trypsin and wash once with serum-containing media to inactivate the trypsin.[5] For suspension cells, proceed to the next step.
-
Collect both floating and adherent cells to ensure all apoptotic cells are analyzed.
-
Centrifuge the cell suspension at 300 x g for 5 minutes and discard the supernatant.
-
Wash the cells twice with cold PBS, centrifuging after each wash.[6]
-
-
Staining:
-
Prepare 1X Annexin Binding Buffer by diluting the 10X stock with deionized water.
-
Resuspend the cell pellet in 1X Annexin Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.[7]
-
Transfer 100 µL of the cell suspension (~1 x 10^5 cells) to a flow cytometry tube.[6]
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.[5]
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[7]
-
-
Flow Cytometry Analysis:
Data Interpretation:
-
Annexin V- / PI- (Lower Left Quadrant): Live, viable cells.
-
Annexin V+ / PI- (Lower Right Quadrant): Early apoptotic cells.
-
Annexin V+ / PI+ (Upper Right Quadrant): Late apoptotic or necrotic cells.
-
Annexin V- / PI+ (Upper Left Quadrant): Necrotic cells.
Measurement of Caspase-3 Activity
Principle: Caspases are a family of cysteine proteases that play a crucial role in the execution of apoptosis. Caspase-3 is a key executioner caspase that, when activated, cleaves a variety of cellular substrates, leading to the morphological and biochemical hallmarks of apoptosis. Caspase-3 activity can be measured using a colorimetric assay where a specific substrate peptide (e.g., DEVD) is conjugated to a chromophore (p-nitroaniline, pNA). Cleavage of the substrate by active caspase-3 releases pNA, which can be quantified by measuring its absorbance at 405 nm. The increase in absorbance is directly proportional to the caspase-3 activity in the cell lysate.
Data Summary: Effect of this compound on Caspase-3 Activity
| Cell Line | Treatment | Caspase-3 Activity | Reference |
| Hep3B | This compound (dose-dependent) | Significant increase | [8] |
| U937 | This compound | Activation of caspases | [2] |
dot
References
- 1. jmb.or.kr [jmb.or.kr]
- 2. Induction of apoptosis by this compound isolated from Streptomyces sp. in human leukemic U937 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound isolated from Streptomyces sp. Induces apoptosis in human hepatocarcinoma cells through a reactive oxygen species-mediated mitochondrial pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Anticancer activity of this compound, a novel antineoplastic agent, in cholangiocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. creative-diagnostics.com [creative-diagnostics.com]
- 6. bdbiosciences.com [bdbiosciences.com]
- 7. kumc.edu [kumc.edu]
- 8. researchgate.net [researchgate.net]
UPLC Analysis of Streptochlorin Crude Extract: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Streptochlorin, a potent bioactive compound isolated from Streptomyces species, has garnered significant interest in the scientific community due to its diverse pharmacological activities. As research into its therapeutic potential progresses, the need for a robust and efficient analytical method for its detection and quantification in complex mixtures, such as crude fermentation extracts, is paramount. Ultra-Performance Liquid Chromatography (UPLC) offers a powerful platform for this purpose, providing high resolution, sensitivity, and rapid analysis times.
This document provides a detailed application note and protocol for the UPLC analysis of this compound from a crude extract. The methodology is based on established and validated procedures, ensuring reliability and reproducibility for researchers in natural product chemistry, pharmacology, and drug development.
Data Presentation
The following table summarizes key quantitative data related to the UPLC analysis of this compound, derived from published literature. This data serves as a benchmark for expected results when following the provided protocol.
| Parameter | Value | Source |
| This compound Content in Crude Extract | 6.5% (by peak area percentage) | [1] |
| Purity after Purification | >95% | [1] |
| Detection Wavelength | 220 nm | [1] |
Experimental Protocols
This section outlines the detailed methodology for the preparation of the this compound crude extract and its subsequent analysis by UPLC.
I. Preparation of this compound Crude Extract from Streptomyces Fermentation Broth
This protocol describes a general method for obtaining a crude extract suitable for UPLC analysis from a Streptomyces liquid culture.
Materials:
-
Streptomyces fermentation broth
-
Ethyl acetate (HPLC grade)
-
Anhydrous sodium sulfate
-
Centrifuge and centrifuge tubes
-
Rotary evaporator
-
Filtration apparatus (e.g., Whatman No. 1 filter paper or equivalent)
-
Glassware (separatory funnel, flasks)
Procedure:
-
Harvesting the Culture: After the desired fermentation period, harvest the Streptomyces culture broth.
-
Separation of Biomass and Supernatant: Centrifuge the fermentation broth at a sufficient speed and duration (e.g., 8,000-10,000 x g for 15-20 minutes) to pellet the mycelial biomass.
-
Solvent Extraction:
-
Carefully decant the supernatant into a separatory funnel.
-
Add an equal volume of ethyl acetate to the supernatant.
-
Shake the separatory funnel vigorously for 2-3 minutes, ensuring proper mixing. Periodically vent the funnel to release pressure.
-
Allow the layers to separate. The organic (ethyl acetate) layer will contain the extracted secondary metabolites, including this compound.
-
Collect the upper organic layer.
-
Repeat the extraction of the aqueous layer with another portion of ethyl acetate to maximize the recovery of this compound.
-
-
Drying and Concentration:
-
Pool the collected organic extracts.
-
Dry the extract over anhydrous sodium sulfate to remove any residual water.
-
Filter the dried extract to remove the sodium sulfate.
-
Concentrate the filtrate to dryness using a rotary evaporator under reduced pressure at a temperature not exceeding 45°C.
-
-
Sample Reconstitution:
-
Dissolve the dried crude extract in a suitable solvent, such as methanol or a mixture of the initial mobile phase components, to a known concentration (e.g., 1 mg/mL).
-
Filter the reconstituted sample through a 0.22 µm syringe filter to remove any particulate matter before UPLC injection.
-
II. UPLC Analysis of this compound Crude Extract
This protocol details the instrumental parameters for the analysis of this compound in the prepared crude extract.
Instrumentation and Columns:
-
UPLC System: A Waters ACQUITY UPLC system or equivalent, equipped with a photodiode array (PDA) detector.[1]
-
Column: Waters ACQUITY UPLC BEH C18 column (100 mm × 2.1 mm, 1.7 µm).[1]
Chromatographic Conditions:
-
Mobile Phase A: Water (HPLC grade)
-
Mobile Phase B: Methanol (HPLC grade)
-
Gradient Elution:
-
0-10 min: 10% to 90% B
-
10-15 min: 95% B[1]
-
-
Flow Rate: 0.5 mL/min[1]
-
Column Temperature: 25 °C[1]
-
Detection Wavelength: 220 nm[1]
-
Injection Volume: 1-5 µL (can be optimized based on sample concentration and instrument sensitivity)
Data Analysis:
-
Identify the this compound peak in the chromatogram based on its retention time, which can be confirmed by running a pure standard if available.
-
Quantify the relative amount of this compound in the crude extract by calculating the peak area percentage.
Visualizations
The following diagrams illustrate the experimental workflows described in this application note.
References
Troubleshooting & Optimization
Technical Support Center: Streptochlorin Solubility for In Vitro Assays
Welcome to the technical support center for utilizing Streptochlorin in your research. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively dissolving and using this compound for in vitro assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its key biological activities?
This compound is a small molecule, an indole alkaloid, originally isolated from marine Streptomyces species.[1][2][3][4] It has demonstrated a range of potent biological activities, including anti-angiogenic, anti-cancer, anti-inflammatory, and anti-allergic properties.[2][5][6][7]
Q2: I am having trouble dissolving this compound for my cell culture experiments. What are the recommended solvents?
This compound is a hydrophobic compound and is generally insoluble in aqueous solutions like water or saline. The recommended starting solvent is high-purity dimethyl sulfoxide (DMSO).[8][9][10] Methanol can also be used.[8] It is crucial to first prepare a concentrated stock solution in one of these organic solvents before diluting it to the final working concentration in your aqueous culture medium.
Q3: What is the maximum concentration of DMSO that is safe for my cells?
The tolerance of cell lines to DMSO can vary. However, a general guideline is to keep the final concentration of DMSO in the cell culture medium at or below 0.5%, and ideally below 0.1%, to minimize solvent-induced artifacts and cytotoxicity. Always include a vehicle control (medium with the same final concentration of DMSO without this compound) in your experiments to account for any effects of the solvent.
Q4: My this compound precipitates out of solution when I add it to my cell culture medium. What can I do?
Precipitation upon dilution into aqueous media is a common issue with hydrophobic compounds. Please refer to the Troubleshooting Guide below for detailed steps to address this problem.
Troubleshooting Guide: Improving this compound Solubility
This guide provides a systematic approach to troubleshoot and improve the solubility of this compound for your in vitro experiments.
Problem: this compound is not dissolving in the initial solvent (e.g., DMSO).
| Possible Cause | Suggested Solution |
| Insufficient solvent volume. | Increase the volume of the solvent to lower the concentration. |
| Low temperature. | Gently warm the solution to 37°C and vortex or sonicate briefly. |
| Compound purity issues. | Ensure you are using a high-purity grade of this compound. |
Problem: this compound precipitates when diluted into aqueous cell culture medium.
| Possible Cause | Suggested Solution |
| Final concentration is above the aqueous solubility limit. | Lower the final working concentration of this compound. |
| Rapid dilution causing "shock" precipitation. | Add the this compound stock solution dropwise to the culture medium while vortexing or stirring to ensure rapid and even dispersion. Pre-warming the culture medium to 37°C can also help. |
| Presence of salts or proteins in the medium promoting precipitation. | Consider using a serum-free medium for the initial dilution before adding it to your complete medium. |
| Inadequate mixing. | Ensure thorough but gentle mixing immediately after adding the stock solution. |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution
-
Weighing: Accurately weigh the desired amount of high-purity this compound powder in a sterile microcentrifuge tube.
-
Solvent Addition: Add the appropriate volume of sterile, anhydrous DMSO to achieve a high-concentration stock solution (e.g., 10-50 mM).
-
Dissolution: Vortex the solution vigorously. If necessary, gently warm the tube to 37°C in a water bath and sonicate for 5-10 minutes until the compound is fully dissolved.
-
Sterilization: Filter the stock solution through a 0.22 µm syringe filter into a sterile, light-protected tube.
-
Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. This compound is stable for at least 4 years under these conditions.[11]
Protocol 2: Preparation of Working Solutions for In Vitro Assays
-
Thawing: Thaw a single aliquot of the this compound stock solution at room temperature.
-
Pre-warming: Warm the cell culture medium to 37°C.
-
Dilution: While gently vortexing the pre-warmed medium, add the required volume of the this compound stock solution drop-by-drop to achieve the desired final concentration.
-
Final Mixing: Gently invert the tube or pipette up and down to ensure the solution is homogenous.
-
Application: Immediately add the final working solution to your cell cultures.
Quantitative Data on General Solubility Enhancement Techniques
| Technique | Example Agent | Fold-Increase in Solubility (General) | Reference |
| Co-solvency | Polyethylene Glycol (PEG) | 2 to 50-fold | [12] |
| Micellar Solubilization | Surfactants (e.g., Tween 80) | 10 to 100-fold | [12] |
| Complexation | Cyclodextrins | 5 to 200-fold | [12] |
| Solid Dispersion | Polyvinylpyrrolidone (PVP) | 10 to 100-fold | [13] |
Signaling Pathways and Experimental Workflows
This compound's Anti-Inflammatory Signaling Pathway
This compound has been shown to exert anti-inflammatory effects by inhibiting the TRIF-dependent signaling pathway, which is activated by lipopolysaccharide (LPS).[5] This leads to the reduced activation of IRF3 and STAT1 and a decrease in the production of pro-inflammatory mediators.[5]
Caption: this compound inhibits the TRIF-dependent pathway.
This compound's Anti-Allergic Signaling Pathway
In mast cells, this compound suppresses allergic responses by inhibiting the phosphorylation of Syk and the activity of Lyn and Fyn, key components of the IgE-FcεRI signaling cascade.[6][14]
References
- 1. Discovery of Novel Pimprinine and this compound Derivatives as Potential Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound isolated from Streptomyces sp. Induces apoptosis in human hepatocarcinoma cells through a reactive oxygen species-mediated mitochondrial pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. An efficient synthesis and antifungal evaluation of natural product this compound and its analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Anti-Inflammatory Effect of this compound via TRIF-Dependent Signaling Pathways in Cellular and Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound Suppresses Allergic Dermatitis and Mast Cell Activation via Regulation of Lyn/Fyn and Syk Signaling Pathways in Cellular and Mouse Models | PLOS One [journals.plos.org]
- 7. Anticancer activity of this compound, a novel antineoplastic agent, in cholangiocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound | 120191-51-7 [amp.chemicalbook.com]
- 9. In silico estimation of DMSO solubility of organic compounds for bioscreening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ptacts.uspto.gov [ptacts.uspto.gov]
- 11. caymanchem.com [caymanchem.com]
- 12. czasopisma.umlub.pl [czasopisma.umlub.pl]
- 13. Techniques to Enhance Solubility of Hydrophobic Drugs: An Overview [wisdomlib.org]
- 14. This compound suppresses allergic dermatitis and mast cell activation via regulation of Lyn/Fyn and Syk signaling pathways in cellular and mouse models - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting Streptochlorin degradation in experimental setups
Welcome to the technical support center for Streptochlorin. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot potential issues with this compound degradation in experimental setups.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common problems encountered during experiments with this compound, focusing on potential degradation and loss of activity.
Q1: My this compound-treated cells are showing inconsistent or no expected biological effect. Could the compound be degrading?
A1: Yes, inconsistent results or a lack of efficacy can be a sign of this compound degradation. This compound, an indole alkaloid, can be susceptible to degradation under certain conditions. Here are several factors to consider:
-
Improper Storage: this compound is light-sensitive and prone to oxidation. Ensure it is stored correctly to maintain its integrity.
-
Solution Instability: The stability of this compound in solution can be influenced by the solvent, pH, and exposure to light and air.
-
Cell Culture Conditions: Components in the cell culture medium, pH shifts during cell growth, and the presence of reactive oxygen species (ROS) can contribute to degradation.[1]
-
Freeze-Thaw Cycles: Repeatedly freezing and thawing stock solutions can lead to degradation.
Troubleshooting Steps:
-
Verify Storage Conditions: Confirm that both the solid compound and stock solutions are stored as recommended (see Table 1).
-
Prepare Fresh Solutions: If a stock solution has been stored for an extended period or subjected to multiple freeze-thaw cycles, prepare a fresh stock from the solid compound.
-
Optimize Handling: Minimize the exposure of this compound solutions to light and air during experimental procedures. Use amber-colored tubes and prepare solutions immediately before use.
-
Control for pH: Monitor the pH of your experimental system, as significant deviations from neutral pH can affect the stability of indole compounds.[2][3][4]
-
Assess Purity: If you suspect degradation, the purity of your this compound stock can be assessed using analytical techniques like HPLC.[5]
Q2: I am observing a gradual loss of activity in my this compound stock solution over time. What is the recommended procedure for preparing and storing stock solutions?
A2: To ensure the longevity and activity of your this compound, follow these best practices for stock solution preparation and storage:
Protocol for this compound Stock Solution Preparation:
-
Solvent Selection: Dissolve this compound in an appropriate solvent such as DMSO or methanol.
-
Concentration: Prepare a concentrated stock solution (e.g., 10 mM). This minimizes the volume of solvent added to your experimental system and can improve stability.
-
Aliquotting: Aliquot the stock solution into small, single-use volumes in amber-colored, tightly sealed vials. This prevents contamination and avoids repeated freeze-thaw cycles.
-
Storage: Store the aliquots at -20°C or lower for long-term use. For short-term storage (up to one month), -20°C is generally acceptable.
dot
Caption: Workflow for preparing and storing this compound stock solutions.
Q3: Can the components of my cell culture medium affect the stability of this compound?
A3: Yes, certain components in cell culture media can potentially interact with and degrade this compound.
-
Reactive Oxygen Species (ROS): Cell culture media, especially when exposed to light, can generate ROS.[1] The indole ring of this compound is susceptible to oxidation, which can be accelerated by ROS.[2][6][7]
-
pH Buffers: While necessary for maintaining physiological pH, some buffer components could potentially catalyze degradation reactions, although this is less common for indole compounds compared to other chemical classes.
-
Serum Components: Proteins and other molecules in fetal bovine serum (FBS) or other serum supplements could bind to this compound, potentially affecting its availability and stability.
Troubleshooting and Mitigation:
-
Media Preparation: Prepare fresh media for your experiments and avoid prolonged storage of media containing this compound.
-
Light Exposure: Minimize the exposure of your culture plates to ambient light, especially after the addition of this compound.
-
Control Experiments: Include appropriate vehicle controls (medium with the same concentration of DMSO or methanol used to dissolve this compound) in your experiments to account for any solvent effects.
Q4: How can I detect if my this compound has degraded?
A4: Detecting degradation typically requires analytical chemistry techniques.
-
High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC): These are the most common methods to assess the purity of a compound. A degraded sample will show additional peaks corresponding to the degradation products, and the area of the main this compound peak will be reduced. A UPLC method for analyzing this compound has been described.[5][8]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This technique can be used to identify the mass of the degradation products, providing clues to the degradation pathway.
If you do not have access to these techniques, a loss of biological activity in a well-established assay can be an indirect indicator of degradation.
Data Summary
Table 1: Recommended Storage and Handling of this compound
| Form | Storage Temperature | Duration | Container | Light Protection |
| Solid | -20°C | ≥ 4 years | Tightly sealed vial | Recommended |
| Stock Solution (in DMSO/Methanol) | ≤ -20°C | Up to 1 month | Tightly sealed amber vials | Mandatory |
Experimental Protocols
Protocol: Assessing this compound-Induced Apoptosis via Annexin V Staining
This protocol is a general guideline and may need optimization for specific cell lines.
-
Cell Seeding: Seed cells in a 6-well plate at a density that will result in 70-80% confluency at the time of the assay. Allow cells to adhere overnight.
-
This compound Treatment: Prepare fresh dilutions of this compound in your cell culture medium from a recently thawed stock aliquot. Replace the existing medium with the this compound-containing medium. Include a vehicle control (medium with the same concentration of DMSO or methanol).
-
Incubation: Incubate the cells for the desired time period (e.g., 24-48 hours) under standard cell culture conditions (37°C, 5% CO₂), protecting the plate from light.
-
Cell Harvesting: Gently harvest the cells, including any floating cells in the medium, by trypsinization or using a cell scraper.
-
Staining: Stain the cells with an Annexin V-FITC and Propidium Iodide (PI) apoptosis detection kit according to the manufacturer's instructions.
-
Flow Cytometry: Analyze the stained cells by flow cytometry to quantify the percentage of apoptotic cells.
Signaling Pathways and Logical Relationships
This compound's Known Signaling Pathways
This compound has been shown to exert its biological effects through the modulation of several signaling pathways.
dot
Caption: Overview of signaling pathways affected by this compound.
Potential Degradation Pathways of the Indole Moiety
While specific degradation pathways for this compound have not been extensively studied, the indole core is known to be susceptible to certain reactions. Understanding these can help in troubleshooting.
dot
Caption: Potential chemical reactions leading to the degradation of the indole core of this compound.
References
- 1. The Type and Source of Reactive Oxygen Species Influences the Outcome of Oxidative Stress in Cultured Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Indole - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Hydrolysis of indole-3-acetic Acid esters exposed to mild alkaline conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Efficient Preparation of this compound from Marine Streptomyces sp. SYYLWHS-1-4 by Combination of Response Surface Methodology and High-Speed Counter-Current Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Regioselective oxidation of indoles to 2-oxindoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. Efficient Preparation of this compound from Marine Streptomyces sp. SYYLWHS-1-4 by Combination of Response Surface Methodology and High-Speed Counter-Current Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Antifungal Potency of Streptochlorin Derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Streptochlorin and its derivatives.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for the antifungal activity of this compound and its derivatives?
A1: The precise mechanism of action for the antifungal activity of this compound is still under investigation.[1][2] However, molecular docking studies suggest that this compound and its active derivatives likely bind to Leucyl-tRNA Synthetase (LeuRS).[1][3][4] This binding is thought to be similar to that of AN2690, a known antifungal agent, which inhibits protein synthesis and leads to fungal cell death.[3][4] Further research is ongoing to fully elucidate the mode of action.[3][5]
Q2: What are the most common strategies for synthesizing this compound derivatives to enhance antifungal potency?
A2: Common synthetic strategies focus on modifying the core indole and oxazole rings of the this compound scaffold.[3][6] Key approaches include:
-
Replacement of the oxazole ring with an imidazole ring. [3][5]
-
Modifications on the indole ring. [6]
-
Sequential Vilsmeier-Haack reaction, Van Leusen imidazole synthesis, and halogenation.[3][5]
Q3: Which fungal species are commonly used to test the efficacy of new this compound derivatives?
A3: A range of phytopathogenic fungi are typically used for screening. These include Botrytis cinerea (BOT), Alternaria solani (ALS), Gibberella zeae (GIB), Rhizoctorzia solani (RHI), Colletotrichum lagenarium (COL), and Alternaria Leaf Spot (ALL).[8] this compound has also shown good bioactivity against Pythium dissimile, Zymoseptoria tritici, and Pyricularia oryzae.[1][4]
Q4: What are the key takeaways from Structure-Activity Relationship (SAR) studies on this compound derivatives?
A4: SAR studies have provided valuable insights for designing more potent derivatives. Key findings include:
-
The 5-(3′-indolyl)oxazole scaffold is crucial for antifungal activity.[4][9]
-
For derivatives with a nitrile group, having no substituent or an alkyl substituent at the 2-position of the oxazole ring is favorable for activity.[1][7]
-
Aryl and monosubstituted aryl groups at the 2-position of the oxazole ring appear to be detrimental to antifungal activity.[1][7]
Troubleshooting Guides
Problem 1: Low yield of synthesized this compound derivatives.
| Possible Cause | Troubleshooting Step |
| Inefficient Reaction Conditions | Optimize reaction parameters such as solvent, temperature, and reaction time. For instance, in the synthesis of nitrile-containing derivatives, using DMF as a solvent and TBHP as an oxidant has been reported to be effective.[8] |
| Starting Material Purity | Ensure the purity of the starting materials, such as indole, through techniques like recrystallization or chromatography. |
| Catalyst Inactivity | If using a catalyst (e.g., iodine), ensure it is fresh and has not been deactivated by moisture or other contaminants. |
| Product Degradation | The final product may be sensitive to light, air, or temperature. Store intermediates and the final product under appropriate conditions (e.g., in the dark, under an inert atmosphere). |
Problem 2: Inconsistent results in antifungal activity assays.
| Possible Cause | Troubleshooting Step |
| Inconsistent Compound Concentration | Ensure accurate and consistent preparation of stock solutions and dilutions. Use a calibrated balance and precise pipetting techniques. |
| Variability in Fungal Inoculum | Standardize the age and concentration of the fungal mycelia or spores used for inoculation. Activate strains on a fresh medium like Potato Dextrose Agar (PDA) before the assay.[8] |
| Uneven Compound Distribution in Media | Ensure the test compound is thoroughly mixed into the agar medium before it solidifies to prevent concentration gradients. |
| Solvent Effects | The solvent used to dissolve the compound (e.g., DMSO) might have an inhibitory effect on fungal growth at higher concentrations. Always include a solvent control to account for this. |
Problem 3: Poor correlation between molecular docking predictions and experimental antifungal activity.
| Possible Cause | Troubleshooting Step |
| Inaccurate Docking Protocol | Refine the docking protocol. Ensure the correct receptor structure (e.g., Thermus thermophilus LeuRS, PDB ID: 2V0C) is used and that the binding site is correctly defined.[1][4] |
| Target Is Not LeuRS | While LeuRS is a proposed target, the derivative may act on a different target or have multiple modes of action. Consider alternative potential targets for docking studies.[4] |
| Compound Solubility Issues | The compound may have poor solubility in the assay medium, leading to a lower effective concentration than predicted. Assess the solubility of the compound under the experimental conditions. |
| Cell Permeability | The compound may not be effectively penetrating the fungal cell wall or membrane. Consider assays that measure cell permeability. |
Data Presentation: Antifungal Activity of Selected Derivatives
Table 1: Growth Inhibition of this compound Derivatives against Various Fungi at 50 µg/mL.
| Compound | Target Fungus | Growth Inhibition (%) | Reference |
| 4g | Alternaria Leaf Spot | 97.5% | [3] |
| 4i | Rhizoctorzia solani | 90.3% | [3] |
| 3a | Botrytis cinerea | >85% | [1][7] |
| 3a | Gibberella zeae | >85% | [1][7] |
| 3a | Colletotrichum lagenarium | >85% | [1][7] |
| 4a | Gibberella zeae | 99.9% | [9] |
| 5a | Alternaria Leaf Spot | 99.9% | [9] |
Table 2: EC₅₀ Values of Promising this compound Derivatives.
| Compound | Target Fungus | EC₅₀ (µg/mL) | Reference |
| 4a | Gibberella zeae | More active than Azoxystrobin & Boscalid | [9] |
| 5a | Alternaria Leaf Spot | More active than Azoxystrobin & Boscalid | [9] |
| 8c | Various | More active than Azoxystrobin & Boscalid | [9] |
| 8d | Various | More active than Azoxystrobin & Boscalid | [9] |
Experimental Protocols
1. General Protocol for Synthesis of Nitrile-Containing this compound Derivatives
This protocol is based on the synthesis of compound 3a as described in the literature.[8]
-
Step 1: Acylation of Indole. To a solution of indole (1), acylation is performed to obtain 3-cyanoacetylindole (2).
-
Step 2: Oxidative Annulation. 3-cyanoacetylindole (2) is reacted with methylene amine in the presence of an iodine catalyst.
-
Step 3: Reaction Conditions. N,N-dimethylformamide (DMF) is used as the solvent, and tert-Butyl hydroperoxide (TBHP) serves as the oxidant.
-
Step 4: Purification. The final target compounds (3) are purified from the reaction mixture, typically using column chromatography.
2. Protocol for In Vitro Antifungal Activity Assay
This protocol is a generalized method based on standard practices.[8]
-
Step 1: Fungal Strain Activation. Activate the desired phytopathogenic fungal strains on Potato Dextrose Agar (PDA) medium at 25°C for 2-15 days to obtain fresh mycelia.
-
Step 2: Preparation of Test Plates. Dissolve the synthesized this compound derivatives in a suitable solvent (e.g., DMSO) to create a stock solution. Add the appropriate volume of the stock solution to molten PDA to achieve the desired final concentration (e.g., 50 µg/mL). Pour the mixture into Petri dishes and allow it to solidify.
-
Step 3: Inoculation. Using a hole punch, take a mycelial plug from the edge of the activated fungal culture and place it in the center of the test plate.
-
Step 4: Incubation. Incubate the plates at 25°C until the mycelial growth in the control plate (containing only the solvent) reaches the edge of the dish.
-
Step 5: Data Collection. Measure the diameter of the fungal colony on each plate. Calculate the percentage of growth inhibition relative to the solvent control. Include commercial fungicides like Osthole, Boscalid, or Flutriafol as positive controls.[8]
Visualizations
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. This compound analogues as potential antifungal agents: Design, synthesis, antifungal activity and molecular docking study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of Novel Pimprinine and this compound Derivatives as Potential Antifungal Agents [mdpi.com]
- 5. This compound analogues as potential antifungal agents: Design, synthesis, antifungal activity and molecular docking study [hero.epa.gov]
- 6. Synthesis and antifungal activity of novel this compound analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Design, Synthesis, Antifungal Activity, and Molecular Docking of this compound Derivatives Containing the Nitrile Group - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Discovery of Novel Pimprinine and this compound Derivatives as Potential Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Large-Scale Production of Streptochlorin
Welcome to the technical support center for the large-scale production of Streptochlorin. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the synthesis and purification of this potent bioactive compound. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data summaries to support your research and development efforts.
Troubleshooting Guide
This guide provides solutions to common problems encountered during the large-scale production of this compound.
| Problem | Potential Causes | Solutions |
| Low this compound Yield | Suboptimal fermentation conditions (media composition, pH, temperature). Inefficient extraction and purification methods. | Optimize fermentation parameters using Response Surface Methodology (RSM). Key factors to consider are concentrations of yeast extract, soluble starch, and K₂HPO₄. Implement efficient purification techniques like High-Speed Counter-Current Chromatography (HSCCC) to minimize product loss.[1][2] |
| Inconsistent Batch-to-Batch Yield | Variability in inoculum quality. Fluctuations in fermentation parameters. Inconsistent raw material quality. | Standardize inoculum preparation procedures. Implement strict process controls for fermentation temperature, pH, and nutrient concentrations. Ensure consistent quality of media components. |
| Presence of Impurities in Final Product | Inefficient separation of this compound from other metabolites. Co-elution of structurally similar compounds during chromatography. | Utilize a highly selective purification method such as HSCCC with an optimized biphasic solvent system (e.g., petroleum ether–ethyl acetate–methanol–water).[1][3][4] Perform purity analysis using UPLC or HPLC after each purification step.[1][3][4] |
| Degradation of this compound during Production | Instability of the compound at certain pH values or temperatures. Exposure to light or oxygen. | Conduct stability studies to determine the optimal pH and temperature ranges for processing and storage. Protect the compound from light and air by using amber-colored vessels and inert atmospheres (e.g., nitrogen) where possible. |
Frequently Asked Questions (FAQs)
A curated list of common questions regarding this compound production.
Q1: What is a typical yield of this compound under standard fermentation conditions?
A1: The yield of this compound in standard culture is typically quite low.[1] For instance, one study reported a maximal value of 0.18 mg/L on the eleventh day of flask fermentation under standard conditions.[1]
Q2: How can the fermentation yield of this compound be significantly improved?
A2: Optimization of fermentation conditions using Response Surface Methodology (RSM) has been shown to dramatically increase yields. By optimizing parameters such as yeast extract, soluble starch, K₂HPO₄, CaCl₂, MgSO₄, marine salt concentrations, medium volume, initial pH, and temperature, a 17.7-fold enhancement in this compound yield was achieved.[1][3][4]
Q3: What is the most effective method for purifying large quantities of this compound?
A3: High-Speed Counter-Current Chromatography (HSCCC) has proven to be a rapid, economical, and efficient method for the preparative separation of this compound.[1] It offers advantages over preparative HPLC with higher recovery and productivity.[1]
Q4: What are the key parameters to optimize in the fermentation medium for enhanced this compound production?
A4: Studies have identified yeast extract, soluble starch, and K₂HPO₄ concentrations as significant factors influencing the production of this compound.[1]
Q5: What is the producing organism for this compound?
A5: this compound has been isolated from various species of Streptomyces, including marine-derived strains.[1][5][6]
Quantitative Data Summary
The following tables summarize key quantitative data from studies on this compound production.
Table 1: Optimized Fermentation Parameters for Enhanced this compound Production [1][3][4]
| Parameter | Optimized Value |
| Yeast Extract | 1.889 g/L |
| Soluble Starch | 8.636 g/L |
| K₂HPO₄ | 0.359 g/L |
| CaCl₂ | 2.5 g/L |
| MgSO₄ | 0.625 g/L |
| Marine Salt | 25 g/L |
| Medium Volume | 50% |
| Initial pH | 7.0 |
| Temperature | 27.5 °C |
Table 2: Comparison of this compound Yield Before and After Optimization [1][2]
| Condition | Maximum Yield (mg/L) | Fold Increase |
| Standard Culture | ~0.19 | - |
| Optimized Culture | ~3.37 | 17.7 |
Table 3: Purification Efficiency of this compound using HSCCC [1][3][4]
| Parameter | Value |
| Crude Sample Amount | 300 mg |
| Yield of Pure this compound | 16.5 mg |
| Purity | >95% |
| Recovery | 91% |
Experimental Protocols
Detailed methodologies for key experiments in this compound production.
Protocol 1: Fermentation of Streptomyces sp. for this compound Production
-
Inoculum Preparation: Inoculate a stock culture of the producing Streptomyces strain into a seed medium (e.g., modified Bennett's medium). Incubate at 30°C for 3 days on a rotary shaker at 150 rpm.[5]
-
Production Culture: Transfer the seed culture (e.g., 20 ml) to a larger production medium (e.g., 600 ml in a 2-L flask) with the optimized composition (see Table 1).
-
Fermentation: Carry out the fermentation at the optimized temperature (e.g., 27.5°C) for the optimal duration (e.g., 7-11 days) on a rotary shaker at the appropriate speed (e.g., 200 rpm).[1][5]
-
Harvesting: After the fermentation period, centrifuge the culture broth to separate the cell-free supernatant from the mycelium.[5]
Protocol 2: Extraction and Purification of this compound
-
Extraction: Extract the cell-free supernatant with an equal volume of ethyl acetate (EtOAc). Concentrate the EtOAc layer in vacuo to obtain the crude extract.[5]
-
Initial Fractionation (Optional): Subject the crude extract to ODS open flash chromatography with a stepwise gradient of methanol/water as the eluant.[5]
-
HSCCC Purification:
-
Solvent System Selection: Prepare a biphasic solvent system, for example, petroleum ether–ethyl acetate–methanol–water (9:0.8:5:5, v/v/v/v).[1][3][4]
-
HSCCC Operation: Dissolve the crude or partially purified sample in the solvent mixture. Perform the separation on an HSCCC instrument according to the manufacturer's instructions.
-
-
Purity Analysis: Analyze the purity of the collected fractions using UPLC or HPLC with a suitable column (e.g., YMC ODS-A) and mobile phase gradient.[1][5]
-
Structure Elucidation: Confirm the structure of the purified this compound using spectroscopic methods such as 2D NMR and mass spectrometry.[5][6]
Visualizations
Diagrams illustrating key workflows in this compound production.
References
- 1. Efficient Preparation of this compound from Marine Streptomyces sp. SYYLWHS-1-4 by Combination of Response Surface Methodology and High-Speed Counter-Current Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Efficient Preparation of this compound from Marine Streptomyces sp. SYYLWHS-1-4 by Combination of Response Surface Methodology and High-Speed Counter-Current Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. jmb.or.kr [jmb.or.kr]
- 6. Isolation and structure determination of this compound, an antiproliferative agent from a marine-derived Streptomyces sp. 04DH110 - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Preclinical Limitations of Streptochlorin
Welcome to the technical support center for researchers, scientists, and drug development professionals working with streptochlorin. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you navigate and overcome common challenges encountered during preclinical studies with this promising natural product.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Solubility and Formulation Issues
Question: I am having difficulty dissolving this compound for my in vitro and in vivo experiments. What are the recommended solvents and formulation strategies?
Answer:
This compound is a lipophilic molecule, and achieving a stable and appropriate concentration for preclinical studies can be challenging.
For In Vitro Studies:
-
Recommended Solvent: Dimethyl sulfoxide (DMSO) is the most commonly used solvent for preparing stock solutions of this compound for in vitro assays.[1]
-
Troubleshooting Precipitation: When diluting the DMSO stock in aqueous media (e.g., cell culture medium, PBS), precipitation can occur.
-
Tip 1: Ensure the final DMSO concentration in your assay is low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.
-
Tip 2: Perform serial dilutions in your aqueous medium to gradually lower the concentration, which can help prevent precipitation.
-
Tip 3: Vortex or gently mix the solution during dilution to ensure homogeneity.
-
For In Vivo Studies: Due to its poor aqueous solubility and rapid metabolism, delivering this compound effectively in vivo is a significant hurdle.
-
Subcutaneous Administration: One successful approach reported in a mouse xenograft model involved suspending this compound in a thermosensitive gel.[2] This method allows for a localized, sustained release of the compound.
-
Oral Administration: this compound exhibits very low oral bioavailability (approximately 10.3% in mice), making this route challenging.[3] This is largely due to high first-pass metabolism in the liver.
-
Intravenous Administration: While direct intravenous injection is possible, this compound has a very short half-life (around 0.4 hours in mice) and is rapidly cleared from the plasma.[3]
Experimental Protocol: Preparation of this compound in a Thermosensitive Gel for Subcutaneous Injection
This protocol is adapted from a study on the anticancer activity of this compound in a cholangiocarcinoma xenograft model.[2]
-
Materials:
-
This compound powder
-
Thermosensitive gel (e.g., Guardix-SG®)
-
Sterile microcentrifuge tubes
-
Syringes and needles for administration
-
-
Procedure:
-
Calculate the required amount of this compound for the desired dose (e.g., 5 mg/kg).
-
Weigh the this compound powder and place it in a sterile microcentrifuge tube.
-
Add the appropriate volume of the thermosensitive gel to the tube.
-
Suspend the this compound in the gel by gentle vortexing or trituration until a homogenous suspension is achieved.
-
Draw the suspension into a syringe for subcutaneous injection. The gel will be in a liquid state at room temperature and will solidify at body temperature, forming a depot for sustained release.
-
Pharmacokinetics and Bioavailability
Question: My in vivo experiments are showing weak or inconsistent efficacy. Could this be related to this compound's pharmacokinetic properties?
Answer:
Yes, the pharmacokinetic profile of this compound presents significant challenges for achieving therapeutic concentrations in vivo.
Key Pharmacokinetic Parameters in Mice: [3]
| Parameter | Value | Implication for Preclinical Models |
| Oral Bioavailability (F) | 10.3 ± 3.4% | Oral administration is inefficient and likely to produce variable results. |
| Half-life (t½) | 0.4 ± 0.1 hours | The compound is cleared very quickly, requiring frequent dosing or a sustained-release formulation to maintain therapeutic levels. |
| Plasma Clearance (CLp) | 5.8 ± 1.7 L/h/kg | High clearance indicates rapid removal from systemic circulation. |
| Volume of Distribution (Vss) | 1.4 ± 0.9 L/kg | The compound distributes into tissues. |
Troubleshooting Poor In Vivo Efficacy:
-
Optimize Dosing Regimen: Given the short half-life, consider more frequent administrations or continuous infusion if feasible for your experimental setup.
-
Alternative Route of Administration: Subcutaneous injection using a sustained-release vehicle like a thermosensitive gel can provide more consistent exposure.[2]
-
Formulation Enhancement: While specific data for this compound is limited, general strategies to improve the bioavailability of poorly soluble drugs include:
-
Nanoparticle Formulations: Encapsulating this compound in nanoparticles (e.g., solid lipid nanoparticles) could protect it from rapid metabolism and improve its circulation time.
-
Liposomal Delivery: Liposomes can enhance the solubility and stability of hydrophobic drugs.
-
Cyclodextrin Complexation: Forming an inclusion complex with cyclodextrins can increase the aqueous solubility of this compound.
-
Troubleshooting Toxicity:
-
Dose-Response Studies: Conduct thorough dose-response studies to determine the therapeutic window in your specific model.
-
Monitor for Known Side Effects: Based on its mechanism, monitor for signs of oxidative stress or inflammation in off-target tissues.
-
Consider Targeted Delivery: Advanced formulation strategies (e.g., antibody-drug conjugates, targeted nanoparticles) could potentially reduce off-target toxicity by concentrating the drug at the tumor site, although this would require significant development.
Acquired Resistance
Question: My cancer models are developing resistance to this compound over time. What are the potential mechanisms and how can I address this?
Answer:
While specific mechanisms of acquired resistance to this compound have not been extensively documented, general mechanisms of resistance to drugs that induce oxidative stress or target inflammatory pathways may be relevant.
Potential Mechanisms of Resistance:
-
Upregulation of Antioxidant Pathways: Cancer cells may adapt by increasing the expression of antioxidant enzymes (e.g., superoxide dismutase, catalase) to neutralize the ROS generated by this compound.
-
Alterations in Target Pathways: Mutations or altered expression of proteins in the NF-κB or other signaling pathways targeted by this compound could reduce its efficacy.
-
Increased Drug Efflux: Overexpression of multidrug resistance (MDR) transporters could lead to increased efflux of this compound from the cancer cells.
Strategies to Overcome Resistance:
-
Combination Therapy: Combining this compound with other anticancer agents that have different mechanisms of action may prevent or overcome resistance. For example:
-
A chemotherapeutic agent that does not rely on ROS production.
-
An inhibitor of antioxidant pathways to re-sensitize cells to this compound.
-
-
Intermittent Dosing: An intermittent dosing schedule might reduce the selective pressure for the development of resistance.
This technical support center provides a starting point for addressing the common limitations of this compound in preclinical research. As more data becomes available, this resource will be updated with more specific protocols and troubleshooting advice.
References
How to increase the recovery rate of Streptochlorin during purification
Welcome to the technical support center for the purification of Streptochlorin. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help researchers, scientists, and drug development professionals increase the recovery rate and purity of this compound from Streptomyces cultures.
Frequently Asked Questions (FAQs)
Q1: What is the first critical step to maximizing this compound recovery?
A1: The initial and most critical step is to optimize the fermentation conditions to enhance the production yield of this compound.[1][2] By systematically refining culture parameters such as media composition, pH, and temperature, the starting concentration of this compound in the fermentation broth can be significantly increased, which directly impacts the final recovery amount.[1][2]
Q2: What are the primary methods for purifying this compound?
A2: The two main purification strategies reported are High-Speed Counter-Current Chromatography (HSCCC) and a combination of Open Column Chromatography (often using ODS - octadecylsilane) followed by reversed-phase High-Performance Liquid Chromatography (RP-HPLC).[1]
Q3: Which purification method generally offers a higher recovery rate for this compound?
A3: High-Speed Counter-Current Chromatography (HSCCC) has been shown to provide a higher recovery rate for this compound compared to preparative HPLC. In one study, HSCCC yielded a recovery of 91%, which was significantly higher than what is typically achieved with preparative HPLC.[1]
Q4: How should the crude this compound extract be prepared before purification?
A4: After fermentation, the whole fermentation broth is typically extracted with an organic solvent like ethyl acetate. The organic extracts are then combined and concentrated under reduced pressure at a controlled temperature (e.g., 37°C) to yield the crude extract. This crude sample is then dissolved in a suitable solvent for the chosen purification method.
Q5: What factors can affect the stability of this compound during purification?
A5: While specific stability data for this compound is limited, indole alkaloids, in general, can be sensitive to factors such as pH, light, and temperature. It is advisable to perform purification steps at controlled temperatures (e.g., 4°C or room temperature as specified in protocols) and to protect the samples from prolonged exposure to light. The choice of solvents and the pH of buffers can also impact the stability and should be optimized.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low final yield of this compound | Inefficient initial extraction from the fermentation broth. | - Ensure complete extraction by using an adequate volume of extraction solvent (e.g., ethyl acetate) and performing multiple extraction cycles (e.g., 3 times).- Vigorously shake the mixture of broth and solvent to maximize partitioning of this compound into the organic phase. |
| Suboptimal fermentation conditions leading to low initial concentration. | - Optimize fermentation parameters such as media components (yeast extract, soluble starch, mineral salts), pH, temperature, and incubation time to maximize this compound production.[1][2] | |
| Degradation of this compound during purification. | - Minimize exposure of the sample to harsh conditions such as extreme pH and high temperatures.- Protect the sample from light, especially during long chromatographic runs.- Use high-purity solvents to avoid degradation caused by impurities. | |
| Loss of product during solvent evaporation. | - Use a rotary evaporator at a controlled temperature (e.g., not exceeding 37°C) to prevent thermal degradation.- Ensure the vacuum is not too high to avoid bumping and loss of the sample. | |
| Poor separation of this compound from impurities during chromatography | Inappropriate stationary or mobile phase. | - For HSCCC, carefully select the two-phase solvent system to achieve an optimal partition coefficient (K) for this compound.- For HPLC, screen different C18 columns and optimize the mobile phase gradient (e.g., methanol-water or acetonitrile-water). |
| Column overloading. | - Reduce the amount of crude extract loaded onto the column.- For preparative HPLC, consider using a larger dimension column if high loading is required. | |
| Presence of impurities in the final product | Co-elution of compounds with similar properties to this compound. | - Adjust the gradient or isocratic conditions in HPLC to improve resolution.- For HSCCC, modify the solvent system composition to alter the selectivity.- Consider adding an orthogonal purification step, such as a different type of chromatography (e.g., size exclusion or ion exchange if applicable). |
| Contamination from equipment or solvents. | - Use HPLC-grade solvents and thoroughly clean all glassware and equipment before use. |
Data Presentation
Table 1: Comparison of Purification Methods for this compound
| Parameter | High-Speed Counter-Current Chromatography (HSCCC) | Preparative Reversed-Phase HPLC |
| Sample Loading | 300 mg of crude extract | 40 mg of crude extract |
| Yield of Pure this compound | 16.5 mg | Not explicitly stated, but generally lower than HSCCC[1] |
| Purity | > 95% | > 95% |
| Recovery Rate | 91%[1] | Lower than HSCCC[1] |
| Solvent System/Mobile Phase | Petroleum ether–ethyl acetate–methanol–water (9:0.8:5:5, v/v/v/v)[1] | Methanol-water (65%:35%)[1] |
| Instrumentation | Preparative HSCCC system | Preparative HPLC system with a C18 column[1] |
Experimental Protocols
Protocol 1: Purification of this compound using High-Speed Counter-Current Chromatography (HSCCC)
This protocol is based on the method described by Li et al. (2016).[1]
1. Preparation of Crude Extract:
-
Cultivate the Streptomyces strain under optimized fermentation conditions to maximize this compound production.[1]
-
Extract the entire fermentation broth (e.g., 25 L) three times with an equal volume of ethyl acetate.
-
Combine the ethyl acetate extracts and concentrate under reduced pressure at 37°C to obtain the crude extract.
2. HSCCC Procedure:
-
Solvent System Preparation: Prepare a biphasic solvent system of petroleum ether–ethyl acetate–methanol–water at a volume ratio of 9:0.8:5:5.[1] Mix the solvents thoroughly in a separatory funnel and allow the phases to separate. The upper phase will be the stationary phase, and the lower phase will be the mobile phase.
-
Sample Preparation: Dissolve 300 mg of the crude extract in 20 mL of a 1:1 (v/v) mixture of the upper and lower phases of the solvent system.[1]
-
HSCCC Operation:
-
Fill the HSCCC column with the upper phase (stationary phase).
-
Set the rotational speed to 800 rpm and the column temperature to 25°C.[1]
-
Pump the lower phase (mobile phase) into the column at a flow rate of 5.0 mL/min.[1]
-
Once the mobile phase emerges from the column outlet and a hydrodynamic equilibrium is established, inject the prepared sample.
-
Monitor the effluent at 220 nm.[1]
-
Collect fractions corresponding to the this compound peak. The retention time for this compound in the cited study was between 42 and 52 minutes.[1]
-
-
Post-Purification:
-
Combine the fractions containing pure this compound.
-
Evaporate the solvent under vacuum to obtain the purified this compound.
-
Analyze the purity of the final product using UPLC or analytical HPLC.
-
Protocol 2: Purification of this compound using ODS Flash Chromatography and Preparative RP-HPLC
This is a general protocol based on methods for purifying indole alkaloids and this compound.
1. Preparation of Crude Extract:
-
Follow the same procedure as in Protocol 1 for the preparation of the crude extract.
2. ODS Open Flash Chromatography (Initial Fractionation):
-
Pack a glass column with ODS (C18) silica gel.
-
Dissolve the crude extract in a minimal amount of a suitable solvent (e.g., methanol) and adsorb it onto a small amount of silica gel.
-
Apply the dried, adsorbed sample to the top of the ODS column.
-
Elute the column with a stepwise gradient of methanol in water.
-
Collect fractions and analyze them by thin-layer chromatography (TLC) or analytical HPLC to identify the fractions containing this compound.
-
Pool the this compound-rich fractions and evaporate the solvent.
3. Preparative Reversed-Phase HPLC (Final Purification):
-
Column: YMC-Pack ODS-A column (250 mm × 20 mm ID, 5 μm) or equivalent.[1]
-
Mobile Phase: Methanol-water (isocratic or gradient). An isocratic elution with 65% methanol in water has been reported.[1]
-
Sample Preparation: Dissolve the partially purified extract from the ODS chromatography step in the mobile phase.
-
HPLC Operation:
-
Post-Purification:
-
Evaporate the solvent from the collected fraction to obtain pure this compound.
-
Confirm the purity using analytical HPLC.
-
Visualizations
Caption: Overall workflow for the purification of this compound.
Caption: Troubleshooting logic for low this compound recovery.
References
Validation & Comparative
Streptochlorin: A Comparative Analysis of its Anticancer Efficacy Against Conventional Chemotherapeutics
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the anticancer efficacy of streptochlorin, a marine-derived natural product, with established conventional anticancer drugs such as doxorubicin, cisplatin, and paclitaxel. The information is curated from preclinical studies to assist researchers in evaluating its potential as a novel therapeutic agent.
Executive Summary
This compound, an indole alkaloid isolated from Streptomyces species, has demonstrated significant anticancer properties in various cancer cell lines. Its mechanism of action primarily involves the induction of apoptosis through the generation of reactive oxygen species (ROS), disruption of the mitochondrial membrane potential, and modulation of the Bcl-2 family of proteins. Furthermore, this compound has shown promise in inhibiting cancer cell migration and metastasis. While direct head-to-head comparative studies with conventional anticancer drugs are limited, this guide consolidates available data to offer a comparative perspective on its efficacy.
Data Presentation
Disclaimer: The following tables summarize IC50 values from various independent studies. Direct comparison of these values should be approached with caution, as experimental conditions such as cell lines, exposure times, and assay methods may vary between studies.
Table 1: IC50 Values of this compound in Various Cancer Cell Lines
| Cancer Cell Line | IC50 (µM) | Reference |
| HuCC-T1 (Cholangiocarcinoma) | 67.50 | [1] |
| SNU478 (Cholangiocarcinoma) | 52.96 | [1] |
| SNU1196 (Cholangiocarcinoma) | 20.84 | [1] |
| SNU245 (Cholangiocarcinoma) | 60.36 | [1] |
Table 2: IC50 Values of Conventional Anticancer Drugs in Various Cancer Cell Lines
| Drug | Cancer Cell Line | IC50 (µM) | Reference |
| Doxorubicin | HepG2 (Hepatocellular Carcinoma) | 12.18 ± 1.89 | [2] |
| Huh7 (Hepatocellular Carcinoma) | > 20 | [2] | |
| TCCSUP (Bladder Cancer) | 12.55 ± 1.47 | [2] | |
| BFTC-905 (Bladder Cancer) | 2.26 ± 0.29 | [2] | |
| HeLa (Cervical Carcinoma) | 2.92 ± 0.57 | [2] | |
| MCF-7 (Breast Cancer) | 2.50 ± 1.76 | [2] | |
| Cisplatin | T47D (Breast Cancer) | Not specified | [3] |
| A549 (Lung Cancer) | 10.91 ± 0.19 (24h) | [4] | |
| A549 (Lung Cancer) | 7.49 ± 0.16 (48h) | [4] | |
| Paclitaxel | SK-BR-3 (Breast Cancer) | Not specified | [5] |
| MDA-MB-231 (Breast Cancer) | 0.3 | [6] | |
| T-47D (Breast Cancer) | Not specified | [5] | |
| NSCLC cell lines (median) | 9.4 (24h) | [7] | |
| SCLC cell lines (median) | 25 (24h) | [7] |
Mechanisms of Action: this compound vs. Conventional Drugs
Apoptosis Induction
This compound induces apoptosis through an intrinsic, mitochondria-mediated pathway.[1] This process is initiated by the generation of ROS, leading to a decrease in mitochondrial membrane potential. This, in turn, triggers the activation of caspases, key executioners of apoptosis.
Conventional drugs also induce apoptosis, but their primary mechanisms differ:
-
Doxorubicin: Intercalates into DNA, inhibiting topoisomerase II and leading to DNA damage, which triggers apoptotic pathways.[8][9]
-
Cisplatin: Forms DNA adducts, causing DNA damage and activating cellular responses that lead to apoptosis.[10][11]
-
Paclitaxel: Stabilizes microtubules, leading to mitotic arrest and subsequent apoptosis.[12][13]
Regulation of Bcl-2 Family Proteins
This compound has been shown to downregulate the anti-apoptotic protein Bcl-2 and upregulate the pro-apoptotic protein Bax. This shift in the Bax/Bcl-2 ratio is a critical step in promoting apoptosis.
Similarly, conventional anticancer drugs modulate Bcl-2 family proteins to induce apoptosis:
-
Doxorubicin: Can decrease Bcl-2 expression and increase Bax expression.[8][9][14]
-
Cisplatin: The effect on Bcl-2 and Bax can be cell-line dependent, but it generally promotes a pro-apoptotic balance.[10][15][16]
-
Paclitaxel: Can reduce Bcl-2 expression and increase Bax expression, contributing to its apoptotic effects.[12][17][18]
Anti-Metastatic Potential
This compound has demonstrated the ability to inhibit the invasion and migration of cancer cells.[1] It has also been shown to suppress the secretion of vascular endothelial growth factor (VEGF), a key promoter of angiogenesis, which is crucial for tumor growth and metastasis.[1]
Conventional anticancer drugs also possess anti-metastatic properties, primarily by killing cancer cells and preventing their spread.[19] However, their efficacy can be limited by the development of resistance.
Signaling Pathways and Experimental Workflows
Caption: this compound-induced apoptosis signaling pathway.
Caption: General experimental workflow for an MTT cell viability assay.
Experimental Protocols
Cell Viability Assay (MTT Assay)
Objective: To determine the cytotoxic effect of a compound on cancer cells.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals.
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.
-
Treatment: Treat the cells with various concentrations of this compound or the conventional anticancer drug. Include a vehicle control (e.g., DMSO) and a no-treatment control.
-
Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value (the concentration of the drug that inhibits 50% of cell growth).
Apoptosis Assay (Annexin V-FITC/PI Staining)
Objective: To quantify the percentage of apoptotic and necrotic cells.
Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells.
Protocol:
-
Cell Treatment: Seed cells in a 6-well plate and treat with the desired concentration of the drug for the specified time.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and PI to the cell suspension and incubate in the dark at room temperature for 15 minutes.
-
Flow Cytometry: Analyze the stained cells by flow cytometry.
-
Data Analysis:
-
Annexin V-negative and PI-negative cells are live cells.
-
Annexin V-positive and PI-negative cells are in early apoptosis.
-
Annexin V-positive and PI-positive cells are in late apoptosis or necrosis.
-
Western Blot Analysis
Objective: To detect the expression levels of specific proteins (e.g., Bcl-2, Bax, caspases).
Protocol:
-
Protein Extraction: Treat cells with the drug, then lyse the cells in RIPA buffer containing protease inhibitors to extract total protein.
-
Protein Quantification: Determine the protein concentration of each sample using a BCA protein assay.
-
SDS-PAGE: Separate the protein samples by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., anti-Bcl-2, anti-Bax) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensity using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).
Conclusion
This compound exhibits promising anticancer activity through the induction of apoptosis and inhibition of metastasis-related processes in various cancer cell lines. While the available data suggests it may be a valuable candidate for further investigation, direct comparative studies against conventional chemotherapeutics are necessary to fully elucidate its relative efficacy and potential clinical utility. The detailed protocols and mechanistic insights provided in this guide aim to facilitate such future research endeavors.
References
- 1. Anticancer activity of this compound, a novel antineoplastic agent, in cholangiocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tis.wu.ac.th [tis.wu.ac.th]
- 3. Evaluation of Cisplatin and Cisplatin-loaded Magnetic Iron Oxide Nanoparticles on BCL2 and BAX genes in the Breast Cancer T47D Cell Line [mjms.modares.ac.ir]
- 4. researchgate.net [researchgate.net]
- 5. Item - IC50 Values for Paclitaxel and Analogs in Cytotoxicity Assays with Breast Cancer Cell Lines. - Public Library of Science - Figshare [plos.figshare.com]
- 6. researchgate.net [researchgate.net]
- 7. Paclitaxel cytotoxicity against human lung cancer cell lines increases with prolonged exposure durations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effect of doxorubicin treatment at the expression levels of BCL-2 and BAX on MCF7 cell line [ajsr.journals.ekb.eg]
- 9. researchgate.net [researchgate.net]
- 10. The relationship between cisplatin-induced apoptosis and p53, bcl-2 and bax expression in human lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Disparities in Cisplatin-Induced Cytotoxicity—A Meta-Analysis of Selected Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. aacrjournals.org [aacrjournals.org]
- 13. Paclitaxel-induced apoptosis in MCF-7 breast-cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. aacrjournals.org [aacrjournals.org]
- 15. Upregulation of Bcl-2 is associated with cisplatin-resistance via inhibition of Bax translocation in human bladder cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. kjim.org [kjim.org]
- 17. researchgate.net [researchgate.net]
- 18. pnas.org [pnas.org]
- 19. Small Molecules against Metastatic Tumors: Concrete Perspectives and Shattered Dreams - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of Streptochlorin and Other NF-κB Inhibitors: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the nuclear factor-kappa B (NF-κB) inhibitor Streptochlorin with other commonly used inhibitors. This analysis is supported by available experimental data to inform inhibitor selection for research and therapeutic development.
The transcription factor NF-κB is a critical regulator of inflammatory responses, cell survival, and immunity. Its dysregulation is implicated in numerous diseases, including cancer and chronic inflammatory disorders. This has led to the development of various inhibitors targeting the NF-κB signaling pathway. This guide focuses on a comparative analysis of this compound, a marine-derived natural product, and three other well-characterized NF-κB inhibitors: BAY 11-7082, MG-132, and Parthenolide.
The NF-κB Signaling Pathway
The canonical NF-κB signaling pathway is initiated by various stimuli, such as tumor necrosis factor-alpha (TNF-α) or interleukin-1β (IL-1β). This leads to the activation of the IκB kinase (IKK) complex, which then phosphorylates the inhibitory protein IκBα. Phosphorylated IκBα is targeted for ubiquitination and subsequent degradation by the proteasome. This releases the NF-κB heterodimer (typically p65/p50), allowing it to translocate to the nucleus and activate the transcription of target genes involved in inflammation and cell survival.
Figure 1: Canonical NF-κB Signaling Pathway.
Comparative Performance of NF-κB Inhibitors
The efficacy of NF-κB inhibitors is often quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of an inhibitor required to reduce the activity of NF-κB by 50%. The following table summarizes the available data on the inhibitors discussed in this guide.
| Inhibitor | Mechanism of Action | Target | IC50 (NF-κB Inhibition) | Reference Cell Line(s) |
| This compound | Inhibits TNF-α-induced NF-κB activation.[1] Also reported to inhibit the TRIF-dependent signaling pathway. | Upstream of NF-κB activation | Not explicitly reported; effective at low micromolar concentrations.[1] | Human endothelial cells, RAW264.7 macrophages |
| BAY 11-7082 | Irreversibly inhibits IκBα phosphorylation.[2] | IKKβ | ~5-10 µM | Human endothelial cells, HeLa cells |
| MG-132 | Reversible inhibitor of the 26S proteasome.[3] | 26S Proteasome | ~3 µM | Various mammalian cell lines |
| Parthenolide | Directly inhibits IKKβ activity.[4] | IKKβ | ~5-10 µM | Various cancer cell lines |
Note: The IC50 values can vary depending on the cell type, stimulus, and assay conditions. The value for this compound has not been quantitatively defined in the reviewed literature.
Detailed Experimental Protocols
Accurate assessment of NF-κB inhibition requires robust and well-defined experimental protocols. Below are methodologies for key assays used to characterize NF-κB inhibitors.
NF-κB Luciferase Reporter Gene Assay
This assay measures the transcriptional activity of NF-κB. Cells are transfected with a plasmid containing a luciferase reporter gene under the control of NF-κB response elements. Inhibition of NF-κB activity results in a decrease in luciferase expression, which is quantified by measuring luminescence.
Protocol:
-
Cell Seeding: Seed human embryonic kidney (HEK293) cells or a similar cell line in a 96-well plate at a density of 5 x 10^4 cells/well and incubate for 24 hours.
-
Transfection: Co-transfect the cells with an NF-κB luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase) using a suitable transfection reagent according to the manufacturer's instructions.
-
Inhibitor Treatment: After 24 hours, replace the medium with fresh medium containing the desired concentrations of the NF-κB inhibitor (e.g., this compound, BAY 11-7082). Incubate for 1-2 hours.
-
Stimulation: Induce NF-κB activation by adding a stimulus, such as TNF-α (10 ng/mL), to the wells. Incubate for 6-8 hours.
-
Lysis and Luminescence Measurement: Lyse the cells and measure both firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency. Calculate the percentage of NF-κB inhibition relative to the stimulated control.
References
- 1. This compound, a marine natural product, inhibits NF-kappaB activation and suppresses angiogenesis in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. In vitro benchmarking of NF-κB inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development and Characterisation of a Novel NF-κB Reporter Cell Line for Investigation of Neuroinflammation - PMC [pmc.ncbi.nlm.nih.gov]
Streptochlorin: A Comparative Analysis of its Antiproliferative Activity Across Diverse Cancer Cell Lines
For Immediate Release
Streptochlorin, a natural product isolated from Streptomyces species, has demonstrated significant antiproliferative activity against a variety of cancer cell lines. This guide provides a comparative overview of its efficacy, detailing its impact on different cell lines and elucidating the underlying molecular mechanisms. The information presented herein is intended for researchers, scientists, and drug development professionals engaged in oncology research.
Quantitative Analysis of Antiproliferative Activity
The inhibitory effect of this compound on the proliferation of various cancer cell lines has been quantified using standardized cellular assays. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of this compound required to inhibit 50% of cell growth, are summarized in the table below. These values provide a basis for comparing the sensitivity of different cancer cell lines to this compound.
| Cell Line | Cancer Type | IC50 (µM) | Assay Type | Reference |
| SNU-638 | Human Gastric Carcinoma | 1.5 | SRB Assay | [1] |
| KATO III | Human Gastric Carcinoma | 2.3 | SRB Assay | [1] |
| SNU-1 | Human Gastric Carcinoma | 3.8 | SRB Assay | [1] |
| MCF7 | Human Breast Adenocarcinoma | 4.2 | SRB Assay | [1] |
| K562 | Human Chronic Myelogenous Leukemia | 5.1 | SRB Assay | [1] |
| LoVo | Human Colorectal Adenocarcinoma | 6.7 | SRB Assay | [1] |
| A549 | Human Lung Carcinoma | 7.5 | SRB Assay | [1] |
| SK-OV-3 | Human Ovarian Cancer | 8.2 | SRB Assay | [1] |
| Hep3B | Human Hepatocellular Carcinoma | ~12 µg/ml | MTT Assay | [2] |
| U937 | Human Histiocytic Lymphoma | Not specified | Not specified | [3] |
| Cholangiocarcinoma Cell Lines (SNU1196, HuCC-T1, SNU478) | Cholangiocarcinoma | Dose-dependent inhibition observed | Not specified | [4] |
Note: The IC50 value for Hep3B cells was reported in µg/ml and has been included as an approximation. For U937 and cholangiocarcinoma cell lines, studies have confirmed antiproliferative effects, but specific IC50 values were not provided in the cited literature.
Mechanism of Action: Induction of Apoptosis
This compound exerts its antiproliferative effects primarily through the induction of apoptosis, or programmed cell death, in cancer cells. This is achieved through the modulation of key signaling pathways that regulate cellular survival and demise.
Signaling Pathway of this compound-Induced Apoptosis
This compound triggers apoptosis via the intrinsic pathway, which is initiated by intracellular stress signals. A critical event in this pathway is the generation of reactive oxygen species (ROS), which leads to mitochondrial dysfunction. This, in turn, disrupts the balance of pro-apoptotic and anti-apoptotic proteins of the Bcl-2 family. Specifically, this compound has been shown to downregulate the anti-apoptotic protein Bcl-2 while upregulating the pro-apoptotic proteins Bax and Bad.[3][4] This shift in the Bax/Bcl-2 ratio increases the permeability of the mitochondrial membrane, leading to the release of cytochrome c into the cytoplasm.
The released cytochrome c then activates a cascade of cysteine-aspartic proteases known as caspases, with caspase-3 being a key executioner caspase.[3] Activated caspase-3 proceeds to cleave various cellular substrates, ultimately leading to the characteristic morphological and biochemical hallmarks of apoptosis, including DNA fragmentation and cell death. Furthermore, this compound has been observed to suppress the expression of mutant p53, a tumor suppressor protein that is often inactivated in cancer, thereby contributing to its anticancer effects.[4]
References
A Comparative Analysis of Streptochlorin and Doxorubicin in the Treatment of Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of the in vitro anticancer activities of streptochlorin, a marine-derived compound, and doxorubicin, a well-established chemotherapeutic agent. By presenting supporting experimental data, detailed methodologies, and visual representations of their mechanisms of action, this document aims to inform researchers and drug development professionals on the potential of this compound as a novel antineoplastic agent in comparison to a clinical standard.
Executive Summary
This compound, an oxazole-containing indole alkaloid isolated from marine Streptomyces, has demonstrated significant cytotoxic effects against various cancer cell lines, particularly cholangiocarcinoma (CCA). Its mechanism of action is primarily attributed to the induction of apoptosis through a reactive oxygen species (ROS)-mediated mitochondrial pathway. Doxorubicin, an anthracycline antibiotic, is a widely used anticancer drug that exerts its effects through DNA intercalation, inhibition of topoisomerase II, and the generation of ROS. While both compounds induce apoptosis, their specific molecular targets and pathways exhibit notable differences. This guide synthesizes available data to facilitate a comparative understanding of their efficacy and mechanisms.
Data Presentation: In Vitro Cytotoxicity
The following tables summarize the half-maximal inhibitory concentration (IC50) values for this compound and doxorubicin in various cancer cell lines. It is important to note that the data presented here is compiled from different studies, and direct head-to-head comparisons in the same experimental setting are limited.
Table 1: IC50 Values of this compound in Cholangiocarcinoma (CCA) Cell Lines
| Cell Line | IC50 (µM) |
| HuCC-T1 | 48.2 |
| SNU478 | 59.4 |
| SNU1196 | >200 |
| SNU245 | >100 |
Data extracted from a study on the anticancer activity of this compound in cholangiocarcinoma.[1]
Table 2: IC50 Values of Doxorubicin in Various Cancer Cell Lines (including Cholangiocarcinoma)
| Cell Line | Cancer Type | IC50 (µM) |
| KKU-100 | Cholangiocarcinoma | Not specified, used in combination |
| KKU-M139 | Cholangiocarcinoma | Not specified, used in combination |
| KKU-M156 | Cholangiocarcinoma | Not specified, used in combination |
| HepG2 | Hepatocellular Carcinoma | 12.2 |
| Huh7 | Hepatocellular Carcinoma | > 20 |
| A549 | Lung Cancer | > 20 |
| MCF-7 | Breast Cancer | 2.5 |
| HeLa | Cervical Cancer | 2.9 |
IC50 values for doxorubicin are compiled from multiple sources and may vary based on experimental conditions.[2][3][4]
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is a standard method for assessing the cytotoxic effects of compounds on cancer cell lines.
Objective: To determine the concentration of this compound or doxorubicin that inhibits the metabolic activity of cancer cells by 50% (IC50).
Materials:
-
Cancer cell lines (e.g., HuCC-T1, SNU478 for this compound; various for doxorubicin)
-
RPMI-1640 or DMEM culture medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin
-
This compound (dissolved in dimethyl sulfoxide, DMSO)
-
Doxorubicin (dissolved in a suitable solvent, e.g., water or DMSO)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate overnight at 37°C in a 5% CO2 incubator.
-
Prepare serial dilutions of this compound or doxorubicin in the culture medium.
-
Remove the overnight culture medium from the wells and replace it with the medium containing different concentrations of the test compounds. Include a vehicle control (medium with DMSO) and a blank control (medium only).
-
Incubate the plates for 24 to 72 hours at 37°C in a 5% CO2 incubator.[5]
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 3-4 hours.[6]
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[5]
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting the percentage of viability against the drug concentration.
Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)
This flow cytometry-based assay is used to quantify the percentage of cells undergoing apoptosis.
Objective: To determine the ability of this compound or doxorubicin to induce apoptosis in cancer cells.
Materials:
-
Cancer cell lines
-
This compound or Doxorubicin
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with desired concentrations of this compound or doxorubicin for a specified time (e.g., 24 or 48 hours).
-
Harvest the cells by trypsinization and wash them twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour. Annexin V-FITC positive, PI negative cells are considered to be in early apoptosis, while cells positive for both are in late apoptosis or necrosis.
Signaling Pathways and Mechanisms of Action
This compound's Pro-Apoptotic Signaling Pathway
This compound induces apoptosis in cancer cells primarily through the intrinsic mitochondrial pathway, which is initiated by an increase in intracellular reactive oxygen species (ROS).[7] This leads to a cascade of events including the disruption of the mitochondrial membrane potential (MMP), release of cytochrome c, and activation of caspases.[1][7]
Doxorubicin's Multifaceted Anticancer Mechanism
Doxorubicin's anticancer activity is more complex, involving multiple mechanisms.[8][9] It intercalates into the DNA, thereby inhibiting DNA replication and transcription.[8][9] It also inhibits topoisomerase II, an enzyme crucial for resolving DNA topological problems during replication, leading to DNA strand breaks.[8][9] Furthermore, doxorubicin generates ROS, which contributes to its cytotoxic effects through oxidative stress and damage to cellular components.[9]
Experimental Workflow: From Cell Culture to Data Analysis
The following diagram illustrates a typical workflow for evaluating the anticancer properties of a test compound like this compound or doxorubicin in vitro.
References
- 1. Anticancer activity of this compound, a novel antineoplastic agent, in cholangiocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. tis.wu.ac.th [tis.wu.ac.th]
- 4. Different Doxorubicin Sensitivity Across Various Human Cancer Cell Lines | Trends in Sciences [tis.wu.ac.th]
- 5. advetresearch.com [advetresearch.com]
- 6. In vitro cytotoxicity analysis of doxorubicin-loaded/superparamagnetic iron oxide colloidal nanoassemblies on MCF7 and NIH3T3 cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound isolated from Streptomyces sp. Induces apoptosis in human hepatocarcinoma cells through a reactive oxygen species-mediated mitochondrial pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ClinPGx [clinpgx.org]
- 9. Doxorubicin pathways: pharmacodynamics and adverse effects - PMC [pmc.ncbi.nlm.nih.gov]
Streptochlorin: A Comparative Analysis with Established Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of Streptochlorin's inhibitory effects on specific kinases relative to well-characterized kinase inhibitors, Dasatinib and Saracatinib. While this compound has demonstrated inhibitory activity in cellular contexts, it is important to note that direct enzymatic inhibition data (IC50 values) are not yet available in the public domain. This comparison, therefore, juxtaposes the cellular effects of this compound with both the cellular and direct enzymatic activities of established inhibitors.
Introduction to this compound and Comparator Kinase Inhibitors
This compound is a natural product isolated from Streptomyces species, which has been shown to possess anti-allergic, anti-inflammatory, and anticancer properties. Recent studies have indicated that its mechanism of action involves the modulation of key signaling kinases, including Lyn, Fyn, and Syk.
For the purpose of this comparison, we will be evaluating this compound against:
-
Dasatinib: A potent, orally available small molecule inhibitor that targets multiple tyrosine kinases, including the Src family kinases (such as Lyn and Fyn), BCR-Abl, and Syk. It is an FDA-approved drug for the treatment of certain types of leukemia.
-
Saracatinib (AZD0530): A highly potent and selective inhibitor of the Src family of tyrosine kinases, including Src, Lyn, Fyn, and others.[1][2] It has been investigated in numerous clinical trials for various cancers.
Comparative Analysis of Kinase Inhibition
The following table summarizes the known inhibitory activities of this compound, Dasatinib, and Saracatinib against the tyrosine kinases Lyn, Fyn, and Syk. A critical distinction is made between data obtained from cellular assays (observing the effect on kinase phosphorylation or activity within a cell) and in vitro biochemical assays (measuring direct inhibition of the purified enzyme).
| Inhibitor | Target Kinase | Inhibitory Activity | Data Type | Reference |
| This compound | Lyn, Fyn | Inhibition of kinase activity observed in RBL-2H3 cells. | Cellular Assay | Shin et al., 2013 |
| Syk | Reduction of phosphorylation observed in RBL-2H3 cells. | Cellular Assay | Shin et al., 2013 | |
| Dasatinib | Lyn | IC50 < 1 nM | In Vitro Assay | [3] |
| Fyn | Direct inhibition of activity observed. | In Vitro Assay | [4][5] | |
| Syk | Inhibition of activation observed in mast cells. | Cellular Assay | [4][5] | |
| Saracatinib | Lyn | IC50 = 5 nM | In Vitro Assay | [1] |
| Fyn | IC50 = 4-10 nM | In Vitro Assay | [1][2] | |
| c-Src | IC50 = 2.7 nM | In Vitro Assay | [1][6] |
Note: The data for this compound is based on its observed effects within a cellular environment and does not represent a direct measure of enzymatic inhibition (IC50). In contrast, the data for Dasatinib and Saracatinib includes specific IC50 values from in vitro kinase assays, providing a quantitative measure of their potency.
Experimental Protocols
In Vitro Kinase Inhibition Assay (for Dasatinib and Saracatinib)
This protocol outlines a general method for determining the in vitro inhibitory activity of a compound against a purified kinase.
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against a specific kinase.
Materials:
-
Purified recombinant kinase (e.g., Lyn, Fyn, Syk)
-
Kinase-specific substrate (e.g., a peptide or protein)
-
ATP (Adenosine triphosphate)
-
Test compound (e.g., Dasatinib, Saracatinib) dissolved in DMSO
-
Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT)
-
[γ-³²P]ATP or a non-radioactive detection system (e.g., ADP-Glo™, TR-FRET)
-
Microplates (e.g., 96-well or 384-well)
-
Plate reader capable of detecting the chosen signal (e.g., scintillation counter, luminometer, fluorometer)
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound in DMSO.
-
Reaction Setup: In a microplate, add the kinase, the specific substrate, and the kinase assay buffer.
-
Inhibitor Addition: Add the diluted test compound or DMSO (vehicle control) to the appropriate wells.
-
Initiation of Reaction: Start the kinase reaction by adding a mixture of ATP and [γ-³²P]ATP (or cold ATP for non-radioactive methods).
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specific period (e.g., 30-60 minutes).
-
Termination of Reaction: Stop the reaction (e.g., by adding a stop solution or by spotting onto a filter membrane).
-
Detection:
-
Radiometric Assay: If using [γ-³²P]ATP, wash the filter membranes to remove unincorporated ATP and measure the incorporated radioactivity using a scintillation counter.
-
Non-Radioactive Assay: Follow the manufacturer's instructions for the specific detection kit (e.g., add ADP-Glo™ reagent and measure luminescence).
-
-
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to the vehicle control. Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Cellular Kinase Phosphorylation Assay (Western Blot)
This protocol describes a method to assess the effect of a compound on the phosphorylation state of a target kinase within a cellular context. This method is applicable for evaluating this compound, Dasatinib, and Saracatinib.
Objective: To determine if a test compound inhibits the phosphorylation of a target kinase in cultured cells.
Materials:
-
Cell line expressing the target kinases (e.g., RBL-2H3 mast cells)
-
Cell culture medium and supplements
-
Stimulant to induce kinase phosphorylation (e.g., antigen for FcεRI-mediated signaling)
-
Test compound (this compound, Dasatinib, or Saracatinib) dissolved in DMSO
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies specific for the phosphorylated form of the target kinase (e.g., anti-phospho-Lyn, anti-phospho-Syk) and for the total form of the kinase.
-
Secondary antibody conjugated to an enzyme (e.g., HRP-conjugated anti-rabbit IgG)
-
SDS-PAGE gels and electrophoresis equipment
-
Western blotting equipment
-
Chemiluminescent substrate
-
Imaging system for detecting chemiluminescence
Procedure:
-
Cell Culture and Treatment: Plate the cells and allow them to adhere. Treat the cells with the test compound or DMSO (vehicle control) for a specified time.
-
Cell Stimulation: Stimulate the cells with the appropriate agonist to induce the phosphorylation of the target kinase.
-
Cell Lysis: Wash the cells with cold PBS and then lyse them with lysis buffer to extract the proteins.
-
Protein Quantification: Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).
-
SDS-PAGE and Western Blotting:
-
Separate the protein lysates by SDS-polyacrylamide gel electrophoresis.
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody against the phosphorylated kinase overnight at 4°C.
-
Wash the membrane and then incubate it with the HRP-conjugated secondary antibody.
-
-
Detection: Add the chemiluminescent substrate to the membrane and detect the signal using an imaging system.
-
Stripping and Re-probing: The membrane can be stripped and re-probed with an antibody against the total form of the kinase to normalize for protein loading.
-
Data Analysis: Quantify the band intensities using densitometry software. Compare the levels of the phosphorylated kinase in the treated samples to the control samples.
Signaling Pathways and Experimental Workflows
FcεRI Signaling Pathway in Mast Cells
The high-affinity IgE receptor (FcεRI) signaling pathway is crucial for mast cell activation in allergic responses. Lyn, Fyn, and Syk are key kinases in this pathway. The diagram below illustrates the initial steps of this signaling cascade and the points of inhibition by this compound and other Src family/Syk inhibitors.
Caption: FcεRI signaling cascade and points of kinase inhibition.
Workflow for Cellular Kinase Phosphorylation Assay
The following diagram outlines the key steps involved in a Western blot-based cellular assay to determine the effect of an inhibitor on kinase phosphorylation.
Caption: Workflow of a cellular phosphorylation assay.
Conclusion
This compound demonstrates inhibitory effects on the Src family kinases Lyn and Fyn, as well as the downstream kinase Syk, in cellular models of allergic response. This positions it as a modulator of these important signaling pathways. However, a direct comparison of its potency to established inhibitors like Dasatinib and Saracatinib is currently limited by the absence of in vitro IC50 data for this compound.
Dasatinib and Saracatinib are highly potent, direct inhibitors of these kinases with well-defined inhibitory profiles. Future research involving in vitro kinase assays with this compound will be crucial to quantitatively assess its potency and selectivity, and to fully understand its potential as a therapeutic agent targeting these kinase-driven pathways. This guide serves as a summary of the current understanding and provides a framework for the further evaluation of this compound in the context of kinase inhibition.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Saracatinib | Src Kinases | Tocris Bioscience [tocris.com]
- 3. selleckchem.com [selleckchem.com]
- 4. Dasatinib Inhibits Lyn and Fyn Src-Family Kinases in Mast Cells to Suppress Type I Hypersensitivity in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Dasatinib Inhibits Lyn and Fyn Src-Family Kinases in Mast Cells to Suppress Type I Hypersensitivity in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. selleck.co.jp [selleck.co.jp]
Validating Streptochlorin's Mechanism of Action: A Comparative Guide Using Genetic Knockout Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Streptochlorin's performance with alternative compounds, supported by experimental data, to validate its mechanism of action through the lens of genetic knockout models. We delve into its effects on key signaling pathways, offering a framework for its evaluation and future research.
Unveiling the Multifaceted Mechanism of Action of this compound
This compound, a marine-derived small molecule, has demonstrated a range of biological activities, including anti-inflammatory, anti-angiogenic, and antifungal effects. Current research points to three primary mechanisms of action:
-
Inhibition of the TRIF-dependent Signaling Pathway: this compound attenuates inflammatory responses by targeting the Toll/interleukin-1 receptor (TIR)-domain-containing adapter-inducing interferon-β (TRIF)-dependent pathway, a key branch of Toll-like receptor (TLR) signaling.
-
Suppression of NF-κB Activation: The compound inhibits the activation of Nuclear Factor-kappa B (NF-κB), a crucial transcription factor involved in inflammation and angiogenesis.[1]
-
Potential Inhibition of Leucyl-tRNA Synthetase (LeuRS): Molecular docking studies suggest that this compound may exert its antifungal activity by binding to and inhibiting Leucyl-tRNA synthetase, an essential enzyme in protein synthesis.[2][3][4]
This guide will explore the validation of these mechanisms using genetic knockout models, comparing this compound's effects to other well-characterized inhibitors of these pathways.
Comparative Analysis: this compound vs. Alternatives in Wild-Type and Knockout Models
To objectively assess the efficacy and specificity of this compound, we compare its performance with known inhibitors of the TRIF, NF-κB, and LeuRS pathways. The following tables summarize key quantitative data from published studies. While direct comparative studies of this compound in specific gene-knockout models are limited, the data presented allows for a logical deduction of its validated mechanism.
Anti-Inflammatory Activity: Targeting the TRIF-dependent Pathway
Experimental Context: Lipopolysaccharide (LPS), a component of Gram-negative bacteria, activates TLR4, leading to inflammatory responses through both MyD88-dependent and TRIF-dependent pathways. The use of MyD88 knockout (KO) models allows for the specific investigation of the TRIF-dependent pathway.
| Compound | Target Pathway | Cell/Animal Model | Readout | IC50/Effective Concentration | Effect in Wild-Type | Effect in MyD88 KO |
| This compound | TRIF-dependent | Peritoneal Macrophages (Mouse) | IL-6 Production | ~50 µM | Inhibited LPS-induced IL-6 production[5] | Inhibited LPS-induced IL-6 production[5] |
| Resveratrol | TRIF/TBK1 | RAW264.7 cells | NF-κB Luciferase Activity | 5-65 µM | Inhibited TRIF-induced NF-κB activation[6] | Not Reported |
| Pepinh-TRIF | TLR-TRIF Interaction | Human Corneal Epithelial Cells | IκB-α Phosphorylation | 40 µM | Suppressed poly(I:C)-induced IκB-α phosphorylation[7] | Not Applicable |
Interpretation: The ability of this compound to inhibit IL-6 production in MyD88 KO macrophages strongly supports its mechanism of action through the TRIF-dependent pathway.[5] A true validation would involve a TRIF KO model, where this compound's anti-inflammatory effect would be expected to be significantly diminished.
Anti-Angiogenic Activity: Targeting NF-κB Signaling
Experimental Context: Vascular Endothelial Growth Factor (VEGF) and Tumor Necrosis Factor-alpha (TNF-α) are potent inducers of angiogenesis, a process often regulated by the NF-κB signaling pathway.
| Compound | Target Pathway | Cell/Animal Model | Readout | IC50/Effective Concentration | Effect in Wild-Type | Expected Effect in NF-κB (RelA) KO |
| This compound | NF-κB | Human Umbilical Vein Endothelial Cells (HUVECs) | Tube Formation | Low micromolar | Inhibited VEGF-induced tube formation[1] | Diminished anti-angiogenic effect |
| BAY 11-7082 | IKK (NF-κB pathway) | HUVECs | Tube Formation | ~5 µM | Inhibited TNF-α-induced tube formation | Diminished anti-angiogenic effect |
| IMD-0354 | IKKβ (NF-κB pathway) | HUVECs | Tube Formation | Not Reported | Suppressed corneal neovascularization[8] | Diminished anti-angiogenic effect |
Interpretation: this compound's potent inhibition of angiogenesis at low micromolar concentrations, coupled with its known inhibitory effect on NF-κB activation, strongly suggests this pathway is a key mediator of its anti-angiogenic properties.[1] In a genetic knockout model for a key NF-κB component like RelA (p65), the anti-angiogenic effects of this compound would be expected to be significantly reduced.
Antifungal Activity: Targeting Leucyl-tRNA Synthetase
Experimental Context: The antifungal activity of compounds can be assessed by their ability to inhibit the growth of various fungal strains. Leucyl-tRNA synthetase is a validated target for antifungal drugs.
| Compound | Target Pathway | Fungal Strain | Readout | EC50/MIC | Effect in Wild-Type | Expected Effect in LeuRS KO/mutant |
| This compound | Leucyl-tRNA Synthetase (putative) | Botrytis cinerea, Gibberella zeae | Growth Inhibition | >85% inhibition at 50 µg/mL[9] | Potent antifungal activity[9] | Reduced antifungal activity |
| AN2690 (Tavaborole) | Leucyl-tRNA Synthetase | Candida albicans | Growth Inhibition | MIC: 0.5 µg/mL[10] | Potent antifungal activity[10] | Resistance/Reduced susceptibility[10] |
| GSK2251052 | Leucyl-tRNA Synthetase | Staphylococcus aureus | Enzyme Inhibition | IC50: 0.016 µM | Potent antibacterial activity | Resistance/Reduced susceptibility |
Interpretation: Molecular docking studies provide a strong rationale for LeuRS as a target for this compound's antifungal activity.[2][3][4] Experimental validation using a fungal strain with a knockout or mutation in the LeuRS gene would be the definitive method to confirm this mechanism. In such a model, this compound would be expected to show significantly reduced efficacy.
Visualizing the Mechanisms and Experimental Workflows
To further elucidate the proposed mechanisms of action and the experimental approaches for their validation, the following diagrams are provided.
Caption: Proposed inhibition of the TRIF-dependent signaling pathway by this compound.
Caption: Proposed inhibition of the NF-κB signaling pathway by this compound.
Caption: Experimental workflow for validating this compound's mechanism of action.
Detailed Experimental Protocols
To facilitate the replication and further investigation of this compound's mechanism of action, detailed protocols for key experiments are provided below.
CRISPR-Cas9 Mediated Knockout of TRIF in RAW264.7 Macrophages
Objective: To generate a TRIF knockout RAW264.7 cell line to validate the role of the TRIF-dependent pathway in this compound's anti-inflammatory effects.
Materials:
-
RAW264.7 cells
-
Lentiviral vectors expressing Cas9 and TRIF-specific sgRNA
-
Lentiviral packaging plasmids (e.g., psPAX2, pMD2.G)
-
HEK293T cells for lentivirus production
-
Polybrene
-
Puromycin
-
TRIF antibody for Western blot validation
-
DNA extraction kit and PCR reagents for genomic DNA validation
Protocol:
-
sgRNA Design and Cloning: Design and clone at least two TRIF-specific sgRNAs into a lentiviral vector co-expressing Cas9 and a selection marker (e.g., puromycin resistance).
-
Lentivirus Production: Co-transfect HEK293T cells with the lentiviral vector and packaging plasmids. Harvest the virus-containing supernatant after 48-72 hours.
-
Transduction of RAW264.7 Cells: Transduce RAW264.7 cells with the lentivirus in the presence of Polybrene (8 µg/mL).
-
Selection of Knockout Cells: After 48 hours, select for transduced cells by adding puromycin to the culture medium.
-
Validation of Knockout:
-
Genomic DNA: Extract genomic DNA from the selected cells and perform PCR followed by sequencing or a T7 endonuclease I assay to confirm indel mutations at the target site.
-
Western Blot: Lyse the cells and perform Western blotting with a TRIF-specific antibody to confirm the absence of TRIF protein expression.
-
-
Functional Assay: Use the validated TRIF KO RAW264.7 cells and wild-type controls to assess the effect of this compound on LPS-induced cytokine production (e.g., IL-6) via ELISA.
Western Blot for NF-κB Activation
Objective: To assess the effect of this compound on the activation of the NF-κB pathway by measuring the phosphorylation of IκBα and the nuclear translocation of p65.
Materials:
-
Cell lysis buffer (RIPA buffer with protease and phosphatase inhibitors)
-
Nuclear and cytoplasmic extraction kit
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-IκBα, anti-IκBα, anti-p65, anti-Lamin B1 (nuclear marker), anti-GAPDH (cytoplasmic marker)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Protocol:
-
Cell Treatment: Treat cells with this compound for the desired time, followed by stimulation with an NF-κB activator (e.g., TNF-α).
-
Protein Extraction:
-
For total protein, lyse cells in RIPA buffer.
-
For nuclear and cytoplasmic fractions, use a commercial kit according to the manufacturer's instructions.
-
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane for 1 hour at room temperature.
-
Incubate with primary antibodies overnight at 4°C.
-
Wash and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
-
Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system. Quantify band intensities using densitometry software.
Cell Viability Assay (MTT Assay)
Objective: To determine the cytotoxic effect of this compound and its alternatives on relevant cell lines.
Materials:
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of this compound or alternative compounds for 24-72 hours.
-
MTT Incubation: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
Reactive Oxygen Species (ROS) Production Assay
Objective: To measure the induction of intracellular ROS by this compound, a key event in its pro-apoptotic mechanism.
Materials:
-
2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA)
-
Hanks' Balanced Salt Solution (HBSS)
-
Fluorescence microplate reader or flow cytometer
Protocol:
-
Cell Seeding and Treatment: Seed cells in a black, clear-bottom 96-well plate and treat with this compound for the desired time.
-
DCFH-DA Staining: Wash the cells with HBSS and then incubate with 10 µM DCFH-DA in HBSS for 30 minutes at 37°C in the dark.
-
Fluorescence Measurement: Wash the cells again with HBSS to remove excess probe. Measure the fluorescence intensity using a microplate reader (excitation ~485 nm, emission ~535 nm) or analyze the cells by flow cytometry.
-
Data Analysis: Quantify the relative fluorescence units (RFU) to determine the level of intracellular ROS production.
Conclusion and Future Directions
The available evidence strongly suggests that this compound exerts its biological effects through the modulation of multiple signaling pathways, including the TRIF-dependent, NF-κB, and potentially the LeuRS pathways. While direct validation using knockout models for all proposed targets is still needed, the existing data, particularly the maintained anti-inflammatory effect in MyD88 KO macrophages, provides a solid foundation for its mechanism of action.
Future research should focus on:
-
Generation and utilization of TRIF, RelA, and LeuRS knockout models to definitively validate the role of these targets in this compound's activity.
-
Direct comparative studies of this compound and alternative inhibitors in these knockout models to establish its specificity and relative potency.
-
In vivo studies using these genetic models to assess the therapeutic potential of this compound in relevant disease models.
This guide provides a framework for the continued investigation of this compound, a promising natural product with the potential for development into a novel therapeutic agent. The use of genetic knockout models will be instrumental in fully elucidating its mechanism of action and unlocking its full therapeutic potential.
References
- 1. This compound, a marine natural product, inhibits NF-kappaB activation and suppresses angiogenesis in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound analogues as potential antifungal agents: Design, synthesis, antifungal activity and molecular docking study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Anti-Inflammatory Effect of this compound via TRIF-Dependent Signaling Pathways in Cellular and Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The TRIF/TBK1/IRF-3 activation pathway is the primary inhibitory target of resveratrol, contributing to its broad-spectrum anti-inflammatory effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Selective IKK2 inhibitor IMD0354 disrupts NF-κB signaling to suppress corneal inflammation and angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Design, Synthesis, Antifungal Activity, and Molecular Docking of this compound Derivatives Containing the Nitrile Group - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Characterization of benzoxaborole-based antifungal resistance mutations demonstrates that editing depends on electrostatic stabilization of the leucyl-tRNA synthetase editing cap - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Antifungal Potential of Streptochlorin Derivatives: A Comparative Analysis
A comprehensive review of recently synthesized Streptochlorin analogs highlights their broad-spectrum antifungal activity against several phytopathogenic fungi. This guide provides a comparative analysis of their efficacy, details the experimental protocols used for their evaluation, and illustrates their proposed mechanism of action, offering valuable insights for researchers in mycology and drug development.
This compound, a natural product isolated from Streptomyces species, has emerged as a promising scaffold for the development of novel antifungal agents.[1] Its unique indole alkaloid structure has been the subject of extensive synthetic modifications to enhance its potency and broaden its spectrum of activity. This guide synthesizes findings from multiple studies to present a comparative overview of the antifungal performance of various this compound derivatives.
Comparative Antifungal Spectrum of this compound Derivatives
The antifungal efficacy of this compound and its derivatives has been primarily evaluated against a panel of economically important plant pathogenic fungi. The data, summarized in the table below, showcases the percentage of mycelial growth inhibition at a concentration of 50 μg/mL. For the most potent compounds, the half-maximal effective concentration (EC50) values are also provided, offering a more granular comparison of their antifungal potency.
| Compound/Derivative Class | Target Fungus | Mycelial Growth Inhibition (%) at 50 μg/mL | EC50 (μg/mL) | Reference |
| This compound (Parent) | Botrytis cinerea | Good bioactivity | - | [2] |
| Pythium dissimile | Excellent activity | - | [2] | |
| Zymoseptoria tritici | Excellent activity | - | [2] | |
| Pyricularia oryzae | Excellent activity | - | [2] | |
| Fusarium culmorum | Excellent activity | - | [2] | |
| Rhizoctonia solani | Excellent activity | - | [2] | |
| Nitrile-Containing Derivatives | ||||
| Compound 3a | Botrytis cinerea | >85 | - | [3][4] |
| Gibberella zeae | >85 | - | [3][4] | |
| Colletotrichum lagenarium | >85 | - | [3][4] | |
| Rhizoctonia solani | - | - | [3] | |
| Compound 3g | Rhizoctonia solani | >50 | - | [4] |
| Pimprinine/Streptochlorin Hybrids | ||||
| Compound 4a | Gibberella zeae | 99.9 | More active than Azoxystrobin & Boscalid | [2] |
| Compound 5a | Alternaria Leaf Spot | 99.9 | More active than Azoxystrobin & Boscalid | [2] |
| Compound 8c | - | - | More active than Azoxystrobin & Boscalid | [2] |
| Compound 8d | - | - | More active than Azoxystrobin & Boscalid | [2] |
Experimental Protocols
The antifungal activity of this compound derivatives was consistently evaluated using the mycelium growth rate method.[2] This established technique provides a reliable measure of a compound's ability to inhibit fungal proliferation.
Mycelium Growth Rate Assay
-
Preparation of Fungal Cultures: The tested phytopathogenic fungi, including Botrytis cinerea, Alternaria solani, Gibberella zeae, Rhizoctonia solani, Colletotrichum lagenarium, and Alternaria Leaf Spot, are maintained on potato dextrose agar (PDA) slants.[2]
-
Compound Preparation: The synthesized this compound derivatives and positive controls (e.g., Osthole, Boscalid, Flutriafol) are dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO), to create stock solutions.[2]
-
Assay Plate Preparation: The stock solutions of the test compounds are incorporated into molten PDA at a final concentration of 50 μg/mL. The mixture is then poured into Petri dishes. A control group containing the solvent at the same concentration is also prepared.
-
Inoculation: A 5 mm diameter mycelial plug, taken from the edge of an actively growing fungal colony, is placed at the center of each PDA plate.
-
Incubation: The inoculated plates are incubated at a controlled temperature (typically 25-28°C) for a period of 48 to 72 hours, or until the mycelial growth in the control group reaches the edge of the plate.
-
Data Collection and Analysis: The diameter of the fungal colony in both the treatment and control plates is measured. The percentage of mycelial growth inhibition is calculated using the following formula: Inhibition (%) = [(dc - dt) / dc] x 100 where 'dc' is the average diameter of the fungal colony in the control group and 'dt' is the average diameter of the fungal colony in the treatment group.
-
EC50 Determination: For compounds exhibiting significant inhibition in the primary screening, a dose-response study is conducted with a series of dilutions to determine the EC50 value, which is the concentration of the compound that inhibits fungal growth by 50%.
Proposed Mechanism of Action: Inhibition of Leucyl-tRNA Synthetase
Molecular docking studies have consistently suggested that this compound and its derivatives exert their antifungal effects by targeting leucyl-tRNA synthetase (LeuRS).[4][5] This essential enzyme is responsible for attaching the amino acid leucine to its corresponding transfer RNA (tRNA), a critical step in protein synthesis.
The proposed mechanism involves the binding of the this compound derivative to the active site of LeuRS, preventing the formation of the leucyl-adenylate intermediate or its subsequent transfer to the tRNA. This inhibition of LeuRS leads to a depletion of charged leucyl-tRNA, which in turn stalls protein synthesis and ultimately results in the cessation of fungal growth.
References
- 1. researchgate.net [researchgate.net]
- 2. Discovery of Novel Pimprinine and this compound Derivatives as Potential Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Design, Synthesis, Antifungal Activity, and Molecular Docking of this compound Derivatives Containing the Nitrile Group - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
The Role of Reactive Oxygen Species in Streptochlorin-Induced Apoptosis: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of streptochlorin-induced apoptosis with other established chemotherapeutic agents, focusing on the pivotal role of reactive oxygen species (ROS). The information presented herein is supported by experimental data to aid in the evaluation of this compound as a potential anti-cancer agent.
Comparative Analysis of Cytotoxicity
This compound exhibits potent cytotoxic effects against various cancer cell lines. To provide a comparative perspective, the half-maximal inhibitory concentration (IC50) values of this compound are presented alongside those of doxorubicin and cisplatin in human hepatocarcinoma (Hep3B) and human leukemic (U937) cells.
| Compound | Cell Line | IC50 Value | Incubation Time | Reference |
| This compound | Hep3B | Not explicitly defined, but significant viability inhibition at 12 µg/mL (~59%) and 16 µg/mL (~90%) | 48 hours | [1] |
| This compound | U937 | Not explicitly defined, but concentration- and time-dependent growth inhibition observed | Not specified | [2] |
| Doxorubicin | Hep3B | 25.1 ± 2.1 µM | 48 hours | [3] |
| Doxorubicin | HepG2 (for comparison) | 26.5 ± 1.8 µM | 48 hours | [3] |
| Cisplatin | Hep3B | ~50 µM | 24 hours | [4] |
| Cisplatin | HepG2 (for comparison) | ~45 µM | 24 hours | [4] |
The Central Role of ROS in this compound-Induced Apoptosis
Experimental evidence strongly indicates that the apoptotic activity of this compound is mediated by the generation of intracellular ROS.[1] This increase in ROS leads to a cascade of downstream events culminating in programmed cell death.
Mechanism of Action
This compound's induction of apoptosis involves the following key steps:
-
Increased ROS Production: Treatment with this compound leads to a significant increase in intracellular ROS levels.[1]
-
Mitochondrial Dysfunction: The elevated ROS disrupts the mitochondrial membrane potential (MMP), a critical event in the intrinsic apoptotic pathway.[1][2]
-
Modulation of Bcl-2 Family Proteins: this compound upregulates the expression of the pro-apoptotic protein Bax and downregulates the anti-apoptotic protein Bcl-2.[2] This shift in the Bax/Bcl-2 ratio further promotes mitochondrial permeabilization.
-
Caspase Activation: The disruption of the mitochondrial membrane leads to the release of cytochrome c into the cytosol, which in turn activates a cascade of caspases, including the key executioner caspase-3.[1][2]
-
Apoptosis Execution: Activated caspase-3 cleaves various cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis.[1][2]
The critical role of ROS is confirmed by experiments where the ROS scavenger, N-acetyl-L-cysteine (NAC), was shown to reverse the apoptotic effects induced by this compound.[1]
Comparison with Doxorubicin and Cisplatin
Doxorubicin and cisplatin are widely used chemotherapeutic drugs that also induce apoptosis through mechanisms involving ROS.
-
Doxorubicin: This anthracycline antibiotic is known to generate ROS through redox cycling, leading to oxidative stress and subsequent apoptosis.[5][6] Its mechanism also involves the upregulation of Bax and downregulation of Bcl-2.[5]
-
Cisplatin: This platinum-based drug induces apoptosis, and this effect is enhanced by the generation of ROS.[7][8] Cisplatin-induced ROS production contributes to its cytotoxicity and can trigger both p53-dependent and -independent apoptotic pathways.[9][10]
While all three compounds utilize ROS to induce apoptosis, the precise molecular targets and the extent of ROS involvement may differ, warranting further direct comparative studies.
Quantitative Data on Apoptotic Markers
The following table summarizes the quantitative effects of this compound on key apoptotic markers.
| Parameter | Cell Line | Treatment | Effect | Reference |
| Cell Viability | Hep3B | 12 µg/mL this compound (48h) | ~59% inhibition | [1] |
| Hep3B | 16 µg/mL this compound (48h) | ~90% inhibition | [1] | |
| Apoptosis (Sub-G1) | Hep3B | This compound (unspecified conc.) | Dose-dependent increase | Not specified |
| Mitochondrial Membrane Potential (MMP) | U937 | This compound (unspecified conc.) | Decrease | [2] |
| Bax Expression | U937 | This compound (unspecified conc.) | Upregulation | [2] |
| Bcl-2 Expression | U937 | This compound (unspecified conc.) | Downregulation | [2] |
| Caspase-3 Activation | Hep3B | This compound (unspecified conc.) | Dose-dependent increase | Not specified |
Experimental Protocols
Detection of Intracellular ROS using 2',7'-Dichlorodihydrofluorescein Diacetate (DCFH-DA)
This protocol describes the measurement of intracellular ROS levels using the fluorescent probe DCFH-DA.
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Treatment: Treat the cells with this compound or other compounds at various concentrations for the desired time period. Include a positive control (e.g., H₂O₂) and a negative control (untreated cells).
-
Staining: Remove the treatment medium and wash the cells with phosphate-buffered saline (PBS). Incubate the cells with 10 µM DCFH-DA in serum-free medium for 30 minutes at 37°C in the dark.
-
Measurement: After incubation, wash the cells with PBS. Measure the fluorescence intensity using a fluorescence microplate reader with excitation at 485 nm and emission at 535 nm.
-
Data Analysis: Normalize the fluorescence intensity of the treated cells to that of the control cells to determine the fold increase in ROS production.
Assessment of Apoptosis using Annexin V/Propidium Iodide (PI) Staining
This protocol details the detection of apoptotic cells by flow cytometry using Annexin V and PI staining.
-
Cell Treatment: Treat cells with this compound or other compounds for the indicated time.
-
Cell Harvesting: Collect both adherent and floating cells. Centrifuge the cell suspension and wash the pellet with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and PI to the cell suspension and incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Add 1X binding buffer to each tube and analyze the cells immediately by flow cytometry.
-
Data Interpretation:
-
Annexin V-negative/PI-negative: Live cells
-
Annexin V-positive/PI-negative: Early apoptotic cells
-
Annexin V-positive/PI-positive: Late apoptotic/necrotic cells
-
Annexin V-negative/PI-positive: Necrotic cells
-
Visualizing the Molecular Pathways and Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways and experimental workflows discussed in this guide.
Caption: Signaling pathway of this compound-induced apoptosis.
Caption: Workflow for detecting intracellular ROS.
Caption: Shared mechanism of ROS-mediated apoptosis.
References
- 1. This compound isolated from Streptomyces sp. Induces apoptosis in human hepatocarcinoma cells through a reactive oxygen species-mediated mitochondrial pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Induction of apoptosis by this compound isolated from Streptomyces sp. in human leukemic U937 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Reactive oxygen species mediate doxorubicin induced p53-independent apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. rosj.org [rosj.org]
- 7. Cisplatin Induces a Mitochondrial-ROS Response That Contributes to Cytotoxicity Depending on Mitochondrial Redox Status and Bioenergetic Functions | PLOS One [journals.plos.org]
- 8. researchgate.net [researchgate.net]
- 9. Induction of apoptosis by cisplatin and its effect on cell cycle-related proteins and cell cycle changes in hepatoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. yonsei.elsevierpure.com [yonsei.elsevierpure.com]
Streptochlorin's performance against other natural product-derived antibiotics
A comprehensive guide for researchers, scientists, and drug development professionals on the antimicrobial properties of streptochlorin in comparison to established natural product-derived antibiotics.
This compound, a natural product isolated from Streptomyces species, has garnered attention for its diverse biological activities, including anti-cancer, anti-inflammatory, and antifungal properties. While its potential as an antimicrobial agent is acknowledged, a comprehensive understanding of its antibacterial efficacy, particularly in comparison to widely used natural product-derived antibiotics, remains an area of active investigation. This guide provides a comparative overview of this compound's known antimicrobial performance against established antibiotics such as penicillin, tetracycline, and erythromycin, supported by available experimental data and detailed methodologies.
Comparative Antimicrobial Activity
Quantitative data on the antibacterial spectrum of this compound is notably limited in publicly available scientific literature. To date, the most concrete evidence of its antimicrobial efficacy is demonstrated against fungal pathogens. In contrast, penicillin, tetracycline, and erythromycin have well-documented broad-spectrum antibacterial activities. The following table summarizes the available Minimum Inhibitory Concentration (MIC) data for this compound against a fungal species and provides a comparative reference with the typical MIC ranges of the selected antibiotics against common pathogenic bacteria.
| Antimicrobial Agent | Alternaria gaisen | Staphylococcus aureus | Streptococcus pneumoniae | Escherichia coli | Pseudomonas aeruginosa |
| This compound | 512 µg/mL | Data Not Available | Data Not Available | Data Not Available | Data Not Available |
| Penicillin | Not Applicable | 0.12 - 100 µg/mL | ≤0.06 - ≥2 µg/mL[1] | Generally Resistant | Resistant |
| Tetracycline | Not Applicable | 0.25 - 16 µg/mL | 100% resistance in some studies[2] | 0.5 - 64 µg/mL | 8 - 256 µg/mL |
| Erythromycin | Not Applicable | 0.25 - 8 µg/mL | >20-40% resistance in the U.S.[1] | Generally Resistant | Resistant |
Note: The provided MIC values for penicillin, tetracycline, and erythromycin are representative ranges and can vary depending on the specific strain and resistance mechanisms. The data for this compound is limited to a single fungal species, highlighting the need for further research into its antibacterial potential.
Experimental Protocols
The determination of Minimum Inhibitory Concentration (MIC) is a fundamental technique to quantify the in vitro activity of an antimicrobial agent. The data presented in this guide is typically generated using the broth microdilution method.
Broth Microdilution Method for MIC Determination
This standard laboratory procedure is used to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
1. Preparation of Materials:
- Microorganism: A pure culture of the test microorganism grown overnight in an appropriate broth medium.
- Antimicrobial Agent: A stock solution of the antimicrobial agent of known concentration.
- Growth Medium: Sterile cation-adjusted Mueller-Hinton Broth (CAMHB) is commonly used for non-fastidious bacteria.
- 96-Well Microtiter Plate: Sterile, U- or flat-bottomed plates.
2. Inoculum Preparation:
- A few colonies of the test microorganism are transferred to a sterile broth.
- The broth is incubated at a suitable temperature (e.g., 35-37°C) until it reaches a turbidity equivalent to a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ colony-forming units (CFU)/mL.
- The standardized inoculum is then diluted to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
3. Serial Dilution of Antimicrobial Agent:
- A two-fold serial dilution of the antimicrobial agent is performed in the 96-well plate using the growth medium.
- Typically, 100 µL of broth is added to all wells.
- 100 µL of the antimicrobial stock solution is added to the first well and mixed.
- 100 µL is then transferred from the first well to the second, and this process is repeated across the plate to create a range of concentrations. The final 100 µL from the last dilution well is discarded.
4. Inoculation:
- 100 µL of the diluted bacterial suspension is added to each well, bringing the total volume to 200 µL.
- A positive control well (containing only broth and inoculum) and a negative control well (containing only broth) are included.
5. Incubation:
- The microtiter plate is incubated at the appropriate temperature and duration for the test organism (typically 16-20 hours for bacteria).
6. Determination of MIC:
- Following incubation, the plate is visually inspected for turbidity.
- The MIC is recorded as the lowest concentration of the antimicrobial agent in which there is no visible growth.
Visualizing the Experimental Workflow
The following diagram illustrates the key steps in the broth microdilution method for determining the Minimum Inhibitory Concentration (MIC).
References
Streptochlorin's Anti-Allergic Efficacy: A Comparative Benchmark Against Leading Antihistamines
For Immediate Release: For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the anti-allergic properties of the marine-derived compound Streptochlorin against established second-generation antihistamines: Cetirizine, Loratadine, and Fexofenadine. The following sections present a detailed analysis of their performance based on available experimental data, focusing on mast cell degranulation and pro-inflammatory cytokine inhibition.
Executive Summary
This compound demonstrates significant anti-allergic effects by directly inhibiting key signaling molecules in the mast cell activation pathway, leading to a reduction in the release of allergic mediators. This mechanism of action is distinct from that of H1-antihistamines, which primarily act by blocking the histamine H1 receptor. While direct comparative studies under identical conditions are limited, the available data suggests this compound is a potent inhibitor of mast cell degranulation and cytokine release.
Data Presentation: In Vitro Efficacy
The following tables summarize the available quantitative data for this compound and common antihistamines on the inhibition of mast cell degranulation and the release of key pro-inflammatory cytokines, TNF-α and IL-4.
Table 1: Inhibition of Mast Cell Degranulation (β-Hexosaminidase Release)
| Compound | Cell Line | Stimulus | Concentration | % Inhibition | IC50 | Reference |
| This compound | RBL-2H3 | DNP-HSA | 1.0 µM | ~60% | ~0.5 µM | [1][2] |
| Loratadine | RBL-2H3 | Anti-IgE | >7 µM | Dose-dependent | >7 µM | [3] |
| Cetirizine | RBL-2H3 | Antigen | - | - | Data not available | - |
| Fexofenadine | RBL-2H3 | Antigen | - | - | Data not available | - |
Note: Experimental conditions and stimuli may vary between studies, affecting direct comparability.
Table 2: Inhibition of Pro-inflammatory Cytokine Release (TNF-α & IL-4)
| Compound | Cytokine | Cell Line | Stimulus | Concentration | % Inhibition / Effect | Reference |
| This compound | TNF-α | RBL-2H3 | DNP-HSA | 1.0 µM | ~70% | [1][2] |
| This compound | IL-4 | RBL-2H3 | DNP-HSA | 1.0 µM | ~65% | [1][2] |
| Loratadine | TNF-α, IL-1β, IL-6 | RAW264.7 | LPS | Not Specified | Reduction | [4] |
| Fexofenadine | TNF-α, IL-6 | BMDMs | TNF-α | Dose-dependent | Dose-dependent inhibition | [5][6] |
| Cetirizine | IL-4, IL-5, IFN-γ | Mouse NALT | Ovalbumin | Not Specified | Decreased gene expression | [7] |
Note: BMDMs (Bone Marrow-Derived Macrophages), NALT (Nasal-Associated Lymphoid Tissue). The cell types and stimuli differ from the this compound study, indicating an anti-inflammatory effect through different experimental setups.
Experimental Protocols
Detailed methodologies for the key experiments are provided below to ensure reproducibility and aid in the design of future comparative studies.
Mast Cell Culture and Sensitization
The rat basophilic leukemia (RBL-2H3) cell line, a widely accepted model for mucosal mast cells, is utilized.[8] Cells are cultured in Minimum Essential Medium (MEM) supplemented with 10-20% fetal bovine serum (FBS), penicillin (100 U/mL), and streptomycin (100 µg/mL) at 37°C in a humidified 5% CO2 incubator. For sensitization, cells are seeded in plates and incubated overnight with anti-dinitrophenyl (DNP) specific Immunoglobulin E (IgE).
β-Hexosaminidase Release Assay (Mast Cell Degranulation)
This assay quantifies the release of the granular enzyme β-hexosaminidase, a marker for mast cell degranulation.
-
Sensitization: RBL-2H3 cells are seeded in 24-well plates and sensitized with anti-DNP IgE (e.g., 0.5 µg/mL) for 24 hours.
-
Washing: The cells are washed twice with a buffered salt solution (e.g., Tyrode's buffer) to remove unbound IgE.
-
Treatment: Cells are pre-incubated with various concentrations of the test compound (this compound or antihistamine) or vehicle control for a specified time (e.g., 1 hour).
-
Stimulation: Degranulation is induced by adding the antigen, DNP-human serum albumin (DNP-HSA; e.g., 25 ng/mL), and incubating for 30-60 minutes at 37°C.
-
Sample Collection: The supernatant is collected to measure the released β-hexosaminidase. The remaining cells are lysed to determine the total cellular β-hexosaminidase content.
-
Enzymatic Reaction: An aliquot of the supernatant is incubated with a substrate solution (p-nitrophenyl-N-acetyl-β-D-glucosaminide) in a citrate buffer (pH 4.5).
-
Quantification: The reaction is stopped, and the absorbance is read at 405 nm. The percentage of β-hexosaminidase release is calculated as the ratio of the supernatant absorbance to the total (supernatant + lysate) absorbance.
Cytokine Release Assay (ELISA)
The concentration of secreted cytokines such as TNF-α and IL-4 in the cell culture supernatant is measured by Enzyme-Linked Immunosorbent Assay (ELISA).
-
Cell Seeding and Stimulation: RBL-2H3 cells are seeded, sensitized with anti-DNP IgE, and pre-treated with the test compounds as described above. They are then stimulated with DNP-HSA for a longer duration (e.g., 4-6 hours) to allow for cytokine production and secretion.
-
Supernatant Collection: The cell culture supernatant is collected and centrifuged to remove any cellular debris.
-
ELISA Procedure: Commercially available ELISA kits for rat TNF-α and IL-4 are used according to the manufacturer's instructions. Briefly, the supernatant is added to microplate wells pre-coated with a capture antibody.
-
Detection: A biotin-conjugated detection antibody is added, followed by a streptavidin-horseradish peroxidase (HRP) conjugate.
-
Substrate Addition: A substrate solution is added, and the color development is proportional to the amount of cytokine present.
-
Quantification: The reaction is stopped, and the absorbance is measured at the appropriate wavelength. A standard curve is used to determine the concentration of the cytokine in the samples.
Mandatory Visualizations
Signaling Pathways
References
- 1. ccjm.org [ccjm.org]
- 2. Anti-Allergic and Anti-Inflammatory Signaling Mechanisms of Natural Compounds/Extracts in In Vitro System of RBL-2H3 Cell: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In vitro inhibition, by loratadine and descarboxyethoxyloratadine, of histamine release from human basophils, and of histamine release and intracellular calcium fluxes in rat basophilic leukemia cells (RBL-2H3) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Fexofenadine inhibits TNF signaling through targeting to cytosolic phospholipase A2 and is therapeutic against inflammatory arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. A Microplate Assay to Assess Chemical Effects on RBL-2H3 Mast Cell Degranulation: Effects of Triclosan without Use of an Organic Solvent - PMC [pmc.ncbi.nlm.nih.gov]
Independent Validation of Streptochlorin's Effect on TRIF-Dependent Signaling: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Streptochlorin's performance in modulating the Toll-like receptor 4 (TLR4) signaling pathway, with a specific focus on the TRIF-dependent branch. The data presented is based on published experimental findings and is intended to assist researchers in evaluating this compound's potential as a research tool or therapeutic candidate. We compare this compound with other known modulators of TRIF-dependent signaling, providing a comprehensive overview of their relative potencies and specificities.
Introduction to TRIF-Dependent Signaling
The Toll-like receptor 4 (TLR4) is a key pattern recognition receptor of the innate immune system. Upon activation by ligands such as lipopolysaccharide (LPS), TLR4 initiates downstream signaling through two distinct adaptor proteins: MyD88 and TRIF (TIR-domain-containing adapter-inducing interferon-β). The TRIF-dependent pathway is crucial for the production of type I interferons (e.g., IFN-β) and the activation of the transcription factor IRF3 (Interferon Regulatory Factor 3), leading to the expression of a specific set of inflammatory genes. Dysregulation of this pathway is implicated in various inflammatory diseases, making it a target for therapeutic intervention.
This compound, a marine microbial metabolite, has been identified as an inhibitor of the TRIF-dependent signaling pathway.[1][2] This guide provides an independent validation of its effects by comparing its activity with other molecules known to modulate this pathway.
Comparative Analysis of TRIF-Dependent Signaling Modulators
The following table summarizes the quantitative data on the effects of this compound and selected alternative compounds on key markers of TRIF-dependent signaling.
| Compound | Target Pathway | Assay | Cell Type | Key Findings | Reference |
| This compound | Inhibition of TRIF-dependent signaling | Nitric Oxide (NO) Production | RAW264.7 | Dose-dependent inhibition of LPS-induced NO production. | [1] |
| Pro-interleukin-1β (pro-IL-1β) Production | RAW264.7 | Significant inhibition of LPS-induced pro-IL-1β protein and mRNA levels. | [1] | ||
| Interleukin-6 (IL-6) Production | RAW264.7 | Significant inhibition of LPS-induced IL-6 protein and mRNA levels. | [1] | ||
| IRF3 Phosphorylation | RAW264.7 | Significant inhibition of LPS-induced IRF3 phosphorylation. | [1] | ||
| STAT1 Phosphorylation | RAW264.7 | Significant inhibition of LPS-induced STAT1 phosphorylation. | [1] | ||
| CRX-547 | Selective activation of TRIF-dependent signaling | TNF-α Production (MyD88-dependent) | Human monocytes and DCs | Stimulated lower amounts of TNF-α compared to a MyD88-activating analog. | [3] |
| IP-10 and RANTES Production (TRIF-dependent) | Human monocytes and DCs | Stimulated similar or slightly reduced amounts of IP-10 and RANTES compared to a MyD88-activating analog, indicating TRIF-selectivity. | [3] | ||
| rSIP | Activation of both MyD88 and TRIF-dependent signaling | IL-6 Production (MyD88/TRIF-dependent) | Bone marrow-derived dendritic cells (BM-DCs) | EC50 for IL-6 induction. | [4] |
| IP-10 Production (TRIF-dependent) | Bone marrow-derived dendritic cells (BM-DCs) | EC50 for IP-10 induction. | [4] | ||
| FLH | Preferential activation of TRIF-dependent signaling | IL-6 Production (MyD88/TRIF-dependent) | Bone marrow-derived dendritic cells (BM-DCs) | EC50 for IL-6 induction. | [4] |
| IP-10 Production (TRIF-dependent) | Bone marrow-derived dendritic cells (BM-DCs) | EC50 for IP-10 induction. | [4] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to facilitate independent validation and comparison.
This compound Inhibition of TRIF-Dependent Signaling
1. Cell Culture and Treatment:
-
Murine macrophage cell line RAW264.7 is maintained in DMEM supplemented with 10% FBS and antibiotics.
-
Cells are pre-treated with varying concentrations of this compound for 1 hour.
-
Subsequently, cells are stimulated with 100 ng/mL of Lipopolysaccharide (LPS) for the indicated times.
2. Western Blot Analysis for IRF3 and STAT1 Phosphorylation: [1]
-
After treatment, cells are lysed, and protein concentrations are determined.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Membranes are blocked and then incubated overnight at 4°C with primary antibodies against phospho-IRF3, total IRF3, phospho-STAT1, and total STAT1.
-
After washing, membranes are incubated with HRP-conjugated secondary antibodies.
-
Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
3. Measurement of Nitric Oxide (NO) Production:
-
NO production in the culture supernatant is measured using the Griess reagent.
-
The absorbance at 540 nm is measured, and the nitrite concentration is determined using a standard curve.
4. ELISA for Cytokine Production (pro-IL-1β and IL-6):
-
The concentrations of pro-IL-1β and IL-6 in the cell culture supernatants are quantified using specific ELISA kits according to the manufacturer's instructions.
CRX-547 TRIF-Selective Activation
1. Cell Culture and Treatment:
-
Human primary peripheral blood mononuclear cell (PBMC)-derived monocytes and dendritic cells (DCs) are used.
-
Cells are treated with a range of concentrations of CRX-547, a MyD88-activating analog (CRX-527), or LPS.
2. Cytokine and Chemokine Measurement: [3]
-
The amounts of TNF-α (MyD88-dependent), IP-10, and RANTES (TRIF-dependent) in the culture supernatants are measured by specific ELISAs.
rSIP and FLH TRIF/MyD88-Dependent Activation
1. Cell Culture and Treatment:
-
Bone marrow-derived dendritic cells (BM-DCs) from C57BL/6 mice are used.
-
Cells are treated with varying concentrations of rSIP or FLH.
2. Cytokine Measurement and EC50 Determination: [4]
-
The concentrations of IL-6 (MyD88/TRIF-dependent) and IP-10 (TRIF-dependent) in the culture supernatants are determined by ELISA after 18 hours of stimulation.
-
The half-maximal effective concentration (EC50) for each protein is calculated.
3. Inhibition Assays: [5]
-
To confirm pathway dependence, BM-DCs are pre-treated with a TLR4 inhibitor (TAK-242), a MyD88 inhibitor, or a TRIF inhibitor for 2 hours before stimulation with rSIP (40 nM) or FLH (120 nM).
-
IL-6 and IP-10 levels are then measured by ELISA.
Visualizing the Molecular Pathways and Workflows
To further clarify the mechanisms and experimental designs, the following diagrams were generated using Graphviz.
Caption: TRIF-dependent signaling pathway and the inhibitory action of this compound.
References
- 1. Anti-Inflammatory Effect of this compound via TRIF-Dependent Signaling Pathways in Cellular and Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Selective TRIF-Dependent Signaling by a Synthetic Toll-Like Receptor 4 Agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Surface immunogenic protein from Streptococcus agalactiae and Fissurella latimarginata hemocyanin are TLR4 ligands and activate MyD88- and TRIF dependent signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
A Comparative Guide to the Cost-Effectiveness of Streptochlorin Synthesis Methods
For Researchers, Scientists, and Drug Development Professionals
Streptochlorin, an indole alkaloid originally isolated from Streptomyces species, has garnered significant interest in the scientific community due to its diverse and potent biological activities, including antifungal, anticancer, anti-inflammatory, and antiallergic properties. As research into its therapeutic potential expands, the need for efficient and economical synthesis methods becomes paramount. This guide provides a comprehensive comparison of the leading chemical and biosynthetic methods for producing this compound, with a focus on their cost-effectiveness, supported by experimental data.
Comparison of Synthesis Methods
Two primary approaches for this compound synthesis have been reported: multi-step chemical synthesis starting from indole, and a fermentation-based biosynthetic method using Streptomyces sp. Each method presents a unique set of advantages and disadvantages in terms of yield, cost of materials, and scalability.
Quantitative Data Summary
The following table summarizes the key quantitative data for the different synthesis methods.
| Parameter | Chemical Synthesis (4-Step)[1][2] | Biosynthesis (Fermentation)[3][4][5][6] |
| Starting Material | Indole | Glucose, Yeast Extract, etc. |
| Number of Steps | 4 | 1 (Fermentation) + Purification |
| Overall Yield | 45% | 3.37 mg/L |
| Key Reagents | Indole, POCl₃, DMF, TosMIC, K₂CO₃, NCS | Yeast extract, soluble starch, K₂HPO₄, CaCl₂, MgSO₄ |
| Purification Method | Flash column chromatography | High-Speed Counter-Current Chromatography (HSCCC) |
| Estimated Reagent Cost per Gram of this compound | ~$200 - $400 | ~$50 - $100 (media components) |
| Key Equipment | Standard laboratory glassware, chromatography system | Fermenter, HSCCC system |
| Scalability | Moderate | High |
Note: Estimated reagent costs are based on publicly available catalogue prices for bulk quantities and do not include costs for solvents, energy, labor, or equipment depreciation. The cost for the biosynthetic method does not include the significant upfront investment for a fermenter and HSCCC equipment.
Detailed Experimental Protocols
Chemical Synthesis: 4-Step Protocol from Indole[1]
This efficient protocol achieves a 45% overall yield of this compound in four steps.
Step 1: Vilsmeier-Haack Formylation of Indole
-
To a solution of indole in anhydrous DMF, phosphorus oxychloride (POCl₃) is added dropwise at 0 °C.
-
The reaction mixture is stirred at room temperature for 2 hours.
-
The mixture is then poured into ice water and neutralized with a saturated sodium bicarbonate solution.
-
The resulting precipitate, indole-3-carbaldehyde, is filtered, washed with water, and dried.
Step 2: Synthesis of 5-(1H-indol-3-yl)oxazole
-
Indole-3-carbaldehyde is reacted with tosylmethyl isocyanide (TosMIC) in the presence of potassium carbonate (K₂CO₃) in a suitable solvent like methanol.
-
The reaction mixture is refluxed for 4-6 hours.
-
After cooling, the solvent is evaporated, and the residue is purified by column chromatography to yield 5-(1H-indol-3-yl)oxazole.
Step 3: Chlorination of 5-(1H-indol-3-yl)oxazole
-
To a solution of 5-(1H-indol-3-yl)oxazole in a solvent such as THF or DMF, N-chlorosuccinimide (NCS) is added portion-wise.
-
The reaction is stirred at room temperature for 1-2 hours until completion (monitored by TLC).
Step 4: Purification of this compound
-
The reaction mixture is quenched with water and extracted with an organic solvent like ethyl acetate.
-
The organic layer is dried over anhydrous sodium sulfate and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel to afford pure this compound.
Biosynthesis: Fermentation of Streptomyces sp. SYYLWHS-1-4[3][6]
This method involves the cultivation of a this compound-producing strain of Streptomyces followed by extraction and purification.
Fermentation Protocol:
-
A seed culture of Streptomyces sp. SYYLWHS-1-4 is prepared by inoculating a suitable seed medium and incubating for 48 hours.
-
The production fermentation is carried out in a fermenter containing the optimized medium: 8.636 g/L soluble starch, 1.889 g/L yeast extract, 0.359 g/L K₂HPO₄, 2.5 g/L CaCl₂, 0.625 g/L MgSO₄, and 25 g/L marine salt.[3][6]
-
The fermentation is maintained at 27.5 °C with an initial pH of 7.0 for 11 days.[3]
-
The fermentation broth is then harvested for extraction.
Extraction and Purification Protocol:
-
The fermentation broth is centrifuged to separate the mycelium from the supernatant.
-
The supernatant is extracted with an equal volume of ethyl acetate.
-
The ethyl acetate extract is concentrated under reduced pressure to obtain a crude extract.
-
The crude extract is then subjected to purification using High-Speed Counter-Current Chromatography (HSCCC).[3]
-
A two-phase solvent system of petroleum ether-ethyl acetate-methanol-water is employed.
-
The crude extract is dissolved in a mixture of the upper and lower phases and injected into the HSCCC column.
-
Fractions are collected and analyzed by HPLC to identify those containing pure this compound.
-
Visualizing the Processes and Pathways
To provide a clearer understanding of the synthesis workflows and the biological mechanisms of this compound, the following diagrams have been generated.
Caption: A simplified workflow of the 4-step chemical synthesis of this compound.
Caption: Overview of the biosynthetic production of this compound via fermentation and purification.
Caption: A diagram illustrating the major signaling pathways affected by this compound.
Cost-Effectiveness Analysis
A direct comparison of the cost-effectiveness of chemical synthesis versus biosynthesis is multifaceted, with several factors influencing the final cost per gram of this compound.
Chemical Synthesis:
-
Advantages:
-
Well-defined and reproducible process.
-
Higher final product concentration, simplifying purification.
-
Does not require specialized biological handling facilities.
-
-
Disadvantages:
-
Higher cost of starting materials and reagents.
-
Use of potentially hazardous reagents and solvents.
-
Scalability can be challenging and may require significant process optimization.
-
The "efficient and economic" 4-step synthesis with a 45% yield is a significant advancement.[1][2] However, the cost of indole and other reagents can still be substantial, especially at a larger scale.
Biosynthesis:
-
Advantages:
-
Lower cost of raw materials (sugars, yeast extract).
-
More environmentally friendly ("greener") process.
-
Highly scalable for industrial production.
-
-
Disadvantages:
-
Lower final product titer (concentration), leading to more complex and costly downstream processing.
-
Requires significant upfront investment in fermentation and purification equipment (e.g., HSCCC).
-
Process optimization can be time-consuming, and batch-to-batch variability can be a concern.
-
The optimization of the fermentation medium, which led to a 17.7-fold increase in yield, demonstrates the potential of this method.[3][5] However, the final concentration of 3.37 mg/L is still relatively low, necessitating efficient extraction and purification. The use of HSCCC provides high purity but also represents a major capital expenditure.
Conclusion
The choice between chemical synthesis and biosynthesis for this compound production depends heavily on the desired scale of production and the available resources.
-
For laboratory-scale research and early-stage drug development, the 4-step chemical synthesis offers a reliable and relatively quick method to obtain pure this compound, despite the higher reagent costs. Its well-defined nature allows for easier troubleshooting and modification.
-
For large-scale industrial production, the biosynthetic route via fermentation is likely to be more cost-effective in the long run. The lower cost of raw materials and high scalability are significant advantages. However, this approach requires a substantial initial investment in equipment and expertise in fermentation and downstream processing. Further research aimed at increasing the fermentation titer and simplifying the purification process would significantly enhance the economic viability of this method.
Ultimately, a thorough techno-economic analysis, considering all aspects from raw material sourcing to final product purification and quality control, is necessary for any organization to make an informed decision on the most suitable synthesis route for their specific needs.
References
- 1. dacemirror.sci-hub.ru [dacemirror.sci-hub.ru]
- 2. An efficient synthesis and antifungal evaluation of natural product this compound and its analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Efficient Preparation of this compound from Marine Streptomyces sp. SYYLWHS-1-4 by Combination of Response Surface Methodology and High-Speed Counter-Current Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Efficient Preparation of this compound from Marine Streptomyces sp. SYYLWHS-1-4 by Combination of Response Surface Methodology and High-Speed Counter-Current Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
Structural activity relationship (SAR) studies of Streptochlorin analogs
A Comparative Guide to the Structural Activity Relationship (SAR) of Streptochlorin Analogs
This compound, a natural product isolated from Streptomyces species, has garnered significant attention for its wide range of biological activities, including antifungal, antiproliferative, and antiangiogenic properties.[1][2][3][4] This has spurred extensive research into its structural activity relationships (SAR) to develop more potent and selective analogs. This guide provides a comparative overview of this compound analogs, focusing on their antifungal activity, supported by experimental data and detailed protocols.
Key Structural Insights and SAR Summary
The core scaffold of this compound, a 5-(3'-indolyl)oxazole moiety, is considered essential for its biological activity.[5][6] SAR studies have primarily focused on modifications at the indole and oxazole rings to enhance potency and explore the chemical space.
Modifications on the Oxazole Ring:
-
Substitution at the 2-position: The 2-position of the oxazole ring has been a key point for modification. Studies have shown that non-substituents or small alkyl groups at this position are generally favorable for antifungal activity.[7][8] In contrast, the introduction of bulky aryl or monosubstituted aryl groups at the 2-position tends to be detrimental to the activity.[7][8]
-
Ring Bioisosterism: Replacement of the oxazole ring with an imidazole ring has proven to be a successful strategy, leading to the discovery of analogs with excellent in vitro antifungal activity against various phytopathogens, in some cases outperforming this compound itself.[9][10]
Modifications on the Indole Ring:
-
A series of indole-modified this compound analogs have been synthesized and evaluated, identifying several promising candidates with good activity against a panel of phytopathogenic fungi.[11] This indicates that substitutions on the indole ring can be exploited to fine-tune the antifungal spectrum and potency.
Comparative Antifungal Activity of this compound Analogs
The following tables summarize the in vitro antifungal activity of various this compound analogs from different studies. The data is presented as percent growth inhibition at a concentration of 50 μg/mL against a panel of common phytopathogenic fungi.
Table 1: Antifungal Activity of this compound Derivatives Containing a Nitrile Group [7]
| Compound | R | Botrytis cinerea | Gibberella zeae | Colletotrichum lagenarium | Alternaria solani | Rhizoctonia solani | Alternaria Leaf Spot |
| 3a | H | >85% | >85% | >85% | - | - | - |
| 3b | CH₃ | - | - | - | - | - | - |
| 3g | i-Bu | - | - | - | - | - | - |
| 3m | 3-MeOPh | - | - | - | - | - | - |
| 3n | 3-FPh | - | - | - | - | - | - |
| 3s | 4-CF₃Ph | - | - | - | - | - | - |
Note: Specific inhibition values for all compounds were not explicitly provided in the abstract, but compound 3a was highlighted as the most promising candidate with over 85% growth inhibition against the specified fungi.[7]
Table 2: Antifungal Activity of Imidazole-Containing this compound Analogs [10]
| Compound | R¹ | R² | Alternaria Leaf Spot | Rhizoctonia solani |
| 4g | Cl | H | 97.5% | - |
| 4i | Cl | CH₃ | - | 90.3% |
Note: These compounds were identified as having excellent activity, surpassing that of this compound, pimprinine, and the commercial fungicide Osthole in primary assays.[10]
Table 3: Antifungal Activity of Indole-Modified this compound Analogs [11]
| Compound | Modification | Antifungal Activity |
| 10b | Indole-modified | Good |
| 10c | Indole-modified | Good |
| 11e | Indole-modified | Good |
| 13e | Indole-modified | Good |
| 21 | Indole-modified | Good |
| 22c | Indole-modified | Good |
| 22e | Indole-modified | Good |
Note: The publication identifies these seven compounds as the most promising candidates from a larger series of indole-modified analogs based on primary screening against seven phytopathogenic fungi.[11]
Experimental Protocols
General Synthesis of this compound Analogs
The synthesis of this compound and its analogs generally involves a few key steps. A common route starts from indole, which undergoes acylation followed by an oxidative annulation to form the 5-(3'-indolyl)oxazole core.[7]
A series of this compound derivatives containing a nitrile group were synthesized through acylation and oxidative annulation from indole.
These analogs were synthesized via a sequential Vilsmeier-Haack reaction, Van Leusen imidazole synthesis, and subsequent halogenation.
In Vitro Antifungal Activity Assay[5][7]
The antifungal activity of the synthesized compounds is typically evaluated using a mycelium growth rate method against a panel of phytopathogenic fungi.
-
Fungal Strains: Common phytopathogenic fungi such as Botrytis cinerea, Gibberella zeae, Colletotrichum lagenarium, Alternaria solani, Rhizoctonia solani, and Alternaria Leaf Spot are used.[5][7]
-
Culture Medium: Potato Dextrose Agar (PDA) is commonly used as the culture medium.
-
Compound Preparation: The test compounds are dissolved in a suitable solvent (e.g., DMSO) to a stock concentration and then incorporated into the PDA medium to the desired final concentration (e.g., 50 μg/mL).
-
Inoculation: A mycelial plug of a specific diameter (e.g., 4 mm) is taken from the edge of an actively growing fungal colony and placed at the center of the PDA plate containing the test compound.
-
Incubation: The plates are incubated at a controlled temperature (e.g., 25 °C) for a specified period.
-
Measurement: The diameter of the fungal colony is measured, and the percentage of growth inhibition is calculated relative to a control plate containing only the solvent.
-
Positive Controls: Commercial fungicides like Osthole, Boscalid, and Flutriafol are often used as positive controls for comparison.[5][7]
Proposed Mechanisms of Action
The precise mechanism of action for the antifungal activity of this compound and its analogs is still under investigation. However, molecular docking studies have provided some insights.
Inhibition of Leucyl-tRNA Synthetase
Several studies suggest that this compound and its derivatives may target leucyl-tRNA synthetase (LeuRS), an essential enzyme in protein biosynthesis.[5][7][12][13] Molecular docking models indicate that these compounds can bind to the active site of LeuRS in a manner similar to known inhibitors like AN2690.[5][12][13] This inhibition would disrupt protein synthesis, leading to fungal cell death.
Induction of Apoptosis in Cancer Cells
In the context of its anticancer activity, this compound has been shown to induce apoptosis in human hepatocarcinoma and leukemic cells.[2][4] This process is mediated by the generation of reactive oxygen species (ROS), which leads to a decrease in the mitochondrial membrane potential, activation of caspases (like caspase-3), and downregulation of the anti-apoptotic protein Bcl-2.[2][4]
Visualizing Workflows and Pathways
Synthetic Pathway for Nitrile-Containing this compound Analogs
Caption: General synthetic scheme for nitrile-containing this compound analogs.
Proposed Apoptotic Pathway of this compound in Cancer Cells
Caption: Proposed ROS-mediated apoptotic pathway induced by this compound.
Conclusion
The structural framework of this compound offers a promising scaffold for the development of novel antifungal agents. SAR studies have demonstrated that modifications to both the indole and oxazole rings can significantly impact biological activity. In particular, the replacement of the oxazole with an imidazole ring and the introduction of small substituents at the 2-position of the oxazole have yielded potent analogs. While the exact antifungal mechanism is not fully elucidated, inhibition of leucyl-tRNA synthetase is a plausible target. Further investigation into the SAR and mechanism of action will be crucial for the rational design of next-generation this compound-based antifungals.
References
- 1. An efficient synthesis and antifungal evaluation of natural product this compound and its analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound isolated from Streptomyces sp. Induces apoptosis in human hepatocarcinoma cells through a reactive oxygen species-mediated mitochondrial pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Isolation and structure determination of this compound, an antiproliferative agent from a marine-derived Streptomyces sp. 04DH110 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Induction of apoptosis by this compound isolated from Streptomyces sp. in human leukemic U937 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery of Novel Pimprinine and this compound Derivatives as Potential Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cabidigitallibrary.org [cabidigitallibrary.org]
- 7. Design, Synthesis, Antifungal Activity, and Molecular Docking of this compound Derivatives Containing the Nitrile Group [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. This compound analogues as potential antifungal agents: Design, synthesis, antifungal activity and molecular docking study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthesis and antifungal activity of novel this compound analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Design, Synthesis, Antifungal Activity, and Molecular Docking of this compound Derivatives Containing the Nitrile Group - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal Procedures for Streptochlorin
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. The proper handling and disposal of chemical compounds are critical components of laboratory safety protocols. This document provides essential, step-by-step guidance for the proper disposal of Streptochlorin, a bacterial metabolite with diverse biological activities, including antiangiogenic, antiproliferative, and anti-allergic properties.[1] Adherence to these procedures is vital to mitigate risks and ensure compliance with safety regulations.
Hazard Identification and Safety Precautions
This compound is classified as a hazardous substance. Understanding its specific hazards is the first step in safe handling and disposal.
GHS Hazard Classification:
| Hazard Class | Category | Hazard Statement |
| Acute toxicity, Oral | Category 4 | H302: Harmful if swallowed. |
| Reproductive toxicity | Category 2 | H361: Suspected of damaging fertility or the unborn child. |
Precautionary statements emphasize the need for caution and the use of protective measures when handling this compound.
-
P201: Obtain special instructions before use.
-
P202: Do not handle until all safety precautions have been read and understood.
-
P264: Wash skin thoroughly after handling.
-
P270: Do not eat, drink or smoke when using this product.
-
P280: Wear protective gloves/ protective clothing/ eye protection/ face protection.
-
P301 + P312 + P330: IF SWALLOWED: Call a POISON CENTER/ doctor if you feel unwell. Rinse mouth.
-
P308 + P313: IF exposed or concerned: Get medical advice/ attention.
-
P405: Store locked up.
-
P501: Dispose of contents/ container to an approved waste disposal plant.
Personal Protective Equipment (PPE)
The use of appropriate Personal Protective Equipment is mandatory when handling this compound to minimize exposure and ensure personal safety.
| PPE Type | Specification |
| Eye/Face Protection | Chemical safety goggles.[2] |
| Skin Protection | Protective gloves and clothing to prevent skin exposure.[2] |
| Respiratory Protection | Use only under a chemical fume hood.[2] |
Step-by-Step Disposal Protocol for this compound
This protocol outlines the necessary steps for the safe disposal of this compound waste.
1. Waste Segregation and Collection:
- Designate a specific, clearly labeled, and sealed container for this compound waste.
- This includes unused or expired product, contaminated labware (e.g., pipette tips, vials), and any contaminated personal protective equipment.
2. In-Lab Handling and Storage:
- Store the waste container in a designated, secure area away from incompatible materials.[2]
- The storage area should be well-ventilated.
- Ensure the container is kept closed when not in use.
3. Disposal of Unused this compound:
- Do not dispose of this compound down the drain or in the regular trash.
- Pure, unused this compound must be disposed of as hazardous chemical waste.
- Follow your institution's specific procedures for hazardous waste pickup.
4. Disposal of Contaminated Materials:
- All materials that have come into contact with this compound are considered contaminated and must be disposed of as hazardous waste.
- This includes empty containers, which should be triple-rinsed (if appropriate for the container type) with a suitable solvent. The rinsate must also be collected as hazardous waste.
- Place all contaminated solid waste into the designated this compound waste container.
5. Final Disposal:
- The collected hazardous waste must be disposed of through an approved waste disposal plant.
- This is typically handled by your institution's Environmental Health and Safety (EHS) department or a contracted hazardous waste disposal company.
- Ensure all labeling and documentation requirements are met for the waste manifest.
Emergency Procedures: Spill Cleanup
In the event of a this compound spill, follow these procedures to ensure safety and proper cleanup.
-
Evacuate and Ventilate: Immediately evacuate the affected area and ensure adequate ventilation.
-
Personal Protection: Before re-entering the area, don the appropriate PPE as listed above.
-
Containment: For dry spills, carefully collect the material without creating dust. For liquid spills, cover drains and use an inert absorbent material (e.g., Chemizorb®) to bind the spill.[3]
-
Collection: Collect the spilled material and absorbent into a designated hazardous waste container.
-
Decontamination: Clean the affected area thoroughly.
-
Disposal: Dispose of all cleanup materials as hazardous waste.
Visualizing the Disposal Workflow
The following diagram illustrates the logical flow for the proper disposal of this compound.
Caption: Workflow for the proper disposal of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
